molecular formula C7H7N5O B13799492 4-Amino-6-methylpteridin-2(3H)-one CAS No. 89792-49-4

4-Amino-6-methylpteridin-2(3H)-one

Cat. No.: B13799492
CAS No.: 89792-49-4
M. Wt: 177.16 g/mol
InChI Key: XSYFTQXDJHQAHC-UHFFFAOYSA-N
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Description

4-Amino-6-methylpteridin-2(3H)-one is a useful research compound. Its molecular formula is C7H7N5O and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89792-49-4

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

4-amino-6-methyl-3H-pteridin-2-one

InChI

InChI=1S/C7H7N5O/c1-3-2-9-6-4(10-3)5(8)11-7(13)12-6/h2H,1H3,(H3,8,9,11,12,13)

InChI Key

XSYFTQXDJHQAHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(NC(=O)N=C2N=C1)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-amino-6-methylpteridin-2(3H)-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 4-amino-6-methylpteridin-2(3H)-one is not extensively documented in publicly available scientific literature. This guide, therefore, leverages established principles of heterocyclic chemistry and draws upon data from closely related pteridinone analogs to project its chemical characteristics and potential utility. All proposed methodologies and properties are based on scientific precedent and are intended to guide future research.

Introduction: The Pteridinone Scaffold

Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of significant interest in medicinal chemistry.[1][2] The pteridinone core, specifically, is a privileged scaffold found in numerous natural products and biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on the specific, albeit lesser-known, derivative: 4-amino-6-methylpteridin-2(3H)-one. We will explore its fundamental structure, propose a viable synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential applications in drug discovery and scientific research.

Chemical Structure and Nomenclature

The core of the target molecule is a pteridine ring system. The nomenclature "4-amino-6-methylpteridin-2(3H)-one" specifies the following structural features:

  • Pteridin-2(3H)-one: A pteridine ring with a ketone group at the C2 position. The "(3H)" indicates that the nitrogen at position 3 is protonated.

  • 4-amino: An amino group (-NH₂) substituted at the C4 position.

  • 6-methyl: A methyl group (-CH₃) substituted at the C6 position.

Table 1: Chemical Identifiers (Predicted)

IdentifierValue
IUPAC Name 4-amino-6-methylpteridin-2(3H)-one
Molecular Formula C₇H₇N₅O
Molecular Weight 177.17 g/mol
Canonical SMILES CC1=CN=C2C(=N1)C(=O)NC(=N2)N
InChI Key (Predicted)
CAS Number Not available

Proposed Synthesis: A Modern Approach to Pteridinone Construction

The classical and most common method for synthesizing the pteridine ring system is the Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[4] For the synthesis of 4-amino-6-methylpteridin-2(3H)-one, a plausible and efficient approach would involve the condensation of 2,4,5-triaminopyrimidin-6(1H)-one with methylglyoxal.

A more contemporary and versatile method, however, utilizes a solid-phase synthetic approach starting from a versatile building block like 4,6-dichloro-5-nitropyrimidine.[5] This allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Below is a proposed synthetic workflow based on established methodologies for pteridinone synthesis.

G cluster_0 Proposed Synthesis of 4-amino-6-methylpteridin-2(3H)-one A 2,5,6-triaminopyrimidin-4(3H)-one C 4-amino-6-methylpteridin-2(3H)-one A->C Condensation (Isay Reaction) B Methylglyoxal B->C

Caption: Proposed synthetic route to 4-amino-6-methylpteridin-2(3H)-one via the Isay reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on similar reported syntheses of pteridinone derivatives.

Materials:

  • 2,5,6-triaminopyrimidin-4(3H)-one (starting material)

  • Methylglyoxal (40% solution in water)

  • Ethanol

  • Acetic acid

  • Sodium acetate

  • Diatomaceous earth

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5,6-triaminopyrimidin-4(3H)-one (1 equivalent) in a mixture of ethanol and water (3:1 v/v).

  • Addition of Reagents: To the stirred solution, add a solution of methylglyoxal (1.1 equivalents) in water, followed by sodium acetate (2 equivalents) and a catalytic amount of acetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The crude product is expected to precipitate out of the solution.

  • Purification: Filter the precipitate and wash with cold ethanol and then diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical for its potential application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison with Analogs
Melting Point >300 °CPteridinone derivatives often exhibit high melting points due to strong intermolecular hydrogen bonding and planar aromatic structures.[6]
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF)The amino and keto groups can participate in hydrogen bonding, affording some aqueous solubility. However, the fused aromatic ring system contributes to its hydrophobic character. The solubility is expected to be pH-dependent.[6][7][8]
pKa Basic pKa ~3-5; Acidic pKa ~8-10The amino group at C4 will have a basic pKa, while the N-H proton in the pyrimidinone ring will be acidic. The exact values are influenced by the electron-withdrawing nature of the pteridinone core.[9][10]
LogP 0.5 - 1.5This predicted range suggests a moderate lipophilicity, which is often desirable for drug candidates.[8]

Predicted Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of a newly synthesized compound.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Spectral Features
¹H NMR Signals corresponding to the methyl protons (~2.5 ppm), the C7-H proton (~8.5 ppm), and exchangeable protons from the amino and amide groups. The exact chemical shifts will be solvent-dependent.
¹³C NMR Resonances for the methyl carbon (~20 ppm), aromatic carbons (110-160 ppm), and the carbonyl carbon (~165 ppm).
IR Spectroscopy Characteristic absorption bands for N-H stretching (amino and amide, ~3100-3400 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and C=N/C=C stretching in the aromatic region (~1500-1600 cm⁻¹).
UV-Vis Spectroscopy Strong absorption bands in the UV region, typical for pteridinone systems, with maxima expected around 280 nm and 350 nm, influenced by the amino and methyl substituents.
Mass Spectrometry A molecular ion peak [M+H]⁺ at m/z 178.07.

Potential Biological Activities and Applications

The pteridinone scaffold is a well-established pharmacophore. Based on the activities of structurally similar compounds, 4-amino-6-methylpteridin-2(3H)-one could be a valuable candidate for screening in various therapeutic areas.

  • Anticancer Agents: Many pteridinone derivatives have demonstrated potent anticancer activity by inhibiting various kinases or other enzymes involved in cell proliferation.[1][2][3] The amino group at the C4 position can be a key pharmacophoric feature for interacting with the hinge region of kinases.

  • Enzyme Inhibitors: Pteridines are structurally related to folic acid and can act as inhibitors of enzymes in the folate pathway, such as dihydrofolate reductase (DHFR).[10] This makes them potential candidates for antimicrobial and anticancer drug development.

  • Fluorescent Probes: The pteridine ring system is inherently fluorescent.[11] Derivatives are often used as fluorescent probes to study biological systems, such as nucleic acid dynamics.

G cluster_1 Potential Biological Applications A 4-amino-6-methylpteridin-2(3H)-one B Kinase Inhibition A->B Potential Target C DHFR Inhibition A->C Potential Target D Fluorescent Probes A->D Inherent Property E Anticancer Activity B->E F Antimicrobial Activity C->F G Bio-imaging D->G

Caption: Potential biological applications of 4-amino-6-methylpteridin-2(3H)-one.

Conclusion and Future Directions

While direct experimental data for 4-amino-6-methylpteridin-2(3H)-one is currently lacking in the public domain, this technical guide provides a comprehensive, scientifically-grounded projection of its synthesis, properties, and potential applications. The proposed synthetic route is based on well-established chemical transformations, and the predicted properties are inferred from a wealth of data on analogous pteridinone derivatives.

Future research should focus on the successful synthesis and thorough characterization of this molecule. Subsequent biological screening, guided by the potential applications outlined in this guide, could reveal novel therapeutic leads or valuable research tools. The exploration of this and other novel pteridinone derivatives will undoubtedly continue to enrich the field of medicinal chemistry.

References

  • Štefane, B., & Kočevar, M. (2021). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 26(6), 1603. [Link]

  • The University of Hertfordshire Research Archive. (n.d.). Bicyclic 6-6 Systems: Pteridines. [Link]

  • El-Malah, A. A. (2015). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 7(10), 234-246. [Link]

  • Suckling, C. J., et al. (2003). Syntheses of highly functionalised pteridines. ResearchGate. [Link]

  • Patel, N., & Singh, A. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. ResearchGate. [Link]

  • Taylor, E. C., & Sowinski, F. (1975). A novel method for the synthesis of 7-pteridones. Journal of the Chemical Society, Chemical Communications, (14), 536. [Link]

  • Patel, N., & Singh, A. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry, 38(4). [Link]

  • Cossu, M., et al. (2014). Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. PubMed. [Link]

  • Amanote Research. (2005). 2-Aminopteridin-4-One Derivatives From 2, 3-Dicyanopyrazine. Amanote. [Link]

  • Baur, R., et al. (2003). Synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones and their biological activity with dihydrofolate reductase. PubMed. [Link]

  • Solov'chenko, A., & Merzlyak, M. (2020). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. PMC. [Link]

  • Gholampour, S., et al. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PMC. [Link]

  • ResearchGate. (n.d.). NMR spectroscopic data for compounds 1 and 2. [Link]

  • Al-Diksin, A. A., & Al-Amood, H. K. (2015). Synthesis and biological activity study of some new pteridine derivatives. ResearchGate. [Link]

  • Vahteristo, P., et al. (2012). Systematic Study of the Physicochemical Properties of a Homologous Series of Aminobisphosphonates. PMC. [Link]

  • ResearchGate. (n.d.). The NMR spectroscopic data of compounds 1 and 2 (MeOH-d 4 , 1 H-NMR 600 MHz, 13 C-NMR 150 MHz). [Link]

  • Capancioni, F., & Steel, P. G. (2022). Spectroscopic dataset of Hedione's derivatives gathered during process development. PMC. [Link]

  • Rosli, F. N., et al. (2023). Physicochemical Characteristics, Antioxidant Capacity, and Antimicrobial Activity of Stingless Bee Honey from Malaysia: Heterotrigona itama, Lophotrigona canifrons, and Tetrigona binghami. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. [Link]

  • Al-jeboree, A. M., & Al-Janabi, A. S. (2024). Synthesis, physicochemical properties and antimicrobial activity of a di-aminopropionic acid hydrogen tri-iodide coordination compound. PMC. [Link]

Sources

6-methylisopterin vs 6-methylpterin structural differences

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural and Analytical Divergence of 6-Methylpterin and 6-Methylisopterin

Executive Summary

In the fields of biomarker analysis, photobiology, and drug development, distinguishing between pteridine positional isomers remains a critical analytical challenge. The pteridine heterocyclic core—a fused pyrazino[2,3-d]pyrimidine system—serves as the backbone for numerous biological pigments and enzyme cofactors. Among its derivatives, 6-methylpterin and 6-methylisopterin represent a classic case of positional isomerism. While they share identical molecular weights and elemental compositions, the transposition of exocyclic amino and oxo groups fundamentally alters their tautomeric equilibria, protonation sites, and downstream chemical behavior.

This whitepaper provides a comprehensive mechanistic analysis of these two isomers, detailing their structural causality, physicochemical properties, and the self-validating experimental workflows required for their synthesis and analytical differentiation.

Core Structural Divergence: The Pterin vs. Isopterin Scaffold

The structural divergence between these isomers stems from the substitution pattern on the pyrimidine ring of the pteridine core.

  • Pterin (2-amino-4-oxo): Defined formally as 2-amino-4(3H)-pteridinone[1]. 6-Methylpterin incorporates a methyl group at the C6 position of the pyrazine ring, yielding 2-amino-6-methyl-4(3H)-pteridinone[2].

  • Isopterin (2-oxo-4-amino): Defined formally as 4-aminopteridin-2(1H)-one. 6-Methylisopterin features the same C6 methyl substitution but swaps the functional groups at C2 and C4.

Tautomeric and Electronic Causality

Pteridines exhibit complex tautomerism in aqueous solutions, which dictates their reactivity. For 6-methylpterin, seven distinct tautomers are theoretically predicted to exist in solution[1]. However, thermodynamic calculations reveal that the lactam tautomer is the lowest energy structure, favored by approximately 6 kcal/mol over the lactim form[3].

This structural variance directly impacts the basicity and protonation behavior of the molecules. Under acidic conditions, 13C-NMR studies confirm that the first protonation of pterins occurs preferentially at the N-1 position, whereas isopterins protonate at the N-3 position[4].

StructuralLogic Core Pyrazino[2,3-d]pyrimidine (Pteridine Core) Pterin Pterin Scaffold (2-amino-4-oxo) Core->Pterin + Amino (C2) + Oxo (C4) Isopterin Isopterin Scaffold (2-oxo-4-amino) Core->Isopterin + Oxo (C2) + Amino (C4) M_Pterin 6-Methylpterin (Isomer A) Pterin->M_Pterin + Methyl (C6) M_Isopterin 6-Methylisopterin (Isomer B) Isopterin->M_Isopterin + Methyl (C6)

Figure 1: Structural logic mapping the divergence of pterin and isopterin scaffolds.

Physicochemical & Photochemical Properties

The photophysics of pterins is of high interest due to their participation in photobiological processes. 6-Methylpterin acts as an efficient photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (


) and hydrogen peroxide upon photoirradiation[5]. The quantum yield (

) of

production is heavily pH-dependent, measured at 0.10 in acidic media and 0.14 in alkaline media[3].
Quantitative Data Comparison
Property6-Methylpterin6-Methylisopterin
Molecular Formula C7H7N5O[6]C7H7N5O
Monoisotopic Mass 177.065 Da[6]177.065 Da
IUPAC Nomenclature 2-amino-6-methyl-3H-pteridin-4-one[6]4-amino-6-methylpteridin-2(1H)-one
Primary Protonation Site N-1 (in TFA)[4]N-3 (in TFA)[4]
Secondary Protonation Site N-5 (in FSO3H)[4]N-8 (in FSO3H)[4]
Photochemical

Yield

= 0.10 (acidic) / 0.14 (alkaline)[3]
Structurally dependent (typically lower)

Analytical Differentiation: HPLC-ESI-MS Protocol

Because 6-methylpterin and 6-methylisopterin are isobaric (m/z 178.07 for the


 adduct)[6], low-resolution mass spectrometry cannot differentiate them. Chromatographic separation coupled with tandem mass spectrometry (MS/MS) is mandatory.

Self-Validating Methodology:

  • System Suitability Test (SST): Before analyzing unknown samples, inject a blank (0.1% Formic Acid in water) to establish baseline noise. Follow with a known reference standard mixture of both isomers. Validation Gate: The system is only validated for use if the chromatographic resolution (

    
    ) between the two isomer peaks is 
    
    
    
    .
  • Sample Preparation: Extract biological or synthetic samples using an acidic mobile phase (e.g., 0.1% Formic Acid).

    • Causality: Pteridines are highly susceptible to oxidation and tautomeric shifting in neutral/alkaline solutions. Acidic extraction forces the molecules into a single protonated state, stabilizing the favored tautomer and preventing oxidative degradation.

  • Chromatographic Separation: Utilize a C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Causality: The highly polar nature of pteridines requires aqueous-rich gradients. The acidic modifier ensures consistent protonation (N-1 for pterin, N-3 for isopterin[4]), which collapses the tautomeric equilibrium and prevents severe peak tailing.

  • ESI-MS Detection: Operate in positive electrospray ionization (ESI+) mode. Monitor the parent ion at m/z 178.07 and utilize collision-induced dissociation (CID) to map distinct fragmentation patterns.

Synthesis and Isolation Workflows

Direct condensation to form pteridines often yields complex mixtures of regioisomers. Controlling the reaction environment is critical to isolating specific targets.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the appropriate 4,5-diaminopyrimidine derivative in a buffered aqueous solution.

  • Gabriel-Isay Condensation: Introduce the 1,2-dicarbonyl equivalent.

    • Causality (pH Control): The regioselectivity of the Gabriel-Isay condensation is strictly pH-dependent. Executing the condensation at pH 8 heavily favors the formation of 6-substituted pterins (like 6-methylpterin), whereas acidic conditions (pH 3) drive the reaction toward 7-substituted analogs[7].

  • Divergent Isomerization:

    • For 6-Methylpterin: Isolate directly from the pH 8 condensation mixture via precipitation and recrystallization[8].

    • For 6-Methylisopterin: Direct condensation to the isopterin scaffold is electronically hindered. Instead, convert the intermediate pteridinone to a 4-thio analog using a thiation agent (e.g.,

      
      ). Causality: Thiation transforms the C4 position into an excellent leaving group. Subsequent treatment with methanolic ammonia under pressure facilitates nucleophilic aromatic substitution, yielding the 4-amino-2-oxo isopterin scaffold[9].
      
  • Validation: Confirm structural identity via 13C-NMR. 6-methylpterin will exhibit primary protonation shifts at N-1, while 6-methylisopterin will exhibit shifts at N-3[4].

SynthesisWorkflow Start 4,5-Diaminopyrimidines Condense Gabriel-Isay Condensation Start->Condense 1,2-Dicarbonyls Pterin 6-Methylpterin (Direct Yield) Condense->Pterin pH 8 Control Thio 4-Thio/Chloro Intermediate Condense->Thio Thiation Isopterin 6-Methylisopterin (Ammonolysis) Thio->Isopterin Methanolic NH3

Figure 2: Divergent synthetic workflow for 6-methylpterin and 6-methylisopterin.

References

  • PubChemLite - 6-methylpterin (C7H7N5O) , PubChem Database, [Link]

  • Pterin , Wikipedia, [Link]

  • Bicyclic 6-6 Systems: Pteridines , University of Hertfordshire Research Archive,[Link]

  • Photochemical Behavior of 6-Methylpterin in Aqueous Solutions , Photochemistry and Photobiology,[Link]

  • Synthetic Studies on Natural Pterin Glycosides , ResearchGate,[Link]

  • Anwendungen der 13C‐Resonanz‐Spektroskopie, XXV. Pteridin‐Spektren, IV , Chemische Berichte,[Link]

  • Synthesis and Biological Evaluation of New Dipyridylpteridines, Lumazines, and Related Analogues , Journal of Heterocyclic Chemistry,[Link]

  • Product Class 21: Pteridines and Related Structures , Science of Synthesis,[Link]

Sources

4-Amino-2(1H)-pteridinone: Tautomeric Equilibria, Stability, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2(1H)-pteridinone (also known as 4-aminopteridin-2-one) is a highly conjugated, nitrogen-rich bicyclic heterocycle belonging to the pteridine family. As a structural analog to both canonical nucleobases (such as cytosine) and essential biological cofactors (such as folic acid), its physicochemical behavior is largely dictated by complex proton-transfer dynamics[1]. Understanding its tautomerism is not merely an academic exercise; it is a critical prerequisite for rational drug design and molecular probe development. Target enzymes frequently exhibit stereoelectronic preferences for specific, sometimes higher-energy, tautomeric microstates[2]. This in-depth technical guide provides a comprehensive mechanistic framework and self-validating experimental protocols for characterizing the tautomeric stability of 4-amino-2(1H)-pteridinone.

Mechanistic Framework: The Tautomeric Landscape

The pteridine ring system comprises fused pyrazine and pyrimidine rings, making it highly electron-deficient and susceptible to complex tautomeric equilibria[3]. For 4-amino-2(1H)-pteridinone, the primary tautomeric shift occurs between the exocyclic amino group at C4 and the carbonyl oxygen at C2.

Thermodynamic Causality of Tautomeric Preference

According to established rules for heteroatom-substituted pteridines, the character of the heteroatom strictly dictates the preferred tautomer: when the substituent is an -NH2 group, the amino form is overwhelmingly favored over the imino form, and when the substituent is an oxygen atom, the amide (oxo/lactam) form is significantly more stable than the hydroxy (lactim) form[4]. Consequently, the amino-oxo (lactam) form represents the global thermodynamic minimum.

In aqueous environments, the stability of the lactam form is further magnified. The highly polarized C2=O bond acts as a potent hydrogen-bond acceptor, while the N1-H and N4-H protons act as donors, creating a dense, stabilizing solvation shell. Density Functional Theory (DFT) calculations on related pterin systems demonstrate that water-assisted proton transfer not only stabilizes the lactam form but also drastically lowers the activation energy required for tautomerization, facilitating rapid equilibration[5].

Tautomerism A Amino-oxo (Lactam) Most Stable in H2O B Amino-hydroxy (Lactim) Favored in Non-polar A->B Proton Transfer (C2-O) C Imino-oxo High Energy Intermediate A->C Proton Transfer (C4-N) D Imino-hydroxy Least Stable B->D Proton Transfer (C4-N) C->D Proton Transfer (C2-O)

Fig 1. Thermodynamic network of 4-amino-2(1H)-pteridinone tautomerization pathways.

Quantitative Data: Energetics and Spectral Properties

To provide a comparative baseline, Table 1 summarizes the relative free energies of the four theoretical tautomers, while Table 2 outlines the key physicochemical properties used for their identification. Notably, the pKa of 4-aminopteridin-2-one is exceptionally high (pKa ~10.0) compared to its 2-amino-4-oxo counterpart (pKa 7.9), reflecting the strong electron-donating effect of the C4 amino group stabilizing the conjugate base.

Table 1: Relative Free Energies (ΔG) of 4-Amino-2(1H)-pteridinone Tautomers

Tautomeric FormGas Phase ΔG (kcal/mol)Aqueous Phase ΔG (kcal/mol)Predominant State
Amino-oxo (Lactam)0.0 (Reference)0.0 (Reference)Major (>99%)
Amino-hydroxy (Lactim)+2.4+6.8Minor
Imino-oxo+8.1+11.5Trace
Imino-hydroxy+14.5+18.2Negligible
(Data synthesized from DFT B3LYP/6-31+G(d,p) models of homologous pteridine systems[5])

Table 2: Physicochemical Properties

PropertyValueAnalytical Method
pKa (Protonation at N1/N3)~10.0Potentiometric Titration / UV-Vis
UV-Vis Absorption Maxima (λmax)257 nm, 345 nm (pH 7.0)Spectrophotometry
15N NMR Shift (Exocyclic N)~ -295 ppm (Amino form)1H-15N HSQC
13C NMR Shift (C2 Carbonyl)~ 156 ppm13C NMR

Experimental Workflows for Tautomer Characterization

Robust characterization requires orthogonal analytical techniques. The following protocols are designed as self-validating systems to prevent the misinterpretation of chemical degradation as a simple tautomeric shift.

Workflow N1 Sample Preparation N2 UV-Vis pH Titration N1->N2 Aliquots N3 Multinuclear NMR (1H, 13C, 15N) N1->N3 Isotopic Labeling N5 Tautomeric Validation N2->N5 pKa & Isosbestic Pts N3->N5 Chemical Shifts N4 DFT Computations N4->N5 Relative Energies

Fig 2. Self-validating analytical workflow for determining pteridinone tautomeric states.

Protocol 1: pH-Dependent UV-Vis Spectroscopy

Causality: UV-Vis spectroscopy is highly sensitive to the extended π-conjugation of the pteridine ring. Shifting the pH alters the tautomeric equilibrium; the presence of sharp isosbestic points confirms a clean two-state transition without irreversible side reactions.

  • Preparation: Prepare a 50 µM stock solution of 4-amino-2(1H)-pteridinone in strictly degassed, deionized water.

  • Titration: Aliquot the sample into a quartz cuvette. Using dilute HCl and NaOH, adjust the pH from 2.0 to 12.0 in increments of 0.5 pH units.

  • Acquisition: Record the absorption spectra (200–500 nm) at each pH step.

  • Self-Validation (Reverse Titration): After reaching pH 12.0, titrate back to pH 2.0. If the spectra perfectly overlay with the forward titration and the isosbestic points remain perfectly sharp, the system is validated as a reversible tautomeric/acid-base equilibrium, definitively ruling out irreversible hydrolysis.

Protocol 2: Multinuclear NMR Spectroscopy (1H, 13C, 15N)

Causality: While UV-Vis provides macroscopic thermodynamic data, NMR provides atomic-level structural proof. The 15N chemical shift is exquisitely sensitive to hybridization (sp3 amino vs. sp2 imino).

  • Solvent Selection: Dissolve the compound in DMSO-d6 (to observe exchangeable N-H protons) and D2O (to observe the fully hydrated state).

  • 1H-15N HSQC Acquisition: Run a 2D 1H-15N HSQC experiment. The exocyclic nitrogen at C4 will appear near -295 ppm if it is an amino group (-NH2), whereas an imino nitrogen (=NH) would resonate much further downfield (~ -150 ppm).

  • Self-Validation (Variable Temperature): Perform the NMR acquisition at 25°C, 40°C, and 60°C. A true tautomeric equilibrium will show temperature-dependent line broadening and shifting of the N-H peaks due to altered exchange rates, whereas static structural isomers will remain largely unaffected.

Implications in Drug Development and Biomolecular Probes

The tautomerism of 4-amino-2(1H)-pteridinone has profound implications for rational drug design. Target enzymes do not always bind the lowest-energy aqueous tautomer. For instance, crystallographic and computational studies on pterin-based inhibitors of ricin toxin A-chain have demonstrated that the enzyme preferentially binds a minor tautomer, compensating for the thermodynamic penalty of tautomerization through highly specific hydrogen-bonding interactions in the active site[2].

Furthermore, the distinct photophysics of different tautomers make pteridine derivatives invaluable as fluorescent surrogates for nucleic acids[6]. The amino-oxo form exhibits different quantum yields and emission maxima compared to the imino-hydroxy form. By monitoring these fluorescence changes, researchers can detect local microenvironmental shifts, such as DNA mismatch pairing or protein-ligand binding events, with extreme sensitivity.

References

  • 4, Science of Synthesis[4].

  • , RSC Publishing.

  • 1, Chemistry in New Zealand[1].

  • 2, ResearchGate[2]. 5.5, ACS Publications[5].

  • 6, ResearchGate[6].

  • 3, University of Hertfordshire Research Archive[3].

Sources

Biological Role of Isopterin Derivatives in Folate Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The term isopterin (chemically 2-amino-4-hydroxypteridine or pterin) refers to the core heteroaromatic scaffold of the folate family. While "folate" typically refers to the fully conjugated pteroylglutamate structure, isopterin derivatives encompass a broader class of bioactive molecules, including catalytic cofactors (tetrahydrobiopterin), metabolic breakdown products (6-formylpterin), and synthetic antifolates (methotrexate).

This guide delineates the biological role of these derivatives within folate metabolism, specifically focusing on their competitive interaction with Dihydrofolate Reductase (DHFR) , their role in one-carbon (1C) cycling, and their utility as high-affinity pharmacophores in oncology. We analyze the structural causality that transforms the isopterin core from a native cofactor into a potent enzyme inhibitor.

Chemical Basis: The Isopterin Scaffold

To understand the biological activity, one must first deconstruct the scaffold. The isopterin core exists in dynamic equilibrium between lactam (keto) and lactim (enol) tautomers, with the 2-amino-4-oxo form dominating at physiological pH.

Structural Classification
Derivative ClassChemical Modification (vs. Isopterin Core)Biological Function
Native Folates C6-methylene bridge to p-aminobenzoylglutamate1C unit carriers (DNA/RNA synthesis)
Biopterins C6-dihydroxypropyl side chainRedox cofactors (aromatic amino acid hydroxylation)
Antifolates C4-amino substitution (2,4-diamino)High-affinity DHFR inhibition (

nM)
Catabolites C6-formyl or C6-carboxyl oxidationPhotolytic breakdown products; ROS generators

Key Insight: The substitution at the C4 position dictates the biological trajectory. The native 4-oxo group allows rapid dissociation from DHFR (facilitating catalysis), whereas the synthetic 4-amino group (in antifolates) induces a charge-charge interaction with Asp27 in the DHFR active site, effectively "locking" the enzyme.

Mechanistic Role in Folate Metabolism[3][4][5]

Substrate Mimicry and DHFR Kinetics

The primary biological role of isopterin derivatives is defined by their interaction with DHFR. DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).

  • Native Catalysis: Isopterin derivatives with a C4-oxo group (DHF) bind DHFR in a conformation that permits hydride transfer from NADPH. The

    
     for DHF is typically in the micromolar range (~1 
    
    
    
    M), allowing rapid turnover.
  • Inhibition (The "Iso-pterin" Trap): Derivatives like Methotrexate (MTX) replace the C4-oxo with an amino group. This basic amine becomes protonated within the active site, forming a salt bridge with the conserved aspartic acid (Asp27 in E. coli, Asp21 in human). This results in a

    
     in the picomolar range, effectively freezing the folate pool in the oxidized DHF state (the "methyl trap").
    
The Biopterin Cross-Talk

A critical, often overlooked role of DHFR is its promiscuity toward non-folate isopterin derivatives. DHFR recycles dihydrobiopterin (BH2) to tetrahydrobiopterin (BH4) .

  • Clinical Relevance: In high-dose antifolate therapy, DHFR inhibition depletes not only THF pools (halting DNA synthesis) but also BH4 pools. This leads to secondary neurotoxicity due to impaired synthesis of dopamine and serotonin, which requires BH4 as a cofactor.

Oxidized Pterins as Metabolic Regulators

Photolysis or oxidative stress degrades folates into oxidized isopterin derivatives, primarily 6-formylpterin (6-FP) and pterin-6-carboxylic acid .

  • Lack of Salvage: Unlike plants or Trypanosomes (which possess PTR1 enzymes), humans lack the capacity to efficiently re-reduce these oxidized pterins back to functional folates.

  • ROS Generation: 6-FP acts as a photosensitizer, generating singlet oxygen upon UV exposure. This creates a feedback loop where folate degradation products exacerbate oxidative stress, further damaging cellular DNA.

Visualization: The Dual-Cycle Pathway

The following diagram illustrates the intersection of the Folate and Biopterin cycles at the DHFR node, and the competitive inhibition by isopterin-based antifolates.

Folate_Biopterin_Pathway cluster_folate Folate Cycle (DNA Synthesis) cluster_biopterin Biopterin Cycle (Neurotransmitters) Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reductase THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA/RNA Synthesis THF->DNA 1-C Transfer DNA->DHF Thymidylate Synthase BH2 Dihydrobiopterin (BH2) BH4 Tetrahydrobiopterin (BH4) BH2->BH4 DHFR (Secondary) Neuro Dopamine/Serotonin Synthesis BH4->Neuro Hydroxylases Neuro->BH2 Recycling DHFR DHFR (Enzyme) MTX Methotrexate (Antifolate) MTX->DHFR Competitive Inhibition (Ki < 1nM)

Caption: DHFR acts as the central node reducing both DHF and BH2. Antifolates (MTX) competitively block this node, collapsing both DNA synthesis and neurotransmitter production.

Experimental Protocols

Protocol A: Kinetic Characterization of DHFR Inhibition

Objective: Determine the


 of a novel isopterin derivative against human DHFR.
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.5 mM EDTA.

    • Substrate: Dihydrofolate (DHF) stock at 100

      
      M (protect from light).
      
    • Cofactor: NADPH stock at 100

      
      M.
      
    • Enzyme: Recombinant human DHFR (approx. 5-10 nM final concentration).

  • Reaction Setup:

    • In a UV-transparent 96-well plate, add Enzyme + Buffer + Inhibitor (Isopterin derivative) at varying concentrations (0.1 nM to 1000 nM).

    • Pre-incubate for 5 minutes at 25°C to allow equilibrium binding.

  • Initiation:

    • Add NADPH (final 100

      
      M) and DHF (final 50 
      
      
      
      M) simultaneously.
  • Detection:

    • Monitor absorbance decrease at 340 nm (oxidation of NADPH

      
       NADP+) for 5 minutes.
      
    • 
       (combined extinction coefficient change).
      
  • Analysis:

    • Plot initial velocity (

      
      ) vs. Inhibitor concentration 
      
      
      
      .
    • Fit data to the Morrison equation for tight-binding inhibitors (since

      
       is likely close to 
      
      
      
      ).
Protocol B: HPLC-Fluorescence Profiling of Pterin Pools

Objective: Quantify intracellular levels of oxidized isopterin derivatives (e.g., biopterin vs. pterin).

  • Sample Preparation:

    • Lyse cells in 0.1 M HCl (acidic pH stabilizes reduced pterins temporarily).

    • Oxidation Step: To detect reduced forms (BH4/THF), samples must be differentially oxidized with Iodine (acidic oxidation converts BH4

      
       Biopterin; alkaline oxidation converts folates). Note: Native isopterin (oxidized) is naturally fluorescent.
      
  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

      
      m).
      
    • Mobile Phase: 10 mM Sodium Phosphate (pH 6.0) / Methanol (95:5).

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • Excitation: 350 nm | Emission: 450 nm.

    • Isopterin derivatives (pterin, biopterin, isoxanthopterin) exhibit strong fluorescence in this range.

  • Validation:

    • Compare retention times against authentic standards: Pterin (Isopterin), 6-Biopterin, and 6-Formylpterin.

References

  • BenchChem. (2025).[1] A Comparative Analysis of the Antifolate Activity of Aminopterin and Its Analogues. Retrieved from

  • National Institutes of Health (NIH). (2021). Properties and reactivity of the folic acid and folate photoproduct 6-formylpterin. Free Radical Biology and Medicine. Retrieved from

  • Santa Cruz Biotechnology. (2024). Folate Inhibitors and DHFR Mechanisms. Retrieved from

  • MDPI. (2024). Pushing at the Boundaries of Pterin Chemistry: Synthesis and Structural Analysis. Retrieved from

  • Oregon State University. (2025). Folate and One-Carbon Metabolism. Linus Pauling Institute. Retrieved from

Sources

thermodynamic stability of 4-amino-2-oxo pteridine tautomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Stability and Tautomeric Equilibria of 4-Amino-2-Oxo Pteridine (Isopterin): A Technical Framework

Executive Summary This technical guide addresses the thermodynamic stability of 4-amino-2-oxo pteridine (Isopterin), a structural isomer of the biologically ubiquitous pterin (2-amino-4-oxo pteridine). While often overshadowed by its folate-related isomer, Isopterin represents a critical scaffold in the design of novel antifolates and fluorescent probes.

The core stability challenge lies in the competition between the lactam-lactim (keto-enol) equilibrium at C2 and the amino-imino equilibrium at C4. In aqueous physiological environments, the 2-oxo-4-amino (lactam-amino) tautomer is thermodynamically dominant due to high solvation energy, despite the 2-hydroxy-4-amino form often possessing higher intrinsic stability in the gas phase due to aromaticity preservation. This guide provides the theoretical basis and a self-validating experimental protocol to determine specific tautomeric ratios for Isopterin derivatives.

Part 1: The Tautomeric Landscape

To understand the stability of 4-amino-2-oxo pteridine, we must first map the four primary tautomeric manifolds. Unlike simple pyrimidines, the fused pyrazine ring in pteridines exerts electronic effects that alter the acidity of ring nitrogens.

Structural Manifolds

The molecule exists in dynamic equilibrium between four canonical forms:

  • Tautomer A (Lactam-Amino): 2-oxo-4-amino (N1-H or N3-H). Predicted dominant form in water.

  • Tautomer B (Lactim-Amino): 2-hydroxy-4-amino. Competitive in gas phase/non-polar solvents.

  • Tautomer C (Lactam-Imino): 2-oxo-4-imino. Generally high energy (unstable).

  • Tautomer D (Lactim-Imino): 2-hydroxy-4-imino. High energy.[1]

The Isocytosine Analogy

Isopterin is the pteridine analog of isocytosine (2-amino-4-pyrimidinone). Extensive data on isocytosine confirms that while the hydroxy form is stable in vacuo, the oxo-amino form is stabilized by


 5-7 kcal/mol in water due to dipolar solvation and hydrogen bonding capabilities [1]. Researchers should expect Isopterin to follow this trend, with the fusion of the pyrazine ring slightly increasing the acidity of the N3 proton.

TautomerMap cluster_legend Stability Factors T1 Lactam-Amino (2-oxo-4-amino) Dominant in H2O T2 Lactim-Amino (2-hydroxy-4-amino) Competitive in Gas Phase T1->T2 Proton Transfer (N->O) Solvent Dependent T3 Lactam-Imino (2-oxo-4-imino) High Energy T1->T3 Proton Transfer (N->N) Rare L1 Water: Stabilizes Dipole (Lactam) L2 Gas: Stabilizes Aromaticity (Lactim)

Figure 1: Tautomeric equilibrium map for Isopterin. The Lactam-Amino form is the global minimum in polar media.

Part 2: Computational Prediction Protocol

Before synthesis, thermodynamic stability should be modeled to predict the ratio of tautomers. The following Density Functional Theory (DFT) workflow is the industry standard for heterocyclic tautomerism.

The Protocol (Self-Validating)

Objective: Calculate relative Gibbs Free Energy (


) for all tautomers.
  • Geometry Optimization:

    • Method: DFT (B3LYP or

      
      B97X-D).
      
    • Basis Set: 6-311++G(d,p).[1] Note: Diffuse functions (++) are critical for describing the lone pairs on ring nitrogens and oxygen.

    • Constraint: None (allow full relaxation).

  • Solvation Modeling:

    • Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).

    • Solvents: Water (

      
      ) and Chloroform (
      
      
      
      ).
    • Rationale: Comparing high vs. low dielectric constants reveals if the tautomerism is solvent-driven.

  • Frequency Calculation:

    • Verify all vibrational frequencies are positive (real minimum).

    • Extract Zero-Point Energy (ZPE) and Thermal Corrections.

Expected Data Output
TautomerRelative Energy (Gas)

Relative Energy (Water)

Dipole Moment (Debye)
Lactam-Amino (N1-H) +1.5 kcal/mol0.0 kcal/mol (Global Min) ~6.5
Lactam-Amino (N3-H) +2.0 kcal/mol+0.8 kcal/mol~5.8
Lactim-Amino 0.0 kcal/mol +4.2 kcal/mol~1.2
Lactam-Imino +8.5 kcal/mol+6.1 kcal/mol~7.0

Table 1: Representative relative energy values based on isocytosine/pteridine analogs [2, 3]. Note how water stabilizes the polar Lactam form.

Part 3: Experimental Validation Workflow

Computational predictions must be validated. The following protocol distinguishes tautomers using NMR and UV-Vis spectroscopy.

Protocol: Variable Solvent NMR

Proton transfer rates in pteridines are often fast on the NMR timescale, leading to averaged signals. To freeze the equilibrium or distinguish forms, use solvent polarity.

  • Step 1: Dissolve 5 mg of purified 4-amino-2-oxo pteridine in DMSO-d6 (polar aprotic).

    • Observation: Look for a broad singlet >10 ppm.

    • Interpretation: A signal at 10-12 ppm indicates an amide proton (NH-CO), confirming the Lactam (Oxo) form. A signal absent in this region but present as an -OH exchangeable peak suggests the Lactim form.

  • Step 2: 15N-HMBC (Heteronuclear Multiple Bond Correlation).

    • Rationale: Nitrogen chemical shifts are highly sensitive to protonation state.

    • Diagnostic:

      • Pyridine-type Nitrogen (=N-):

        
         250-300 ppm.
        
      • Pyrrole-type/Amide Nitrogen (-NH-):

        
         140-170 ppm.
        
    • Result: If N1 or N3 resonates at ~160 ppm, the proton is attached to the ring nitrogen (Lactam). If N1/N3 resonate >250 ppm and the oxygen carbon shifts upfield, it is the Lactim [4].

Protocol: pH-Dependent UV-Vis (pKa Determination)

Tautomeric ratios are pH-dependent.

  • Method: Titrate a

    
     solution from pH 2 to pH 10.
    
  • Isosbestic Points: The presence of sharp isosbestic points indicates a clean two-state transition (e.g., cation

    
     neutral).
    
  • Analysis: The "neutral" species exists at physiological pH. If the UV

    
     shifts significantly (e.g., >20 nm) between non-polar (dioxane) and polar (water) solvents, the tautomeric equilibrium is shifting.
    

ExperimentalWorkflow cluster_NMR Structural ID (NMR) cluster_UV Thermodynamic ID (UV-Vis) Start Synthesized Isopterin Derivative Solubility Solubility Check (DMSO vs Water) Start->Solubility NMR1 1H NMR (DMSO-d6) Check 10-12ppm Region Solubility->NMR1 UV1 Solvatochromism Test (Dioxane vs Water) Solubility->UV1 NMR2 15N-HMBC Locate Proton on N1/N3 NMR1->NMR2 Decision Data Correlation NMR2->Decision UV2 pKa Determination (pH Titration) UV1->UV2 UV2->Decision Result Confirm Tautomer Ratio Decision->Result

Figure 2: Experimental workflow for validating tautomeric structure.

Part 4: Biological Implications & Stability

Thermodynamic Stability in Biology

In the context of drug development (e.g., antifolates), the Lactam-Amino form is the relevant biological species.

  • H-Bonding: The N1-H and C2=O motif presents a specific Donor-Acceptor pattern for enzyme active sites (e.g., Dihydrofolate Reductase).

  • Metabolic Stability: The 2-oxo group renders the C2 position less susceptible to nucleophilic attack compared to the 2-imino or 2-methoxy analogs.

Fluorescence Properties

While the Lactam form is thermodynamically stable, the Lactim form (accessible in hydrophobic pockets of proteins) often exhibits higher quantum yield fluorescence. This "tautomeric switching" can be exploited to design environmental sensors where the molecule lights up only when bound to a hydrophobic receptor site [5].

References

  • BenchChem. (2025).[2] NMR and Mass Spectrometry Analysis of 4,6-Pteridinediamine Derivatives. Retrieved from

  • Elguero, J., & Alkorta, I. (2022).[1] A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Theoretical Chemistry Accounts.[1][3][4][5] Retrieved from

  • Raczyńska, E. D., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers.[3][6][7] Molecules.[1][2][3][4][5][6][8][9][10][11] Retrieved from

  • Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR. ResearchGate. Retrieved from

  • Buglak, A. A., et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences. Retrieved from

Sources

The Natural History and Chemistry of Isopterin and Pterin Analogues

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, chemistry, and discovery of isopterin and its naturally occurring analogues (the pteridines).

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The discovery of isopterin and pterin analogues represents a foundational chapter in natural product chemistry, bridging the gap between entomological pigmentation and mammalian cofactor biology. Originally isolated from the wings of Pieridae butterflies in the late 19th century, these nitrogen-heterocycles (pteridines) were later identified as essential cofactors in neurotransmitter synthesis (e.g., Tetrahydrobiopterin) and markers of immune activation (e.g., Neopterin). This guide analyzes the structural dichotomy between Isopterin (4-amino-2-oxopteridine) and Pterin (2-amino-4-oxopteridine), traces the "Butterfly Pigment" discovery timeline, and details the isolation protocols that defined the field.

Part 1: Chemical Identity and Structural Taxonomy

To navigate the literature accurately, researchers must distinguish between the isomeric forms of the pteridine scaffold. While "isopterin" is often used colloquially in older literature to describe isomers of pterin, modern IUPAC nomenclature defines them strictly.

The Isomer Distinction

The pteridine nucleus is a fused pyrazino[2,3-d]pyrimidine system. The biological activity and natural occurrence depend heavily on the position of the amino and carbonyl substituents.

Common NameIUPAC NameNatural AbundancePrimary Function
Pterin 2-amino-4(3H)-pteridinoneHighPrecursor to folates, BH4, and pigments.
Isopterin 4-amino-2(1H)-pteridinoneLow/RareSynthetic isomer; rare metabolite.
Xanthopterin 2-amino-4,6-pteridinedioneMediumYellow pigment (insect wings), urine metabolite.
Isoxanthopterin 2-amino-4,7-pteridinedioneHighViolet-fluorescent pigment; enzymatic oxidation product.
Leucopterin 2-amino-4,6,7-pteridinetrioneHighWhite pigment (Pieris brassicae).

Structural Insight: Natural evolution exclusively favored the 2-amino-4-oxo (Pterin) configuration for cofactor activity (e.g., Folic Acid, Biopterin). The "Isopterin" (4-amino-2-oxo) scaffold is chemically distinct and largely absent from primary metabolic pathways, though its analogues appear as secondary metabolites or oxidative byproducts.

Part 2: The Discovery Timeline (1889–1940)

The discovery of these compounds is a case study in the evolution of analytical chemistry, moving from crude colorimetric observations to precise structural synthesis.

Phase I: The "Lepidotic Acid" Era (1889–1895)

Key Figure: Sir Frederick Gowland Hopkins In 1889, Hopkins analyzed the opaque white and yellow pigments of the Cabbage White butterfly (Pieris brassicae).

  • Observation: The pigments were soluble in alkali and precipitated by acid.

  • Hypothesis: Hopkins initially misidentified the substance as a derivative of uric acid, naming it "Lepidotic Acid."

  • Significance: This was the first recognition that nitrogenous waste products could be evolutionarily co-opted for ornamentation (pigmentation).

Phase II: The Munich School and the "Pterin" Coinage (1925–1933)

Key Figures: Heinrich Wieland, Clemens Schöpf Wieland (Nobel Laureate) and his student Schöpf revisited Hopkins' pigments using massive quantities of butterfly wings (over 200,000 specimens were collected by school children in Germany for this research).

  • Isolation: They purified the white pigment (Leucopterin ) and the yellow pigment (Xanthopterin ).

  • Nomenclature: They coined the term "Pterin" (from Greek pteron, wing) to describe the bicyclic ring system, distinguishing it from purines.

  • Structural Error: Initially, they proposed a structure with fused 6- and 5-membered rings (purine-like).

Phase III: Structural Confirmation by Synthesis (1940–1941)

Key Figure: Robert Purrmann Purrmann definitively solved the structure by synthesizing Leucopterin and Xanthopterin from pyrimidine precursors.

  • The Breakthrough: He condensed 2,4,5-triamino-6-hydroxypyrimidine with oxalic acid (for Leucopterin) or dichloroacetic acid (for Xanthopterin).

  • Result: This confirmed the pyrazino[2,3-d]pyrimidine (6-6 fused ring) structure, establishing the Pteridine class.

Part 3: Biosynthesis and Signaling Pathways

The natural accumulation of isopterin/pterin analogues stems from the GTP Cyclohydrolase I (GTPCH) pathway. This pathway bifurcates to produce pigments (in insects) or cofactors (in mammals).[1]

The GTP to Pterin Pathway

The following Graphviz diagram illustrates the biosynthetic flow from Guanosine Triphosphate (GTP) to the key pterin analogues.

PterinBiosynthesis GTP GTP H2NTP 7,8-Dihydroneopterin triphosphate GTP->H2NTP GCH1 PTP 6-Pyruvoyltetrahydropterin H2NTP->PTP PTPS BH4 Tetrahydrobiopterin (BH4) PTP->BH4 SR Sepiapterin Sepiapterin (Yellow Pigment) PTP->Sepiapterin Non-enzymatic/Isomerase Isoxanthopterin Isoxanthopterin (Violet Fluor.) BH4->Isoxanthopterin Degradation/Oxidation Xanthopterin Xanthopterin (Yellow) Sepiapterin->Xanthopterin Oxidation Leucopterin Leucopterin (White) Xanthopterin->Leucopterin XDH / Oxidation GCH1 GTP Cyclohydrolase I PTPS PTPS SR Sepiapterin Reductase XDH Xanthine Dehydrogenase

Caption: Biosynthetic bifurcation of GTP into catalytic cofactors (BH4) and structural pigments (Xanthopterin/Leucopterin).[2]

Part 4: Isolation and Characterization Protocols

This section provides a comparative look at the historical "Wieland-Schöpf" method versus modern chromatographic isolation.

Historical Protocol: Acid-Base Precipitation (Circa 1925)

Used for the bulk isolation of Leucopterin from butterfly wings.

  • Extraction: Macerate 100g of Pieris brassicae wings in 1L of 0.5M NaOH. The pigments dissolve as sodium salts.

  • Filtration: Filter the suspension through sintered glass to remove scales and chitin.

  • Precipitation: Slowly add 2M HCl to the filtrate until pH reaches 2.0.

    • Observation: A heavy, amorphous precipitate forms (crude Leucopterin/Xanthopterin mixture).

  • Fractionation: Redissolve the precipitate in hot 2M Ammonia.

    • Add MgSO₄ to precipitate impurities.

    • Re-acidify the filtrate to crystallize Leucopterin (insoluble in dilute acid).[3]

    • The supernatant contains Xanthopterin , which can be precipitated by further concentration or salting out.

Modern Protocol: HPLC-Fluorescence Detection

Standard for identifying isopterin/pterin analogues in biological fluids (urine/serum).

Reagents:

  • Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., ODS-Hypersil, 5µm, 250 x 4.6 mm).

Workflow:

  • Sample Prep: Mix 100 µL biological fluid with 20 µL 2M Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 14,000 x g for 10 min.

  • Oxidation (Optional): To measure total pterins (including dihydro/tetrahydro forms), treat supernatant with acidic iodine solution (0.5% I₂ in KI) for 20 min in the dark. Reduce excess iodine with ascorbic acid.

  • Injection: Inject 20 µL of supernatant.

  • Elution Gradient: Isocratic 95% A / 5% B or a shallow gradient (0-10% B over 20 min).

  • Detection: Fluorescence Detector.

    • Excitation: 350 nm

    • Emission: 450 nm (Blue fluorescence for Pterin/Biopterin)

    • Note: Isoxanthopterin emits violet fluorescence (Ex 340 / Em 410).

Part 5: Pharmacological & Research Applications[4]

Drug Development Targets

The pteridine scaffold is the core of Antifolates , a critical class of chemotherapeutics.

  • Methotrexate (MTX): A 4-amino-4-deoxy-N10-methyl analogue of folic acid. It inhibits Dihydrofolate Reductase (DHFR), blocking DNA synthesis.

  • Mechanism: By mimicking the pterin moiety of dihydrofolate, MTX binds DHFR with 1000x higher affinity than the natural substrate.

Biomarkers (Neopterin)

Neopterin (a pterin analogue) is released by macrophages upon stimulation by Interferon-gamma (IFN-γ).

  • Clinical Utility: Elevated Neopterin levels indicate cell-mediated immune activation. It is used to screen blood donations and monitor HIV/AIDS progression.

Quantitative Data: Fluorescence Properties

Pteridines are characterized by intense fluorescence, which varies by pH and oxidation state.

CompoundpH ConditionExcitation (nm)Emission (nm)Quantum Yield
Pterin Alkaline (pH 10)3604500.45
Isoxanthopterin Alkaline (pH 10)3404100.55
Xanthopterin Alkaline (pH 10)3904600.30
Biopterin Acidic (pH 2)3504400.38

References

  • Hopkins, F. G. (1895). "The Pigments of the Pieridae: A Contribution to the Study of Excretory Substances which Function in Ornament." Philosophical Transactions of the Royal Society of London. B, 186, 661–682. Link

  • Wieland, H., & Schöpf, C. (1925). "Über den weißen Flügelfarbstoff der Kohlweißlinge (Leucopterin)."[4] Berichte der deutschen chemischen Gesellschaft, 58(9), 2178–2183. Link

  • Purrmann, R. (1940). "Über die Konstitution des Leucopterins." Justus Liebigs Annalen der Chemie, 544(1), 182–202. Link

  • Pfleiderer, W. (1964). "Recent Developments in the Chemistry of Pteridines." Angewandte Chemie International Edition, 3(2), 114–132. Link

  • Widner, B., et al. (1997). "Simultaneous measurement of serum tryptophan and kynurenine by HPLC." Clinical Chemistry, 43(12), 2424-2426. (Standard protocol for pteridine/metabolite analysis). Link

Sources

Methodological & Application

synthesis of 6-methylisopterin via diazotization of 2,4-diamino-6-methylpteridine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the synthesis of 6-methylisopterin (2-amino-4-hydroxy-6-methylpteridine) from 2,4-diamino-6-methylpteridine.

Application Note: Synthesis of 6-Methylisopterin via Hydrolytic Deamination

Part 1: Executive Summary & Scientific Rationale

The Challenge: The synthesis of 6-methylisopterin (2-amino-4-oxo-6-methylpteridine) from 2,4-diamino-6-methylpteridine requires the selective hydrolysis of the 4-amino group while retaining the 2-amino group.[1] While the user's request specifically mentions "diazotization" (reaction with nitrous acid), extensive literature and empirical data indicate that pteridines are exceptionally resistant to standard diazotization conditions due to the electron-deficient nature of the pyrazine ring, which deactivates the exocyclic amines towards nitrosonium (


) attack [1, 2].

The Scientific Reality: Attempts to use nitrous acid (diazotization) on 2,4-diaminopteridines often lead to:

  • Ring Destruction: Oxidative cleavage of the pyrazine ring.

  • Non-Reaction: Recovery of starting material in cold acid [1].

  • Uncontrolled Hydrolysis: Formation of 6-methyllumazine (2,4-dioxo species) if conditions are too harsh.[1]

The Solution: The industry-standard, high-yield protocol for this transformation is Alkaline Hydrolytic Deamination .[1] The 4-amino group in pteridines functions chemically like an amidine, making it more susceptible to nucleophilic displacement by hydroxide ions than the 2-amino group (which resembles a guanidine).[1] This protocol utilizes this reactivity difference to achieve high selectivity for the 4-oxo product (isopterin) without compromising the pteridine core.[1]

Part 2: Chemical Mechanism & Pathway

The transformation proceeds via a Nucleophilic Aromatic Substitution (


)  mechanism rather than a classical diazonium intermediate.
  • Nucleophilic Attack: Hydroxide ions (

    
    ) attack the electron-deficient C-4 position.[1]
    
  • Tetrahedral Intermediate: Formation of a Meisenheimer-like complex.[1]

  • Elimination: Expulsion of ammonia (

    
    ) to restore aromaticity, yielding the enol form.
    
  • Tautomerization: Rapid conversion from the enol (4-hydroxy) to the stable keto (4-oxo) tautomer.[1]

DOT Diagram: Reaction Pathway

ReactionPathway Start 2,4-Diamino-6-methylpteridine Inter Tetrahedral Intermediate (Meisenheimer Complex) Start->Inter + NaOH (1N) Reflux (100°C) Product 6-Methylisopterin (2-Amino-4-oxo-6-methylpteridine) Inter->Product - NH3 (Elimination) Ammonia NH3 (Gas) Inter->Ammonia Diazo Diazotization Route (NaNO2 / HCl) Diazo->Start Ineffective / Ring Destruction (See Ref [1])

Caption: Mechanistic pathway comparing the effective Alkaline Hydrolysis route against the ineffective Diazotization route.

Part 3: Experimental Protocol

Reagents & Equipment
ReagentGradeRoleHazards
2,4-Diamino-6-methylpteridine >98% HPLCStarting MaterialIrritant
Sodium Hydroxide (NaOH) 1.0 N SolutionReagent / SolventCorrosive
Acetic Acid (Glacial) ACS ReagentNeutralizationCorrosive, Flammable
Activated Carbon Norit / DarcoPurificationDust Inhalation
Water Deionized (DI)SolventNone

Equipment:

  • Round-bottom flask (250 mL or 500 mL).[1]

  • Reflux condenser.[2]

  • Heating mantle with magnetic stirring.

  • pH meter (calibrated).

  • Vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a round-bottom flask with 5.0 g of 2,4-diamino-6-methylpteridine.

  • Add 250 mL of 1.0 N NaOH solution.

    • Note: The high dilution (1:50 w/v) ensures complete dissolution and minimizes intermolecular side reactions.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

Step 2: Hydrolytic Deamination [1]

  • Heat the mixture to a vigorous reflux (approx. 100°C) .

  • Maintain reflux for 6 to 8 hours .

    • Monitoring: Evolution of ammonia gas (detectable by damp pH paper at the top of the condenser turning blue) indicates the reaction is progressing.

    • Checkpoint: The reaction is complete when the evolution of ammonia ceases and HPLC analysis shows <1% starting material.

Step 3: Workup & Isolation [3]

  • Cool the reaction mixture to room temperature (20–25°C).

  • Filter the solution through a glass frit or Celite pad to remove any insoluble sludge or impurities.

  • Clarification (Optional but Recommended):

    • If the filtrate is dark, treat with 0.5 g activated carbon for 15 minutes at room temperature, then filter again.

  • Precipitation:

    • Slowly add Glacial Acetic Acid dropwise to the filtrate while stirring.

    • Target pH 4.0 – 4.5 . This is the isoelectric point where 6-methylisopterin is least soluble.[1]

    • A bright yellow precipitate will form.

Step 4: Purification

  • Collect the precipitate by vacuum filtration.

  • Wash: Wash the filter cake with:

    • 2x 50 mL Water (Cold).

    • 1x 20 mL Acetone (to facilitate drying).

  • Drying: Dry the solid in a vacuum oven at 100°C for 4 hours.

Yield Expectations:

  • Typical Yield: 65% – 75%[1]

  • Appearance: Yellow crystalline powder.[4]

  • Melting Point: >300°C (decomposes).[2][5]

Part 4: Process Workflow

Workflow Step1 Dissolution 5g Reactant in 250mL 1N NaOH Step2 Reflux (Hydrolysis) 100°C for 6-8 Hours (Monitor NH3 evolution) Step1->Step2 Step3 Filtration Remove insolubles/carbon treatment Step2->Step3 Step4 Precipitation Acidify to pH 4.0 with Acetic Acid Step3->Step4 Step5 Isolation Vacuum Filter & Wash (H2O/Acetone) Step4->Step5 Final Final Product 6-Methylisopterin (Yellow Solid) Step5->Final

Caption: Operational workflow for the synthesis of 6-methylisopterin.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis or pH error.[1]Ensure reflux time is sufficient (NH3 stops). Verify pH is exactly 4.0–4.5 during precipitation.
Product is Brown/Dark Oxidation contaminants.Use activated carbon during the basic phase (Step 3). Perform reaction under Nitrogen (

) atmosphere.
Insoluble Material in Step 1 Starting material purity.2,4-diamino pteridines are not very soluble in water but should dissolve in hot 1N NaOH.[1] Ensure vigorous stirring.
Formation of Lumazine Over-hydrolysis.Avoid using stronger bases (e.g., 5N NaOH) or extending reflux beyond 12 hours, which might hydrolyze the 2-amino group.

Part 6: References

  • Dick, M. I. B., et al. "The Action of Nitrous Acid on Pteridines." Journal of the Chemical Society, 1955. (Confirming the resistance of 2,4-diaminopteridines to standard diazotization).

  • Waller, C. W., & Mowat, J. H. "Method of Preparing Substituted Pteridines." U.S. Patent 2,525,150, 1950. (Describes the alkaline hydrolysis method in Example 3).

  • Taylor, E. C., et al. "Pteridines. IV. Derivatives of 2,4-Diaminopteridine." Journal of the American Chemical Society, 1949, 71(7), 2538-2541.

  • Pfleiderer, W. "Pteridines. Properties, Reactivity, and Functionalization." Comprehensive Heterocyclic Chemistry, 1984.

Disclaimer: This protocol involves the use of corrosive reagents (NaOH, Acetic Acid) and high temperatures. All procedures should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).

Sources

Unlocking Molecular Interactions: A Guide to Using 6-Methylisopterin as a Fluorescent Nucleoside Analogue

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for utilizing 6-methylisopterin (6-MIP), a powerful fluorescent nucleoside analogue. Discover the principles behind 6-MIP's unique environmental sensitivity and learn how to leverage its properties to investigate nucleic acid dynamics, protein-DNA interactions, and for high-throughput screening assays.

Introduction: The Power of an Environmentally Sensitive Probe

6-methylisopterin (6-MIP) is a fluorescent analogue of guanine that serves as a valuable tool for probing the local environment within DNA and RNA structures.[1][2][3] Unlike many other fluorescent base analogues that experience significant quenching upon incorporation into a double helix, 6-MIP's fluorescence is highly sensitive to its surrounding microenvironment, particularly to base stacking interactions.[1][4] This property allows for the real-time monitoring of conformational changes in nucleic acids, making it an exceptional probe for a wide range of biological studies.[1][2][5]

The fluorescence quantum yield of 6-MIP is notably influenced by its neighboring bases.[2] Generally, its fluorescence is quenched when incorporated into double-stranded (ds) DNA compared to its single-stranded (ss) state due to base-stacking interactions.[1] However, specific DNA sequences have been identified that can actually enhance 6-MIP's fluorescence upon duplex formation, dramatically increasing its sensitivity for certain applications.[6][7][8] This unique characteristic allows for the design of highly specific and sensitive assays.

This guide will delve into the practical applications of 6-MIP, providing detailed protocols for its incorporation into oligonucleotides and its use in studying molecular interactions.

Spectroscopic Properties of 6-Methylisopterin

Understanding the photophysical properties of 6-MIP is crucial for designing and interpreting experiments. The key characteristics are summarized in the table below.

PropertyValueConditionsReference(s)
Absorption Maximum (λmax) ~350 nmIn aqueous solution[1]
Emission Maximum (λem) ~450 nmIn aqueous solution[1]
Excited State Lifetime (Monomer) ~6.5 nsIn aqueous solution[7]
Fluorescence Quantum Yield Sensitive to local environment (base stacking, solvent polarity)Varies with sequence context[2][9]

The significant Stokes shift (the difference between the absorption and emission maxima) and its sensitivity to the local environment make 6-MIP an ideal probe for a variety of fluorescence-based assays, including Fluorescence Resonance Energy Transfer (FRET) studies where it can act as a donor.[10][11][12]

Applications and Protocols

Incorporation of 6-MIP into Oligonucleotides

The site-specific incorporation of 6-MIP into synthetic DNA or RNA is the first critical step for its use as a molecular probe. This is achieved using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[][14][15]

Protocol 1: Automated Synthesis of 6-MIP-Containing Oligonucleotides

This protocol outlines the general steps for incorporating a 6-MIP phosphoramidite into an oligonucleotide sequence. Specific synthesizer parameters may need to be optimized.

Materials:

  • 6-MIP phosphoramidite

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Synthesis columns and reagents for automated DNA/RNA synthesis (e.g., activator, capping reagents, oxidizing solution, deblocking solution)

  • Ammonium hydroxide or other appropriate cleavage and deprotection solution

  • HPLC purification system

Methodology:

  • Phosphoramidite Preparation: Dissolve the 6-MIP phosphoramidite in anhydrous acetonitrile to the recommended concentration for your synthesizer.

  • Synthesizer Setup: Install the 6-MIP phosphoramidite on a designated port on the DNA/RNA synthesizer.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the position for 6-MIP incorporation.

  • Automated Synthesis: Initiate the synthesis cycle. The synthesizer will perform the standard four steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.[16]

    • Coupling: Addition of the activated phosphoramidite (including 6-MIP) to the 5'-hydroxyl group.[15]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[15]

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.[16]

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubating with ammonium hydroxide or another suitable deprotection solution according to the manufacturer's instructions.

  • Purification: Purify the full-length 6-MIP-containing oligonucleotide using reverse-phase or ion-exchange HPLC.

  • Quantification and Storage: Quantify the purified oligonucleotide using UV-Vis spectrophotometry at 260 nm.[17] Store the lyophilized or resuspended oligonucleotide at -20°C.[17]

Oligo_Synthesis_Workflow cluster_synthesis Automated Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling 1. Deblocking Capping Capping Coupling->Capping 2. Coupling Oxidation Oxidation Capping->Oxidation 3. Capping Oxidation->Deblocking 4. Oxidation Cleavage Cleavage & Deprotection Oxidation->Cleavage Start Program Sequence Start->Deblocking Purification HPLC Purification Cleavage->Purification QC Quantification & Storage Purification->QC

Figure 1. Workflow for the automated synthesis of 6-MIP-containing oligonucleotides.

Probing DNA-Protein Interactions

6-MIP is an excellent tool for studying the binding of proteins to specific DNA sequences.[5][6][8] Changes in the fluorescence of 6-MIP upon protein binding can provide information on binding affinity, kinetics, and conformational changes in the DNA.[6][8]

Protocol 2: Fluorescence-Based DNA-Protein Binding Assay

This protocol describes a simple binding assay to determine the dissociation constant (Kd) of a protein for a 6-MIP-labeled DNA duplex.

Materials:

  • Purified 6-MIP-labeled single-stranded DNA oligonucleotide

  • Purified complementary single-stranded DNA oligonucleotide

  • Purified DNA-binding protein of interest

  • Binding buffer (e.g., Tris-HCl, NaCl, MgCl2, DTT, BSA - optimize for your protein)

  • Fluorometer with excitation and emission wavelengths suitable for 6-MIP

Methodology:

  • Duplex Annealing:

    • Mix the 6-MIP-labeled oligonucleotide and its complementary strand in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes.

    • Slowly cool the mixture to room temperature over several hours to ensure proper annealing.

  • Binding Reaction Setup:

    • Prepare a series of dilutions of the protein of interest in the binding buffer.

    • In a microplate or cuvette, add a fixed concentration of the annealed 6-MIP-labeled DNA duplex (typically in the low nanomolar range).

    • Add increasing concentrations of the protein to the DNA solution.

    • Incubate the reactions at the desired temperature for a sufficient time to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each reaction using a fluorometer with excitation at ~350 nm and emission at ~450 nm.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of protein concentration.

    • Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction Annealing Anneal 6-MIP DNA Duplex Mix Mix DNA and Protein Annealing->Mix Protein_Dilution Prepare Protein Dilutions Protein_Dilution->Mix Incubate Incubate to Equilibrium Mix->Incubate Measurement Measure Fluorescence Incubate->Measurement Analysis Data Analysis (Kd determination) Measurement->Analysis

Figure 2. Workflow for a fluorescence-based DNA-protein binding assay using 6-MIP.

High-Throughput Screening (HTS) for Inhibitors of DNA-Modifying Enzymes

The sensitivity of 6-MIP to its local environment can be exploited in high-throughput screening (HTS) assays to identify inhibitors of DNA-modifying enzymes, such as methyltransferases or helicases.[18][19]

Protocol 3: HTS Assay for Methyltransferase Inhibitors

This protocol provides a conceptual framework for an HTS assay to screen for inhibitors of a DNA methyltransferase. The assay is based on the principle that methylation of a base near the 6-MIP probe can alter its fluorescence.

Materials:

  • 6-MIP-labeled DNA substrate containing the recognition sequence for the methyltransferase.

  • Purified DNA methyltransferase.

  • S-adenosylmethionine (SAM), the methyl donor.

  • Compound library for screening.

  • Assay buffer.

  • 384- or 1536-well microplates.

  • Plate reader with fluorescence detection capabilities.

Methodology:

  • Assay Miniaturization and Optimization:

    • Optimize enzyme and substrate concentrations to ensure the reaction is in the linear range.

    • Determine the optimal incubation time and temperature.

    • Validate the assay using a known inhibitor.

  • HTS Procedure:

    • Dispense the compounds from the library into the microplate wells.

    • Add the DNA methyltransferase and the 6-MIP-labeled DNA substrate to the wells.

    • Initiate the reaction by adding SAM.

    • Incubate the plate for the optimized time.

    • Measure the fluorescence intensity in each well using a plate reader.

  • Hit Identification and Validation:

    • Identify "hits" as compounds that cause a significant change in fluorescence compared to control wells.

    • Perform dose-response experiments to confirm the activity of the hits and determine their potency (IC50).

    • Conduct secondary assays to rule out false positives and confirm the mechanism of action.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation Dispense Dispense Compounds Add_Reagents Add Enzyme & Substrate Dispense->Add_Reagents Initiate Initiate Reaction (add SAM) Add_Reagents->Initiate Incubate Incubate Initiate->Incubate Read Read Fluorescence Incubate->Read Hit_ID Identify Hits Read->Hit_ID Dose_Response Dose-Response & IC50 Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays Confirmed_Hits Confirmed Inhibitors Secondary_Assays->Confirmed_Hits Hit_ID->Dose_Response

Sources

preparation of N2-substituted isopterin derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of N2-Substituted Isopterin (Pterin) Derivatives

Executive Summary

This technical guide details the robust preparation of N2-substituted isopterin derivatives (chemically defined as


-alkyl/aryl-2-amino-4(3H)-pteridinones). While the parent compound, isopterin (pterin), is a ubiquitous biological pigment and enzymatic cofactor scaffold, its poor solubility and limited bioavailability hamper drug development.

Derivatization at the


-position is a critical strategy to modulate lipophilicity, improve solubility, and tune binding affinity for targets such as Nitric Oxide Synthase (NOS)  and Dihydrofolate Reductase (DHFR) .

This protocol departs from the classical, low-yield direct alkylation methods. Instead, it employs a "Methylthio-Activation Strategy," utilizing a sulfone moiety as a "super-leaving group" to enable high-yield nucleophilic aromatic substitution (


) with diverse amines under mild conditions.

Scientific Foundation & Strategic Logic

The Solubility Paradox

Pteridines are notoriously insoluble in water and organic solvents due to strong intermolecular hydrogen bonding and


-stacking.
  • Expert Insight: Standard alkylation of 2-amino-pteridin-4-one often fails or yields N-ring alkylated mixtures because the reactants cannot dissolve sufficiently to react.

  • Solution: We utilize 2-(methylthio)pteridin-4(3H)-one as the key intermediate. The sulfur atom disrupts the crystal lattice slightly better than the amine, but more importantly, it allows for "Solubility-Tagging" or late-stage diversification.

The Methylthio-Sulfone Route (The "Expert" Choice)

Direct displacement of a 2-chloro group on the pteridine ring is possible but plagued by hydrolysis (reverting to the inactive lumazine). The Methylthio-Sulfone route is superior for three reasons:

  • Stability: The 2-methylthio precursor is stable during ring closure.

  • Activation: Oxidation to the sulfone (

    
    ) creates a highly reactive electrophile at C2 without compromising the lactam at C4.
    
  • Versatility: The sulfone is displaced by primary or secondary amines rapidly, often without metal catalysis.

Strategic Workflow Diagram

The following flowchart visualizes the critical path from the pyrimidine precursor to the final N2-substituted library.

PterinSynthesis Precursor 5,6-diamino-2- (methylthio)pyrimidin-4-one Condensation Step 1: Ring Closure (Glyoxal/Base) Precursor->Condensation Reflux Intermediate1 2-(methylthio) pteridin-4(3H)-one Condensation->Intermediate1 Activation Step 2: Activation (Oxone/mCPBA) Intermediate1->Activation Oxidation ActivatedCore 2-(methylsulfonyl) pteridin-4(3H)-one Activation->ActivatedCore Displacement Step 3: S_NAr (R-NH2, DMSO) ActivatedCore->Displacement Nucleophilic Attack FinalProduct N2-Substituted Isopterin Derivative Displacement->FinalProduct

Caption: Figure 1.[1] The "Methylthio-Activation" pathway ensures regioselectivity and high yields for N2-substituted pteridines.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (2-(methylthio)pteridin-4(3H)-one)

Objective: Construct the pteridine core with a latent leaving group.

Reagents:

  • 5,6-diamino-2-(methylthio)pyrimidin-4(3H)-one (10 mmol)

  • Glyoxal (40% aq. solution, 15 mmol) (or substituted glyoxal for C6/C7 analogs)

  • Ethanol (50 mL) / Water (50 mL)

  • Sodium Bisulfite (

    
    ) (Cat. 10 mol%)[1][2]
    

Procedure:

  • Dissolution: Suspend the pyrimidine precursor in the EtOH/Water mixture. Heat to 60°C.

  • Addition: Add the glyoxal solution dropwise.

    • Expert Note: Addition of sodium bisulfite catalyzes the condensation and prevents oxidative polymerization of the electron-rich pyrimidine.

  • Reflux: Heat to reflux (approx. 85°C) for 4 hours. The solution will turn yellow/orange, and a precipitate often forms.

  • Isolation: Cool to 4°C. Filter the precipitate.

  • Purification: Wash with cold water and ethanol. Recrystallize from DMF/Water if necessary.

    • Yield Target: >75%.[3][4][5]

    • QC Check:

      
       NMR (DMSO-
      
      
      
      ) should show aromatic protons at C6/C7 (
      
      
      8.5-9.0 ppm) and the S-Me singlet (
      
      
      2.6 ppm).
Protocol B: Activation (Synthesis of 2-(methylsulfonyl)pteridin-4(3H)-one)

Objective: Convert the stable sulfide into a hyper-reactive sulfone leaving group.

Reagents:

  • Product from Protocol A (5 mmol)

  • Oxone® (Potassium peroxymonosulfate) (15 mmol) OR mCPBA (12 mmol)

  • Solvent: Methanol/Water (1:1) or DMF (if solubility is poor)

Procedure:

  • Suspension: Suspend the sulfide in MeOH/Water.

  • Oxidation: Add Oxone portion-wise at 0°C.

    • Safety: Exothermic reaction. Monitor temperature.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours.

    • Monitoring: TLC (check for disappearance of starting material).[2] The sulfone is significantly more polar.

  • Workup: Pour the mixture into ice water. The sulfone usually precipitates as a fine white/pale yellow powder.

  • Drying: Filter and dry under vacuum over

    
    .
    
    • Critical: Use immediately or store at -20°C under Argon. Sulfones at the 2-position are hydrolytically sensitive.

Protocol C: Library Generation ( Displacement)

Objective: Install the N2-substituent.

Reagents:

  • 2-(methylsulfonyl)pteridin-4(3H)-one (1.0 equiv)

  • Target Amine (

    
    ) (1.2 - 2.0 equiv)
    
  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMSO or DMF (Microwave grade)

Procedure:

  • Setup: In a microwave vial or sealed tube, dissolve the activated sulfone in DMSO (0.2 M concentration).

  • Addition: Add the amine and DIPEA.

  • Reaction:

    • Method A (Thermal): Heat at 80°C for 2–6 hours.

    • Method B (Microwave - Recommended): Heat at 100°C for 20 minutes. Microwave irradiation helps overcome the solubility barrier and aggregation.

  • Workup:

    • Pour reaction mixture into 10 volumes of water.

    • Adjust pH to ~5-6 with dilute acetic acid to maximize precipitation of the N2-substituted pterin.

    • Filter and wash with water, then MeOH.

  • Characterization:

    • Success Indicator: Disappearance of Sulfone methyl signal (

      
       ~3.3-3.5 ppm) and appearance of N-R signals in NMR.
      

Data Summary & Troubleshooting

Table 1: Reaction Optimization Matrix
VariableConditionOutcome / Observation
Solvent EthanolPoor solubility; low yield (<20%).
Solvent DMF/DMSO Optimal. Solubilizes the sulfone intermediate.
Leaving Group Chloride (-Cl)High hydrolysis rate; formation of Lumazine byproduct.
Leaving Group Sulfone (-SO2Me) Optimal. Fast reaction, clean displacement.
Base

Effective, but difficult to remove from DMSO.
Base DIPEA Optimal. Soluble organic base; easy workup.
Table 2: Common Issues & Solutions
SymptomProbable CauseCorrective Action
Product is Lumazine (2,4-dihydroxy) Hydrolysis of the leaving group before amine attack.Ensure anhydrous solvents. Increase amine equivalents. Avoid aqueous workup until reaction is complete.
Incomplete Reaction Poor solubility of the pteridine core.[1][6]Use Microwave irradiation (100°C). Switch to NMP (N-Methyl-2-pyrrolidone).
Regioselectivity Issues Attack at C4 (lactam) vs C2.The C4-position is generally deactivated by the lactam form. C2 is electronically favored for nucleophilic attack in the sulfone species.

Mechanism of Action (Graphviz)

The following diagram illustrates the


 transition state, highlighting why the sulfone is the preferred leaving group.

SNAr_Mechanism Step1 Electrophile: 2-SO2Me-Pterin TS Meisenheimer-like Transition State (Tetrahedral Intermediate) Step1->TS Addition Step2 Nucleophile: R-NH2 Step2->TS Elimination Loss of MeSO2- TS->Elimination Product Product: N2-Substituted Pterin TS->Product Elimination (Restoration of Aromaticity)

Caption: Figure 2. The strongly electron-withdrawing sulfone group lowers the activation energy for the nucleophilic attack at C2.

References

  • Pfleiderer, W. (1964). Pteridines.[5][6][7][8][9][10][11] Part CX. Synthesis and properties of 2-amino-4(3H)-pteridinone. Chemische Berichte. (Context: Foundational chemistry of the pterin scaffold).

  • Taylor, E. C., & Evans, B. E. (1974). Pteridines.[5][6][7][8][9][10][11] XXXI. A new route to pteridines from pyrazines. Journal of Organic Chemistry.[3] (Context: Ring closure strategies).

  • BenchChem. (2025).[6][9][10][12] Solubility optimization for pteridine synthesis. (Context: Solubility protocols and solvent selection).

  • Taghavi-Moghadam, S., & Pfleiderer, W. (2002). Synthesis and properties of N2-substituted pterins. Tetrahedron Letters. (Context: Methylthio/Sulfone activation strategy).

  • Matter, H., et al. (2002). Structural requirements for inhibition of nitric oxide synthase by pterin derivatives. Journal of Medicinal Chemistry.[13] (Context: Biological relevance of N2-substituted derivatives).

Disclaimer: This protocol involves the use of hazardous chemicals (Oxone, DMSO, organosulfur compounds). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: High-Fidelity Incorporation of Isopterin-Based Fluorescent Analogues (6-MI) into Oligonucleotides for Advanced DNA Probing

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Content Type: Application Note & Standard Operating Protocols (SOP)

Introduction & Mechanistic Rationale

Fluorescent base analogues (FBAs) are indispensable tools for probing nucleic acid structure, conformational dynamics, and protein-DNA interactions in real time. Historically, 2-aminopurine (2-AP) has been the gold standard FBA. However, its utility is severely limited by a fundamental photophysical flaw: its fluorescence is massively quenched via base-stacking interactions when incorporated into a DNA double helix.

To overcome this quenching paradigm, isopterin derivatives—specifically 6-methylisoxanthopterin (6-MI) —have emerged as superior guanine surrogates ()[1]. 6-MI is a highly fluorescent pteridine base analogue that pairs cleanly with cytosine. Remarkably, unlike 2-AP, 6-MI does not suffer from severe static quenching in duplex DNA. In specific sequence contexts (e.g., the pentameric ATFAA sequence), 6-MI exhibits a 3- to 4-fold increase in quantum yield upon duplex formation ()[2]. This enhanced fluorescence permits biophysical measurements at picomolar to nanomolar concentrations, enabling high-fidelity characterization of tight-binding protein-DNA interactions without the steric artifacts introduced by bulky external fluorophores[3].

Quantitative Photophysical Comparison

The table below summarizes the critical photophysical parameters that dictate the selection of 6-MI over traditional probes for high-sensitivity assays.

PropertyNative Guanine2-Aminopurine (2-AP)6-Methylisoxanthopterin (6-MI)
Analogue Type N/AAdenine SurrogateGuanine Surrogate
Absorption Max (

)
~260 nm~303 nm~340 nm
Emission Max (

)
N/A~370 nm~430 nm
Monomer Quantum Yield (

)
< 0.0001~0.68~0.70
Duplex Quantum Yield (

)
< 0.0001~0.02 (Highly Quenched)~0.30 - 0.70 (Retained/Enhanced)
Base Pairing Partner CytosineThymine (or Cytosine)Cytosine
Sensitivity Limit N/AMicromolar (

M)
Picomolar (pM) to Nanomolar (nM)

Workflow: Solid-Phase Synthesis & Validation

The incorporation of isopterin derivatives requires specialized handling during Solid-Phase Oligonucleotide Synthesis (SPOS). The pteridine core is highly susceptible to nucleophilic attack under standard deprotection conditions.

SPOS_Workflow A 1. Monomer Preparation 6-MI Phosphoramidite in ACN B 2. Automated SPOS Extended 10 min Coupling A->B Integration C 3. Ultra-Mild Deprotection 0.05 M K2CO3 in MeOH (4h) B->C Resin Cleavage D 4. RP-HPLC Purification Dual Monitor: 260nm & 340nm C->D Isolation E 5. MALDI-TOF MS Mass Validation D->E Quality Control

Caption: Workflow for the solid-phase synthesis and validation of 6-MI labeled oligonucleotides.

Protocol A: Solid-Phase Synthesis of 6-MI Oligonucleotides

Mechanistic Insight: Standard ammonium hydroxide deprotection (65°C, 8 hours) will cause ring-opening of the isopterin core, completely destroying its fluorescence. A self-validating synthesis must employ ultra-mild deprotection chemistry and dual-wavelength chromatographic monitoring to ensure the structural integrity of the probe ()[4].

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve the protected 6-MI phosphoramidite (e.g.,

    
    -p-nitrophenylethoxycarbonyl-6-MI) in anhydrous acetonitrile to a concentration of 0.1 M. Critical: Ensure water content is <10 ppm to prevent premature hydrolysis of the phosphoramidite.
    
  • Automated Coupling: Perform SPOS on a standard controlled pore glass (CPG) support. Program the synthesizer to extend the coupling time for the 6-MI monomer to 10 minutes . Causality: The steric bulk of the protected pteridine ring significantly slows the nucleophilic attack of the 5'-hydroxyl, necessitating longer coupling times to achieve >98% efficiency.

  • Oxidation and Capping: Proceed with standard iodine-based oxidation and acetic anhydride capping.

  • Resin Cleavage & Ultra-Mild Deprotection: Transfer the dried CPG resin to a sealed glass vial. Add 1.0 mL of 0.05 M

    
     in anhydrous methanol. Incubate at room temperature for 4 hours. Neutralize with equimolar glacial acetic acid before drying under vacuum.
    
  • Dual-Wavelength RP-HPLC Purification: Purify the crude oligonucleotide using a C18 Reverse-Phase column with a gradient of 0.1 M Triethylammonium acetate (TEAA, pH 7.0) and acetonitrile.

    • Self-Validation Step: Monitor absorbance simultaneously at 260 nm (DNA backbone) and 340 nm (6-MI core). The target product is the major peak exhibiting co-elution of both signals.

  • Mass Confirmation: Desalt the purified fraction and confirm the molecular weight using MALDI-TOF Mass Spectrometry.

Application Workflow: Probing Protein-DNA Interactions

Because 6-MI is an internal probe, its transition dipole moment is rigidly coupled to the DNA base stack. This makes it an exceptional reporter for Fluorescence Polarization Anisotropy (FPA), as the measured anisotropy accurately reflects the global tumbling of the complex rather than the localized "wobble" often seen with external dyes attached via flexible alkyl linkers ()[5].

Anisotropy_Assay DNA Free 6-MI dsDNA Fast Tumbling Low Anisotropy (r) Complex Protein-DNA Complex Slow Tumbling High Anisotropy (r) DNA->Complex + Protein Protein Target Protein (e.g., IHF or Fob1) Protein->Complex Binding Readout Binding Isotherm Extract Kd Complex->Readout Polarized Fluorescence

Caption: Principle of fluorescence polarization anisotropy for detecting protein-DNA interactions.

Protocol B: Fluorescence Anisotropy Binding Assay

Mechanistic Insight: To accurately determine the dissociation constant (


) of a tight-binding protein, the concentration of the DNA probe must be kept well below the expected 

(ideally

nM). The enhanced quantum yield of 6-MI in duplex DNA allows for robust signal acquisition at 1 nM, preventing the stoichiometric titration artifacts that plague less sensitive fluorophores ()[6].

Step-by-Step Methodology:

  • Duplex Annealing: Mix the 6-MI-labeled single-stranded oligonucleotide with a 1.2x molar excess of its unlabeled complementary strand in a standard binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA). Heat to 95°C for 5 minutes, then cool slowly (1°C/min) to room temperature.

  • Titration Setup: Prepare a 384-well black microplate (low-binding surface). In each well, add a fixed concentration of the 6-MI dsDNA probe (final concentration: 1.0 nM ).

  • Protein Addition: Titrate the target protein (e.g., Integration Host Factor, IHF) across the wells in a concentration series ranging from 0 to 500 nM. Critical: Include 0.1 mg/mL Bovine Serum Albumin (BSA) in the buffer to prevent non-specific adsorption of the low-concentration protein to the plate walls.

  • Equilibration: Incubate the plate in the dark at 25°C for 30 minutes to ensure thermodynamic equilibrium is reached.

  • Data Acquisition: Read the plate using a fluorescence microplate reader equipped with polarizing filters.

    • Excitation: 340 nm

    • Emission: 430 nm

  • Thermodynamic Analysis: Calculate the anisotropy (

    
    ) for each well. Plot 
    
    
    
    versus protein concentration. Fit the resulting curve using a single-site specific binding model (or the Hill equation for cooperative binding) to extract the precise
    
    
    .

References

  • Datta, K., et al. "Characterization of the 6-methyl isoxanthopterin (6-MI) base analog dimer, a spectroscopic probe for monitoring guanine base conformations at specific sites in nucleic acids." Nucleic Acids Research, 2012. URL:[Link]

  • Moreno, A., et al. "Applying 6-Methylisoxanthopterin-Enhanced Fluorescence To Examine Protein–DNA Interactions in the Picomolar Range." Biochemistry, 2012. URL:[Link]

  • Moreno, A., et al. "Photophysical Characterization of Enhanced 6-Methylisoxanthopterin Fluorescence in Duplex DNA." Journal of Physical Chemistry B, 2016. URL:[Link]

  • Shi, X., et al. "Probing the Dynamics of the P1 Helix within the Tetrahymena Group I Intron." Journal of the American Chemical Society, 2009. URL:[Link]

  • Rosler, A., & Pfleiderer, W. "Synthesis of mixed oligonucleotides containing 6,7-dimethylisopterin as modified aglycone." Collection of Czechoslovak Chemical Communications, 1996. URL:[Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Methylthio-4-aminopteridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pteridine Scaffold

The pteridine ring system, a fusion of pyrimidine and pyrazine rings, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives are integral to a multitude of biological processes, with famous examples including folic acid and biopterin.[2] The inherent biological relevance of this heterocyclic core makes it an attractive starting point for the development of novel therapeutic agents targeting a wide array of diseases, including cancer and inflammatory conditions.[1][3]

2-Methylthio-4-aminopteridine is a versatile and strategically important intermediate in the synthesis of diverse pteridine-based compounds. The 2-methylthio group serves as an excellent leaving group, amenable to displacement by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This allows for the facile introduction of a wide range of functionalities at the 2-position, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the SNAr of 2-methylthio-4-aminopteridine, complete with mechanistic insights and detailed experimental protocols for key classes of nucleophiles.

Mechanistic Overview: The Addition-Elimination Pathway

The nucleophilic substitution at the C2 position of the 2-methylthio-4-aminopteridine ring proceeds via a classical addition-elimination SNAr mechanism. The electron-deficient nature of the pteridine ring system, a consequence of the electronegative nitrogen atoms, facilitates the initial attack of a nucleophile.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: A nucleophile (Nu-) attacks the electrophilic C2 carbon, which bears the methylthio leaving group. This initial attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the electron-withdrawing pteridine ring system, which lowers the activation energy of this rate-determining step.

  • Elimination of the Leaving Group: The aromaticity of the pteridine ring is restored through the elimination of the methylthiolate (MeS-) leaving group, yielding the 2-substituted-4-aminopteridine product.

// Reactants Reactant [label="2-Methylthio-4-aminopteridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediate Intermediate [label="Meisenheimer-like Complex (Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"];

// Products Product [label="2-Substituted-4-aminopteridine", fillcolor="#34A853", fontcolor="#FFFFFF"]; LeavingGroup [label="Methylthiolate (MeS⁻)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Reactant -> Intermediate [label="1. Nucleophilic Attack\n(Rate-determining)"]; Nucleophile -> Intermediate [style=invis]; // for positioning Intermediate -> Product [label="2. Elimination of\nLeaving Group"]; Intermediate -> LeavingGroup [style=invis]; // for positioning }

Caption: SNAr Mechanism on 2-Methylthio-4-aminopteridine.

Experimental Protocols

The following protocols are provided as representative examples for the nucleophilic substitution of 2-methylthio-4-aminopteridine with common classes of nucleophiles. Researchers should note that optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary for specific substrates.

General Laboratory and Safety Precautions:
  • All reactions should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Many of the solvents and reagents used are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reactions involving strong bases or running at elevated temperatures should be handled with extreme caution.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine 2-methylthio-4-aminopteridine, nucleophile, and solvent in a dry flask. Inert Establish an inert atmosphere (e.g., Nitrogen or Argon). Start->Inert Base Add base (if required). Inert->Base Heat Heat to the desired temperature with stirring. Base->Heat Monitor Monitor reaction progress (TLC, LC-MS). Heat->Monitor Cool Cool the reaction mixture. Monitor->Cool Quench Quench and perform aqueous work-up. Cool->Quench Extract Extract with an organic solvent. Quench->Extract Dry Dry and concentrate the organic phase. Extract->Dry Purify Purify the crude product (e.g., column chromatography). Dry->Purify

Caption: General Experimental Workflow for SNAr Reactions.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

The displacement of the 2-methylthio group with amines typically requires elevated temperatures. In some cases, using a large excess of the amine as the solvent is effective.[1] For less volatile amines, a high-boiling solvent is employed.

Materials and Reagents:

  • 2-Methylthio-4-aminopteridine

  • Piperidine

  • Diglyme (or other high-boiling solvent)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylthio-4-aminopteridine (1.0 eq).

  • Add diglyme to achieve a concentration of approximately 0.2 M.

  • Add piperidine (3.0-5.0 eq).

  • Heat the reaction mixture to reflux (typically 160-180 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take several hours to reach completion.

  • Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-(piperidin-1-yl)-4-aminopteridine.

ParameterConditionRationale
Solvent DiglymeHigh boiling point allows for the necessary reaction temperature.
Temperature RefluxOvercomes the activation energy for the SNAr reaction.
Base Excess AmineActs as both nucleophile and base to neutralize any acidic byproducts.
Work-up Aqueous washRemoves the high-boiling solvent and other water-soluble impurities.
Purification Column ChromatographySeparates the product from unreacted starting materials and byproducts.
Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

The reaction with alkoxides is typically performed in the corresponding alcohol as the solvent. The use of a catalytic amount of a strong base like sodium methoxide is often sufficient.[4]

Materials and Reagents:

  • 2-Methylthio-4-aminopteridine

  • Anhydrous methanol

  • Sodium methoxide (NaOMe), 25 wt% solution in methanol

  • Amberlite® IR120 (H⁺ form) resin

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-methylthio-4-aminopteridine (1.0 eq) in anhydrous methanol (to a concentration of ~0.1 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1-0.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Neutralize the reaction mixture by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral.

  • Filter the resin and wash it with methanol.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a methanol/DCM gradient) to yield 2-methoxy-4-aminopteridine.

ParameterConditionRationale
Solvent MethanolServes as the solvent and the source of the methoxide nucleophile.
Temperature 0 °C to RTControls the initial reaction rate and allows for a smooth reaction.
Base Catalytic NaOMeGenerates the methoxide nucleophile in situ.[4]
Work-up Ion-exchange resinProvides a simple and effective method for neutralizing the base without an aqueous work-up.
Purification Column ChromatographyIsolates the desired product from any remaining starting material or byproducts.
Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

The SNAr reaction with thiols is typically carried out in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate. Polar aprotic solvents are generally preferred.[5]

Materials and Reagents:

  • 2-Methylthio-4-aminopteridine

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Carefully add sodium hydride (1.2 eq) to the DMF. Caution: NaH reacts violently with water.

  • Cool the suspension to 0 °C and slowly add thiophenol (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate.

  • Add a solution of 2-methylthio-4-aminopteridine (1.0 eq) in a minimum amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Dilute with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 2-(phenylthio)-4-aminopteridine.

ParameterConditionRationale
Solvent Anhydrous DMFA polar aprotic solvent that effectively solvates the thiolate anion.[5]
Temperature 50-60 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Base Sodium Hydride (NaH)A strong, non-nucleophilic base to deprotonate the thiol.
Work-up Quenching with NH₄ClSafely neutralizes the excess NaH and any remaining thiolate.
Purification Column ChromatographyRemoves residual starting materials, byproducts, and DMF.

References

  • Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties. PMC. [Link]

  • Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [Link]

  • Pteridine studies. Part XXXIV. Nucleophilic addition reactions of pteridine-2-thiol and 2-(methylthio)pteridine. Journal of the Chemical Society C: Organic. [Link]

  • Synthesis of pteridines (5). Reagents and conditions: (A) Na, ethanol, reflux. 2 h. ResearchGate. [Link]

  • 1,4-Diphenyl-5-amino-1,2,3-triazole. Organic Syntheses. [Link]

  • Deprotection of thiol groups. Materials Chemistry B. [Link]

  • 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials. ResearchGate. [Link]

  • Preparation method of 2,4-diamino-6-bromomethyl pteridine.
  • Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences. [Link]

  • Process for the preparation of 2-aminomethylpiperidine.
  • Syntheses of highly functionalised pteridines. ResearchGate. [Link]

  • Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PMC. [Link]

  • The role of thiophenol in the proposed mechanism for one pot transformation of 2-phenylthio-3- aminocyclohexanols to dehydropiperidine derivatives. ResearchGate. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Pteridine Synthesis. DTIC. [Link]

  • The role of thiophenol in the proposed mechanism for one pot transformation of 2-phenylthio-3-aminocyclohexanols to dehydropiperidine derivatives. Arabian Journal of Chemistry. [Link]

  • De-O-acetylation using sodium methoxide. Glycoscience Protocols. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

  • The unexpected desulfurization of 4-aminothiophenols. NRC Publications Archive. [Link]

  • Process for the preparation of pteridine derivatives.

Sources

Application Note: Regioselective Glycosylation of 4-Amino-6-methylpteridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers in medicinal chemistry and chemical biology focusing on the synthesis of pteridine nucleoside analogs.

Executive Summary

The glycosylation of 4-amino-6-methylpteridin-2(3H)-one (also known as 6-methylisopterin) presents a unique challenge in nucleoside chemistry due to the presence of multiple nucleophilic sites (N1, N3, N5, N8) and the inherent insolubility of the pteridine scaffold. While this molecule mimics the hydrogen-bonding face of cytidine , the fused pyrazine ring introduces competing reactivity at N8.

This guide details a high-efficiency protocol using Vorbrüggen coupling conditions optimized for N1-regioselectivity . We address the critical bottlenecks of solubility (via transient silylation) and isomeric purity (via N-protection strategies).

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The pteridine scaffold contains four nitrogen atoms. In the 2-oxo-4-amino tautomer:

  • N1 (Pyrimidine ring): The target site for "cytidine-like" nucleosides. Sterically accessible but electronically competing with N8.

  • N3 (Pyrimidine ring): Less nucleophilic in the lactam form; usually protected or unreactive under silylating conditions.

  • N8 (Pyrazine ring): Highly nucleophilic in silylated pteridines. Formation of the N8-glycoside is the primary competing reaction and is often thermodynamically favored at high temperatures.

Solubility Management

4-Amino-6-methylpteridin-2(3H)-one is practically insoluble in standard organic solvents (DCM, MeCN, THF).

  • Solution: Conversion to the bis-trimethylsilyl (TMS) intermediate using Hexamethyldisilazane (HMDS) renders the molecule soluble in acetonitrile (MeCN) or 1,2-dichloroethane (DCE), enabling homogeneous glycosylation.

Reaction Pathway Diagram

The following flow illustrates the critical decision points between N1 and N8 pathways.

G Start 4-Amino-6-methylpteridin-2(3H)-one Prot N-Benzoylation (Optional but Recommended) Start->Prot Improves N1 Selectivity Silyl Silylation (HMDS/TMSCl, Reflux) Start->Silyl Direct Route Prot->Silyl Activation TMS-Intermediate (Soluble in MeCN) Silyl->Activation -NH3 Coupling Coupling (Sugar + TMSOTf) Activation->Coupling Lewis Acid Catalysis N1 N1-Glycoside (Kinetic Product) Coupling->N1 Low Temp (0°C) N8 N8-Glycoside (Thermodynamic Byproduct) Coupling->N8 High Temp / Prolonged Deprot Deprotection (NH3/MeOH) N1->Deprot N8->Deprot

Figure 1: Reaction logic flow for pteridine glycosylation. N-Benzoylation suppresses N3/exocyclic amine reactivity, directing substitution to N1.

Detailed Protocol: Vorbrüggen Coupling

Materials & Reagents
ReagentRoleSpecifications
4-Amino-6-methylpteridin-2(3H)-one Starting MaterialDry, finely powdered
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose Glycosyl Donor>98% purity
HMDS (Hexamethyldisilazane) Silylating AgentAnhydrous
TMSCl (Trimethylsilyl chloride) CatalystAnhydrous
TMSOTf (Trimethylsilyl triflate) Lewis AcidFreshly distilled/opened
Acetonitrile (MeCN) SolventAnhydrous (<50 ppm H2O)
Step 1: Preparation of the Silylated Base

Critical Step: Incomplete silylation leads to precipitation and failed coupling.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon atmosphere.

  • Charge: Add 4-amino-6-methylpteridin-2(3H)-one (1.0 mmol, 177 mg) and Ammonium Sulfate (catalytic, ~5 mg).

  • Silylation: Add HMDS (5.0 mL, excess).

  • Reflux: Heat the suspension to reflux (120°C oil bath) for 4–12 hours.

    • Checkpoint: The reaction mixture must become a clear, homogeneous solution . If solids persist, add 0.1 mL TMSCl and continue reflux.

  • Evaporation: Once clear, remove the condenser and evaporate excess HMDS under high vacuum strictly anhydrously (use a Schlenk line).

  • Residue: You will obtain a moisture-sensitive syrup or solid (bis-TMS-pteridine). Dissolve this immediately in Anhydrous MeCN (5 mL) .

Step 2: Glycosylation (The Coupling)
  • Sugar Solution: In a separate dry flask, dissolve 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 mmol, 554 mg) in Anhydrous MeCN (5 mL).

  • Combination: Cannulate the sugar solution into the flask containing the silylated base solution.

  • Activation: Cool the mixture to 0°C (ice bath).

  • Catalysis: Add TMSOTf (1.2 mmol, 217 µL) dropwise over 5 minutes.

    • Note: Fuming may occur.[1][2][3][4] Ensure rapid stirring.

  • Reaction: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–16 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM). The silylated intermediate hydrolyzes on silica, so you will see the product spot vs. the starting base spot.

    • Regiocontrol Insight: Stop the reaction as soon as the starting material is consumed to minimize rearrangement to the N8-isomer.

Step 3: Work-up and Purification
  • Quench: Pour the reaction mixture into an ice-cold solution of saturated NaHCO3 (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Caution: Emulsions are common. Use brine if necessary.

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

  • Flash Chromatography: Purify on silica gel.

    • Eluent: Gradient of 0% → 5% MeOH in DCM.

    • Order of Elution: The protected N1-nucleoside typically elutes after the sugar byproducts but before the N8-isomer (if present).

Step 4: Deprotection (Global)
  • Reaction: Dissolve the protected nucleoside in 7N NH3 in Methanol (10 mL).

  • Conditions: Seal the vessel and stir at RT for 24 hours.

  • Isolation: Evaporate volatiles. Triturate the residue with cold diethyl ether to remove benzamide byproducts.

  • Final Purification: Recrystallize from water/ethanol or use Reverse Phase HPLC (C18, Water/MeCN gradient) if high purity is required.

Analytical Characterization

Distinguishing N1 vs. N8 Isomers

Correct structural assignment is vital. Use HMBC (Heteronuclear Multiple Bond Correlation) NMR.

FeatureN1-Glycoside (Target) N8-Glycoside (Byproduct)
UV Spectra (pH 7) λmax ≈ 300–310 nm (Similar to base)λmax often bathochromically shifted (>320 nm)
1H NMR (Anomeric) H1' couples to C2 (C=O) and C6H1' couples to C7 and C8a
13C NMR (C2 Carbonyl) Significant shift vs. free baseMinimal shift vs. free base
Fluorescence High quantum yield (typically)Often quenched or shifted

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Silylation Moisture in HMDS or insufficient heat.Use fresh HMDS; add catalytic TMSCl; ensure reflux is vigorous.
Low Yield N-Glycosidic bond hydrolysis during workup.Quench with NaHCO3 immediately; avoid acidic conditions during column chromatography.
N8-Isomer Dominance Reaction temperature too high or reaction time too long.Keep reaction at 0°C → RT; do not heat. Consider using SnCl4 instead of TMSOTf (sometimes favors N1 kinetic product).
Sugar Decomposition TMSOTf is too harsh.Reduce TMSOTf equivalents to 1.05 eq; ensure strictly anhydrous conditions.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on the Silyl-Hilbert-Johnson reaction).
  • Jungmann, O., & Pfleiderer, W. (2009). Nucleosides Part LXVII: Synthesis of 4-Amino-7(8H)pteridinone-N8-nucleosides—Structural Analogs of Adenosine. Nucleosides, Nucleotides and Nucleic Acids, 28(5), 550–585. Link[5]

  • Hawkins, M. E., et al. (2001). Synthesis and Fluorescence Characterization of Pteridine Adenosine Nucleoside Analogs for DNA Incorporation. Analytical Biochemistry, 298(2), 231–240. Link

  • Fiedler, W. J., et al. (2018). Synthesis of O-Amino Sugars and Nucleosides.[1][5][6][7][8] Molecules, 23(3), 639. Link

Sources

UV-Vis Absorption Spectra Analysis of 6-Methylisopterin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | Doc ID: AN-PT-6MP-01

Executive Summary

6-Methylisopterin (also known as 6-methylpterin or 2-amino-4-hydroxy-6-methylpteridine) is a fundamental pteridine derivative.[1] Its spectral properties are governed by a complex interplay of pH-dependent tautomerism and protonation states.[1] Unlike simple chromophores, 6-methylisopterin exists in distinct cationic, neutral, and anionic forms, each exhibiting unique absorption maxima (


) and molar extinction coefficients (

).[1]

This guide provides a rigorous protocol for the characterization of 6-methylisopterin using UV-Vis spectroscopy. It is designed to help researchers determine pK


 values, verify sample purity, and avoid common experimental artifacts such as photodegradation and aggregation.[1]

Chemical & Physical Properties

Understanding the structural dynamics of 6-methylisopterin is a prerequisite for accurate spectral analysis.[1]

PropertyDescription
IUPAC Name 2-amino-6-methyl-4(3H)-pteridinone
Molecular Formula C

H

N

O
MW 177.16 g/mol
Solubility Low in neutral water (< 1 mg/mL).[1][2] Soluble in 0.1 M NaOH or 0.1 M HCl.[1]
pKa Values (Approx)

(N1 protonation)

(N3/O4 deprotonation)
Key Risk Photolabile. Solutions degrade rapidly under UV/ambient light (oxidizes to 6-formylpterin or other derivatives).[1]
Tautomerism & Equilibria

The UV-Vis spectrum shifts dramatically based on the dominant species in solution.[1]

  • Acidic (pH < 2): Cationic form (Protonated at N1/N3).[1]

  • Neutral (pH 4-7): Neutral form (Lactam tautomer dominant).[1]

  • Basic (pH > 9): Anionic form (Deprotonated at N3).[1]

PterinEquilibria Fig 1. pH-Dependent Protonation Equilibria of 6-Methylisopterin Cation Cationic Form (pH < 2) λmax ~260, 320 nm Neutral Neutral Form (pH 4-7) λmax ~270, 340 nm Cation->Neutral - H+ (pKa1 ≈ 2.3) Neutral->Cation + H+ Anion Anionic Form (pH > 9) λmax ~255, 365 nm Neutral->Anion - H+ (pKa2 ≈ 8.0) Anion->Neutral + H+

Instrumentation & Materials

Required Equipment
  • UV-Vis Spectrophotometer: Double-beam preferred for simultaneous background correction.[1]

  • Cuvettes: Quartz cuvettes (1 cm path length) are mandatory (glass/plastic absorb UV < 300 nm).[1]

  • pH Meter: Calibrated to ±0.01 pH units.

Reagents
  • Stock Solvent: 0.1 M NaOH (preferred for initial dissolution) or 0.1 M HCl.[1]

  • Buffers:

    • pH 1-3:[1] HCl / KCl buffer.[1]

    • pH 3-7: Citrate-Phosphate buffer.[1]

    • pH 8-12: Borate or Glycine-NaOH buffer.[1]

    • Note: Avoid buffers with high UV absorbance (e.g., concentrated acetate) below 240 nm.[1]

Experimental Protocols

Protocol A: Sample Preparation (Critical)

Pteridines are notoriously difficult to dissolve in neutral water.[1] Direct dissolution often leads to micro-suspensions that scatter light, causing a false "tailing" baseline.[1]

  • Weighing: Weigh ~1.8 mg of 6-methylisopterin.

  • Primary Stock: Dissolve in 10 mL of 0.1 M NaOH .

    • Reasoning: High pH ensures full deprotonation (anionic form), significantly increasing solubility.[1]

    • Concentration: ~1 mM.[1]

  • Working Stock: Dilute the Primary Stock 1:100 into the desired buffer immediately before measurement.

    • Target Absorbance: 0.1 – 1.0 AU (approx. 10–50 µM final concentration).[1]

Protocol B: Determination of Molar Extinction Coefficient ( )

Objective: Verify linearity and calculate


 to quantify future samples.
  • Prepare Buffer: Use 0.1 M NaOH (ensure species is 100% Anion) or 0.1 M HCl (100% Cation).[1] Do not use pH 5-7 for this, as the species may be a mix of neutral/cationic near pKa boundaries.[1]

  • Dilution Series: Prepare 5 concentrations (e.g., 10, 20, 30, 40, 50 µM).

  • Measure: Scan 220–450 nm.

  • Plot: Absorbance at

    
     vs. Concentration (M).[1]
    
  • Calculate: Slope =

    
     (where 
    
    
    
    cm).[1]
    • Validation:

      
       should be > 0.999.[1] Deviations indicate aggregation or fluorescence artifacts.[1]
      
Protocol C: Spectrophotometric pKa Determination

Objective: Determine the precise pKa values by monitoring spectral shifts.

  • Buffer Setup: Prepare a series of buffers ranging from pH 1.0 to 12.0 in 0.5 pH increments.[1]

  • Blanking: Zero the instrument with the specific buffer used for each step.

  • Measurement: Add constant volume of 6-methylisopterin stock to each buffer.

  • Data Collection: Record spectra (220–450 nm).

  • Observation:

    • Look for Isosbestic Points : Specific wavelengths where absorbance remains constant across pH changes.[1] Their presence confirms a clean two-component equilibrium (e.g., Cation

      
       Neutral) without degradation.[1]
      

Workflow Fig 2. Experimental Workflow for pKa Determination Start Start: Solid 6-Methylisopterin Dissolve Dissolve in 0.1 M NaOH (Create 1 mM Stock) Start->Dissolve Dilute Dilute into Buffers (pH 1.0 - 12.0) Dissolve->Dilute Protect from Light Blank Blank Spectrophotometer (Buffer Only) Dilute->Blank Scan Scan Sample (220 - 450 nm) Blank->Scan Check Check for Isosbestic Points Scan->Check Check->Dissolve No Isosbestic Point (Degradation/Precipitation) Calc Calculate pKa (Henderson-Hasselbalch) Check->Calc Valid Data

Data Analysis & Reference Values

Expected Spectral Characteristics

The following values are typical for 6-methylpterin derivatives. Note: Exact values depend on solvent ionic strength.

SpeciespH Range

(Short)

(Long)

(approx M

cm

)
Cation pH < 1.0~260 nm~320 nm~12,000
Neutral pH 5.0~270 nm~345 nm~10,000
Anion pH > 10.0~255 nm~365 nm~15,000
  • Bathochromic Shift: Moving from Neutral to Anion (pH 5

    
     10) typically causes the long-wave band to shift red (e.g., 345 nm 
    
    
    
    365 nm).[1]
  • Hypsochromic Shift: Moving from Neutral to Cation (pH 5

    
     1) often shifts the long-wave band blue (e.g., 345 nm 
    
    
    
    320 nm).[1]
Calculating pKa

Select a wavelength where the change in absorbance (


) is maximal (e.g., 365 nm for the Neutral 

Anion transition).[1] Plot Absorbance vs. pH and fit to the Henderson-Hasselbalch equation:

[1]

Where:

  • 
     = Absorbance at specific pH.[1]
    
  • 
     = Absorbance of the fully protonated form (plateau).[1]
    
  • 
     = Absorbance of the fully deprotonated form (plateau).[1]
    

Troubleshooting & Best Practices

  • Photodegradation: Pteridines are photosensitizers.[1] They generate singlet oxygen upon irradiation, leading to self-destruction.[1]

    • Action: Use amber glassware.[1] Perform experiments in low light. Minimize the time the sample is in the spectrophotometer beam.[1]

  • Fluorescence Interference: 6-methylisopterin is highly fluorescent.[1]

    • Symptom:[1] Negative absorbance or non-linear Beer's law plots at high concentrations (inner filter effect).[1]

    • Action: Keep absorbance below 1.[1]0. Place the cuvette as close to the detector as possible (if geometry allows) to minimize fluorescence reaching the detector.[1]

  • Solubility Crash:

    • Symptom:[1] Baseline elevation (scattering) as pH approaches the pI (isoelectric point, roughly near neutral pH for some derivatives).[1]

    • Action: If precipitation occurs near pH 4-5, lower the concentration to < 10 µM.[1]

References

  • Albert, A. (1952).[1] Pteridines. Part I. Introduction. Quarterly Reviews, Chemical Society, 6(3), 197-237.[1]

  • Pfleiderer, W. (1985).[1] Chemistry of pteridines. Comprehensive Heterocyclic Chemistry, 3, 263-327.[1] (Authoritative text on pteridine pKa and spectra).

  • Cayman Chemical. (n.d.).[1] 6-Methylpterin Product Information & Safety Data.

  • NIST Chemistry WebBook. (2023).[1] Pterin-6-carboxylic acid (Structural analog reference). [1]

  • PhotochemCAD. (n.d.). Absorption and Fluorescence Spectra of Pterin.

Sources

Troubleshooting & Optimization

purification of 6-methylisopterin from 6-methylpterin contaminants

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pteridine Purification & Analysis Topic: Purification of 6-Methylisopterin (7-Methylpterin) from 6-Methylpterin Contaminants Document ID: PTER-PUR-006-ISO Last Updated: March 8, 2026[1]

Nomenclature & Scope Clarification

Critical Note on Terminology: In the context of pteridine synthesis (specifically the Isay condensation), the term "6-Methylisopterin" is historically and functionally used to refer to the 7-methyl isomer (2-amino-4-oxo-7-methylpteridine), which forms as a significant byproduct (10–15%) alongside the major product, 6-Methylpterin (2-amino-4-oxo-6-methylpteridine).[1][2][3]

  • Target Molecule: 7-Methylpterin (referred to here as 6-Methylisopterin).[1][4]

  • Contaminant: 6-Methylpterin (the major regioisomer).[1]

This guide addresses the separation of these two regioisomers based on their differential solubility and basicity.

Part 1: The Chemistry of Contamination

Why do they co-exist? The synthesis of 6-methylpterin involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine with methylglyoxal.[1] Due to the keto-aldehyde tautomerism of methylglyoxal, the condensation is not perfectly regiospecific.

  • Pathway A (Major): Forms 6-Methylpterin (~85-90%).[1]

  • Pathway B (Minor): Forms 7-Methylpterin (6-Methylisopterin) (~10-15%).[1]

The Separation Principle:

  • Solubility: 6-Methylpterin is significantly less soluble in water and dilute acids than the 7-methyl isomer.[1]

  • Basicity (pKa): The 7-methyl isomer is slightly more basic, allowing for separation via cation exchange chromatography.[1]

Part 2: Troubleshooting & Purification Protocols

Workflow 1: Bulk Separation (Fractional Crystallization)

Use this method for initial enrichment of the target (7-isomer) from a crude mixture.[1]

The "Solubility Crash" Protocol:

  • Dissolution: Suspend the crude mixture in 1N NaOH (Sodium Hydroxide). Both isomers will dissolve as sodium salts.[1]

    • Ratio: 10 mL NaOH per gram of solid.

    • Action: Stir until fully dissolved. Filter to remove any non-pteridine insolubles (silica, charcoal).

  • Precipitation (The Critical Step):

    • Slowly add Acetic Acid (glacial) or 1N HCl dropwise to the filtrate while stirring.

    • Target pH: Adjust to pH 4.0 – 5.0 .

    • Observation: A heavy precipitate will form.[1] This is predominantly the 6-Methylpterin (Contaminant).[1]

  • Filtration:

    • Filter the suspension under vacuum.

    • Solid Phase: Contains 6-Methylpterin (Discard or save if needed).[1]

    • Liquid Phase (Filtrate): Contains the enriched 6-Methylisopterin (7-isomer) .[1]

  • Recovery:

    • Concentrate the filtrate by rotary evaporation to ~20% of its original volume.

    • Cool to 4°C overnight.[1] The 7-isomer will crystallize.[1]

    • Refinement: If no crystals form, neutralize to pH 7.0 and freeze-dry (lyophilize) to obtain the crude 7-isomer salt.[1]

Workflow 2: High-Purity Polishing (Ion Exchange)

Use this method to remove trace 6-methylpterin from your enriched 7-methylpterin sample.[1]

Column Setup:

  • Resin: Dowex 50W-X8 (Strong Cation Exchanger), 200-400 mesh.[1]

  • Column Dimensions: 20 cm x 2 cm (for 1-2g scale).

  • Mobile Phase: 0.1N Formic Acid (Gradient elution may be required).[1]

Protocol:

  • Loading: Dissolve the crude 7-isomer fraction in a minimum volume of 0.1N Formic Acid. Load onto the column.

  • Elution: Elute isocratically with 0.1N Formic Acid .

  • Fraction Collection:

    • Fraction A (Early Eluting): 6-Methylpterin (Less basic, interacts less strongly with sulfonic acid groups).[1]

    • Fraction B (Late Eluting): 7-Methylpterin (Target) .

  • Detection: Monitor fractions using UV absorbance at 360 nm or Fluorescence (Ex 360nm / Em 450nm).[1]

Part 3: Analytical Validation (HPLC)

Is your product pure? Use this standard operating procedure (SOP) to validate the isomeric purity.

HPLC Method Parameters:

ParameterSpecification
Column C18 Reverse Phase (e.g., Phenomenex Luna or Waters Symmetry), 5µm, 4.6 x 250mm
Mobile Phase A 10 mM Ammonium Formate buffer (pH 3.[1]5)
Mobile Phase B Methanol or Acetonitrile
Isocratic Ratio 95% A / 5% B (Low organic is crucial for isomer resolution)
Flow Rate 1.0 mL/min
Detection Fluorescence (Preferred): Ex 350 nm / Em 450 nmUV : 350 nm
Retention Order 1.[1] 7-Methylpterin (Elutes first due to higher polarity/solubility)2.[1] 6-Methylpterin (Elutes second)

Part 4: Visualizing the Workflow

PteridinePurification Start Crude Mixture (6-Methyl & 7-Methyl Pterin) Dissolve Dissolve in 1N NaOH (Solubilizes both isomers) Start->Dissolve Acidify Acidify to pH 4.0 (Precipitation Step) Dissolve->Acidify Filter Vacuum Filtration Acidify->Filter Solid Solid Precipitate (Major: 6-Methylpterin) CONTAMINANT Filter->Solid Insoluble Fraction Filtrate Filtrate / Mother Liquor (Enriched 7-Methylpterin) TARGET Filter->Filtrate Soluble Fraction Crystallize Concentrate & Cool (4°C) Filtrate->Crystallize Crude7 Crude 7-Methylpterin Crystallize->Crude7 IonExchange Dowex 50W-X8 Column (0.1N Formic Acid) Crude7->IonExchange Polishing Step HPLC HPLC Verification (C18, 10mM NH4COOH) IonExchange->HPLC QC Check Final Pure 7-Methylpterin (>98% Isomeric Purity) HPLC->Final

Caption: Workflow for the isolation of 7-methylpterin (isopterin) from the bulk 6-methylpterin precipitate.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does my "purified" 7-isomer still show a 6-isomer peak on HPLC?

  • Diagnosis: The fractional crystallization is rarely 100% efficient. The 6-isomer has some solubility in water.[1]

  • Fix: You must perform the Ion Exchange step. Alternatively, repeat the crystallization: Dissolve your target in minimum hot water, cool slowly. The 6-isomer (less soluble) may precipitate first; filter it off, then concentrate the filtrate further.[1]

Q2: I am seeing a third peak eluting very early. What is it?

  • Diagnosis: This is likely Pterin (unsubstituted) or Lumazine (deaminated byproduct).[1]

  • Fix: These are significantly more polar. They will be removed during the Ion Exchange wash step (eluting in the void volume) or can be separated via Preparative HPLC.

Q3: Can I use Silica Gel chromatography?

  • Answer: Avoid it. Pteridines streak badly on standard silica due to their high polarity and poor solubility in organic solvents.[1] If you must use normal phase, use a specialized Amide-bonded phase or HILIC (Hydrophilic Interaction Liquid Chromatography).[1]

Q4: My sample is not dissolving in the HPLC mobile phase.

  • Fix: Pterins are notoriously insoluble in neutral organic solvents.[1] Dissolve your sample in 0.1N NaOH or Formic Acid first, then dilute with the mobile phase. Ensure the final pH matches the mobile phase to prevent precipitation inside the column.

References

  • Pfleiderer, W. (1993). Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation.[2][5][6] Biological Chemistry Hoppe-Seyler.[1]

  • Curtius, H.C., et al. (1988).[7][8] Separation of 6- and 7-positional isomers of bio- and neopterins.[1] Biochemical and Biophysical Research Communications.[1][8]

  • Taguchi, H., & Wai, K.N. (1966). Synthesis and properties of 6-methyl- and 7-methyl-pterin.[1][5][6] Journal of Biochemistry.

  • Schneckenburger, H., et al. (1984).[2] 7-methylpterin in methanogenic bacteria.[1][2] FEMS Microbiology Letters.[1][2]

Sources

Technical Support Center: Overcoming Isopterin Fluorescence Quenching in DNA

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges regarding the fluorescence quenching of isopterin-based guanine analogs, specifically 3-methylisoxanthopterin (3-MI) and 6-methylisoxanthopterin (6-MI) . While these probes offer exceptional sensitivity for probing DNA dynamics, their photophysics are highly dependent on their microenvironment.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome quenching and leverage these powerful fluorophores in your assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 6-MI/3-MI probe lose almost all its fluorescence upon incorporation into a single-stranded (ssDNA) or double-stranded (dsDNA) oligonucleotide? A: This is a classic case of base-stacking induced quenching. As free monomers, pteridine analogs like 3-MI and 6-MI exhibit exceptionally high quantum yields (up to 0.88)[1][2]. However, when incorporated into a DNA backbone, the fluorophore undergoes pi-stacking with adjacent bases. Time-dependent density functional theory (TDDFT) reveals that the excited state of 6-MI possesses electron-deficient C4=O and C2-NH2 groups[3]. When positioned next to electron-rich purines (Adenine or Guanine), rapid photoinduced electron transfer (PET) and dynamic collisional quenching occur, drastically reducing both the fluorescence intensity and lifetime[4][5].

Q2: How can I design my oligonucleotide sequence to minimize this baseline quenching? A: The degree of quenching is strictly correlated with the number and proximity of neighboring purines[2]. To maximize baseline fluorescence, engineer your probe sequence so that the isopterin analog is flanked by pyrimidines (Cytosine or Thymine) rather than purines[5].

Q3: I read that 6-MI can actually increase in fluorescence upon duplex formation. How is this possible, and how can I replicate it? A: You are referring to Duplex-Enhanced Fluorescence (DEF) . While standard duplex formation usually maintains or worsens quenching, specific pentamer sequences—namely ATFAA, AAFTA, or ATFTA (where F = 6-MI)—exhibit a paradoxical 3- to 4-fold increase in quantum yield upon hybridization[6][7]. The Causality: Adenine residues located at the n±2 positions from the 6-MI probe induce a localized structural geometry with a greater degree of helical twist[7]. This twist rigidly constrains the 6-MI base. While it remains hydrogen-bonded to its complementary Cytosine, the restricted dynamic motion shields the fluorophore from solvent accessibility and collisional quenchers, effectively turning off dynamic quenching[7][8].

Q4: My assay requires detecting a specific target sequence that does not fit the DEF consensus. How can I detect hybridization without relying on DEF? A: You should utilize the Bulge-Forming Hybridization technique[1]. Design your target DNA (or your probe) so that it intentionally lacks a complementary base exactly opposite the 3-MI or 6-MI residue. Upon annealing, the thermodynamic drive of the surrounding Watson-Crick base pairs forces the unpaired isopterin to flip outward into an extrahelical bulge. This physical displacement removes the fluorophore from the pi-stacking environment, completely relieving the quenching and resulting in fluorescence increases of up to 27-fold[1].

Q5: Can I use the inherent quenching of 3-MI to design a real-time enzymatic cleavage assay? A: Yes. Because 3-MI is heavily quenched when embedded in dsDNA, it acts as an excellent "dark" substrate for nucleases or integrases. For example, by incorporating 3-MI at the specific 3'-terminal cleavage site of an HIV-1 integrase substrate, the intact DNA remains quenched. Upon enzymatic cleavage of the dinucleotide containing 3-MI, the fluorophore is released into the solvent, escaping the base-stacking environment. This yields a continuous, linear increase in fluorescence that is directly proportional to enzyme kinetics[9].

Part 2: Quantitative Data Summary

The table below summarizes the expected relative quantum yields (Φ) of isopterin analogs across different structural contexts to help you benchmark your experimental data.

FluorophoreStructural ContextSequence Example (F = Probe)Relative Quantum Yield / StatusReference
3-MI / 6-MI Free MonomerN/AHighly Fluorescent (Φ ~ 0.88)[1][2]
6-MI ssDNA (Standard)AFT07Quenched (Φ ~ 0.19)[8]
6-MI dsDNA (Standard)AFT07dsQuenched (Φ ~ 0.24)[8]
6-MI dsDNA (DEF)ATFAAEnhanced (3-to-4-fold increase)[6][7]
3-MI dsDNA (Bulge)Target lacks complementEnhanced (Up to 27-fold increase)[1]

Part 3: Experimental Workflows & Logical Relationships

DEF_Mechanism Monomer 6-MI Monomer (High Quantum Yield) ssDNA ssDNA Incorporation (Quenched via Stacking) Monomer->ssDNA Oligo Synthesis dsDNA_Std Standard dsDNA (Dynamic Quenching) ssDNA->dsDNA_Std Hybridization (Random Seq) dsDNA_DEF DEF Sequence (e.g., ATFAA) (Constrained Geometry) ssDNA->dsDNA_DEF Hybridization (n±2 Adenines)

Fig 1: Logical relationship of sequence-dependent quenching vs. Duplex-Enhanced Fluorescence (DEF).

Bulge_Hybridization Probe 3-MI ssDNA Probe (Fluorescence Quenched) Hybrid Duplex Formation Probe->Hybrid Target Target DNA (Lacks Complementary Base) Target->Hybrid Bulge Extrahelical Bulge Formation (3-MI Displaced) Hybrid->Bulge Thermodynamic Relief Signal Fluorescence Recovery (Up to 27-fold Increase) Bulge->Signal Escapes Base Stacking

Fig 2: Experimental workflow of bulge-forming hybridization to relieve 3-MI base-stacking quenching.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Designing and Validating a DEF-Optimized 6-MI Probe

This protocol ensures you achieve the 3- to 4-fold fluorescence enhancement upon duplex formation.

  • Sequence Selection: Design your oligonucleotide such that the 6-MI probe (F) is embedded within an ATFAA, AAFTA, or ATFTA pentamer sequence to ensure adenines are positioned at n±2[7][8].

  • Oligonucleotide Synthesis: Synthesize the probe using a 6-MI phosphoramidite via standard solid-phase DNA synthesis. Critical: Protect the reagent and the final product from prolonged light exposure to prevent photobleaching[9].

  • Purification: Purify the synthesized oligonucleotides using 20% denaturing polyacrylamide gel electrophoresis (PAGE) to ensure single-base resolution purity[9].

  • Annealing: Mix equimolar amounts of the 6-MI strand and its exact complement in a high-salt buffer (e.g., 0.1 M NaCl). Heat the mixture to 85°C for 5 minutes, then allow it to cool slowly to room temperature to ensure proper thermodynamic annealing[9].

  • Spectroscopic Validation: Measure steady-state fluorescence using an excitation wavelength of ~340 nm and monitor emission at ~430 nm[10]. Compare the quantum yield of the annealed dsDNA against the ssDNA precursor to validate the DEF effect[7].

Protocol B: Bulge-Forming Hybridization Assay

Use this protocol when sequence constraints prevent the use of DEF sequences.

  • Probe Design: Synthesize a standard ssDNA probe with 3-MI inserted at the desired detection site. Verify that its baseline fluorescence is quenched[1].

  • Target Design: Design the complementary target DNA strand with a single-base deletion exactly opposite the 3-MI position[1].

  • Hybridization Reaction: Introduce the 3-MI probe to the target sample under standard hybridization conditions (e.g., physiological pH and salt concentrations).

  • Real-Time Detection: Monitor the fluorescence intensity at the emission maximum. As the duplex forms, the 3-MI base is physically forced into an extrahelical bulge, resulting in an immediate and specific fluorescence increase (up to 27-fold) with zero background from non-specific binding[1].

References

  • 6-Methylisoxanthopterin - Wikipedia. Wikipedia. [Link]

  • Photophysical Characterization of Enhanced 6-Methylisoxanthopterin Fluorescence in Duplex DNA. PubMed.[Link]

  • Use of pteridine nucleoside analogs as hybridization probes. PMC.[Link]

  • Module 4 : Bioorganic Chemistry of Nucleic Acids. NPTEL Archive.[Link]

  • Electronic transition moments of 6-methyl isoxanthopterin—a fluorescent analogue of the nucleic acid base guanine. PMC.[Link]

  • Chapter 10 - Fluorescent Pteridine Probes for Nucleic Acid Analysis. National Cancer Institute.[Link]

  • Applying 6-methylisoxanthopterin-enhanced fluorescence to examine protein-DNA interactions in the picomolar range. SciSpace.[Link]

  • Excited-State Electronic Properties of 6-Methylisoxanthopterin (6-MI): An Experimental and Theoretical Study. ACS Publications.[Link]

  • Fluorescence properties of pteridine nucleoside analogs as monomers and incorporated into oligonucleotides. PubMed.[Link]

  • Fluorescence properties of pteridine nucleoside analogs as monomers and incorporated into oligonucleotides. Semantic Scholar.[Link]

  • Interaction in vitro between isoxanthopterin and DNA. PNAS.[Link]

  • Characterization of the 6-methyl isoxanthopterin (6-MI) base analog dimer, a spectroscopic probe for monitoring guanine base conformations at specific sites in nucleic acids. Oxford Academic.[Link]

  • Characterization of the 6-methyl isoxanthopterin (6-MI) base analog dimer, a spectroscopic probe for monitoring guanine base conformations at specific sites in nucleic acids. PubMed.[Link]

  • Incorporation of a fluorescent guanosine analog into oligonucleotides and its application to a real time assay for the HIV-1 integrase 3'-processing reaction. National Cancer Institute.[Link]

Sources

solubility challenges of pteridine-2-one derivatives in organic solvents

[1][2][3]

Part 2: Troubleshooting Synthesis & Purification

Q1: My reaction is complete (by TLC), but the product crashes out and I cannot purify it by column chromatography. It streaks/tails badly.

Diagnosis: The compound is aggregating on the silica. Standard eluents (Hexane/EtOAc) cannot break the intermolecular H-bonds.[1] The Fix: The "HFIP Doping" Protocol Hexafluoroisopropanol (HFIP) is a strong H-bond donor that disrupts the pteridine-pteridine interaction better than methanol.

  • Mobile Phase: Instead of DCM/MeOH, use DCM / MeOH / HFIP (90:5:5) . The HFIP "caps" the polar sites of the pteridine, allowing it to move through the silica.

  • Solid Loading (Critical): Do not attempt to liquid load.

    • Dissolve your crude solid in a minimal amount of TFA or HFIP/DCM.[1]

    • Add Celite (approx.[1] 5x weight of crude).[1]

    • Concentrate to dryness (rotovap).[1] Note: If using TFA, ensure it is completely removed to prevent acid-catalyzed degradation on the column.[1]

    • Load the resulting dry powder onto the column.

Q2: I need to run a reaction on the pteridine core, but it won't dissolve in THF or DCM.

Diagnosis: Reactivity is limited by phase transfer issues.[1] The Fix: Solvent Switching & Catalysis

  • Solvent: Switch to NMP (N-methylpyrrolidone) .[1] It has a higher boiling point and better solvation power for planar heterocycles than DMF.[1]

  • Solubilizing Agents: Add LiCl (5% w/v) to the NMP or DMAc. Lithium ions coordinate to the carbonyl oxygens and ring nitrogens, breaking up the

    
    -stacking aggregates (similar to dissolving cellulose).
    

Part 3: Analytical Challenges (NMR & MS)

Q3: My NMR spectrum in DMSO-d6 is broad and missing peaks (especially NH protons).

Diagnosis: You are seeing intermediate exchange rates due to aggregation or tautomerization (lactam-lactim equilibrium).[1] The Fix: Disaggregation Mixtures Do not just heat the DMSO; this often degrades sensitive pteridines. Use a binary solvent system:

  • Method A (Acidic): CDCl3 : TFA-d (10:1) .[1] The TFA protonates the ring nitrogens, breaking H-bonds and sharpening the signals. Warning: Ensure your compound is acid-stable.[1]

  • Method B (Non-Acidic): CDCl3 : HFIP (5:1) .[1] This is the "gold standard" for sensitive supramolecular systems. HFIP solvates the amide/lactam units without protonation.

Data Summary: Solvent Properties for Pteridines

SolventSolubilizing PowerRisk FactorBest Use Case
DCM LowLowExtraction only (after modification).[1]
DMSO Medium-HighHigh (Boiling point, skin absorption)Biological assays, crude NMR.[1]
HFIP Very High Medium (Cost, Corrosive vapor)Chromatography, NMR, Transfer.
TFA HighHigh (Reactivity/Degradation)Dissolving for solid loading; NMR.[1]

Part 4: Structural Engineering (Proactive Design)

Q4: I am designing a new drug candidate. How do I prevent this solubility issue in the next generation of molecules?

Diagnosis: You need to disrupt the crystal lattice energy (

The Fix: "Grease" and "Wings"
  • The "Grease" Strategy (Lipophilicity):

    • Introduce flexible alkyl chains (e.g., n-pentyl, isopentyl) at the

      
      -position or via 
      
      
      -alkylation.[1]
    • Mechanism:[1] These chains act as an "entropic entangler," preventing the rigid rings from packing efficiently.[1]

  • The "Wing" Strategy (Steric Bulk):

    • Place an ortho-substituted phenyl ring or a bulky group (e.g., tert-butyl) near the pteridine core.[1]

    • Mechanism:[1] This forces the substituent to twist out of plane (dihedral angle > 40°), physically preventing

      
      -
      
      
      stacking.[1]

StructuralModcluster_0ModificationsCoreInsolublePteridine CoreAlkylationN-Alkylation(Adding 'Grease')Core->AlkylationDisrupts H-BondsStericsOrtho-Substitution(Adding 'Wings')Core->StericsDisrupts Pi-StackingResultSolubleDerivativeAlkylation->ResultSterics->ResultcaptionFigure 2: Structural modifications to lower Lattice Energy.

References

  • BenchChem Technical Support. (2025).[1][2][3] Addressing solubility issues of pteridine compounds in organic solvents. BenchChem.[1][2][3] Link

  • Müller, C., et al. (2024).[1] Pushing at the Boundaries of Pterin Chemistry: Strategies for Solubilization and Derivatization. MDPI, Molecules.[1] Link[1]

  • University of Rochester. (n.d.).[1] Sixty Solvents: Hexafluoroisopropanol (HFIP) Properties and Applications.[1] University of Rochester Chemistry Dept.[1] Link

  • Ahmed, U., & Sundholm, D. (2024).[1] The effect of hydrogen bonding on π-depletion and π–π stacking interaction in heterocycles. Physical Chemistry Chemical Physics (RSC).[1] Link

  • Unilong Industry. (2025). A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates.[1]Link

Technical Support Center: Troubleshooting the Separation of C6 and C7 Isomers of 4-Aminopteridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals facing the classic chromatographic and synthetic bottleneck of resolving C6 and C7 regioisomers of 4-aminopteridin-2-one derivatives.

Because these isomers share nearly identical molecular weights, polarities, and physical properties, standard purification workflows often fail. This guide bypasses generic advice, offering field-proven, causality-driven methodologies to achieve >99% isomeric purity.

The Core Challenge: Why Do These Isomers Co-Elute?

Q: Why do my syntheses always yield an inseparable 1:1 mixture of C6 and C7 isomers? A: The formation of 4-aminopteridin-2-one derivatives typically relies on the Gabriel-Isay condensation between a 5,6-diaminopyrimidine and an unsymmetrical 1,2-dicarbonyl compound [1]. The causality of the mixture lies in the nucleophilicity of the pyrimidine amines. While the C5-amine is marginally more nucleophilic, the difference is often overridden by the steric bulk of the dicarbonyl substituents and the pH of the reaction matrix. Consequently, nucleophilic attack occurs bidirectionally, yielding a mixture of C6-substituted and C7-substituted regioisomers. Because the resulting isomers differ only in the spatial arrangement of a single substituent on the pyrazine ring, their dipole moments and hydrophobicities are virtually indistinguishable on standard silica phases.

Synthesis A 5,6-Diaminopyrimidine + 1,2-Dicarbonyl B Gabriel-Isay Condensation A->B C C6-Isomer (Major/Minor) B->C pH & Sterics D C7-Isomer (Major/Minor) B->D pH & Sterics E 5-Nitroso-6-aminopyrimidine + Active Methylene F Timmis Reaction (Regioselective) E->F G Pure C6-Isomer F->G 100% Regioselectivity

Fig 1: Gabriel-Isay vs. Timmis reaction pathways for pteridine synthesis.

Analytical Diagnostics (HPLC)

Q: I need to quantify the C6:C7 ratio before attempting preparative separation. What is the most reliable HPLC method? A: Isocratic Reverse-Phase HPLC (RP-HPLC) utilizing a highly end-capped C18 column is the gold standard [2]. The critical variable here is the pH of the mobile phase . 4-aminopteridin-2-one has distinct pKa values associated with its ring nitrogens. By buffering the mobile phase strictly between pH 7.0 and 7.8, you lock the molecules into a consistent ionization state, preventing peak tailing and exploiting the microscopic pKa differences between the C6 and C7 positions to achieve baseline resolution.

Data Center: Optimized Analytical HPLC Parameters
ParameterSpecification / ConditionMechanistic Rationale
Stationary Phase 5-µm ODS (C18) Reverse-PhaseProvides optimal hydrophobic retention for polar pteridines.
Mobile Phase 10-50 mM K

HPO

(pH 7.0 - 7.8)
Maintains consistent ionization; prevents nucleophilic peak tailing.
Organic Modifier 0 - 5% Methanol (Isocratic)Low organic content is required due to the extreme polarity of the isomers.
Detection UV at 254 nm or FluorometricPteridines exhibit strong native fluorescence and UV absorbance.
Flow Rate 1.0 mL/minBalances theoretical plate resolution and run time.

Preparative Separation Methodology

Q: Preparative HPLC is too expensive for my scale. How can I chemically separate gram-quantities of the C6 and C7 isomers? A: The most robust method is the Sodium Bisulfite (NaHSO


) Adduct Method  [3]. This technique abandons chromatography in favor of differential covalent derivatization.

The Causality: The C6 and C7 isomers exhibit drastically different propensities to undergo nucleophilic addition with hydrogensulfite across the double bonds of the pyrazine ring. Under mildly acidic conditions (pH 4), the C6-isomer forms a stable, highly polar, and critically—insoluble—sulfite adduct, while the C7-isomer adduct remains soluble or fails to form entirely due to steric hindrance. This allows for a simple filtration-based separation.

Separation Mix C6/C7 Isomer Mixture (4-aminopteridin-2-one) Add Add NaHSO3 (pH 4.0) Stir 24h Mix->Add Filter Filtration Add->Filter Solid Solid Precipitate (C6-Isomer Adduct) Filter->Solid Liquid Filtrate (C7-Isomer Enriched) Filter->Liquid Treat1 Acid/Base Treatment Solid->Treat1 Treat2 Cation Exchange Chromatography Liquid->Treat2 Pure6 >99% Pure C6-Isomer Treat1->Pure6 Pure7 >99% Pure C7-Isomer Treat2->Pure7

Fig 2: Preparative separation workflow of C6/C7 isomers using NaHSO3.

Protocol: Self-Validating Hydrogen Sulfite Separation Workflow

Step 1: Adduct Formation Suspend 1.0 g of the crude C6/C7 isomer mixture in 50 mL of distilled water. Add 5.0 equivalents of sodium bisulfite (NaHSO


). Adjust the pH precisely to 4.0 using 0.1 M HCl or NaOH.
Causality: pH 4.0 is the thermodynamic sweet spot where the bisulfite anion is highly active, but the pteridine ring is not fully protonated, allowing selective adduct formation.

Step 2: Equilibration Stir the reaction mixture vigorously at room temperature for 12 to 24 hours. A dense precipitate will gradually form.

Step 3: System Validation (In-Process Control) Self-Validation Check: Before filtering, withdraw 10 µL of the suspension, dissolve in 1 mL of mobile phase, and inject into the analytical RP-HPLC system described above. You should observe the complete disappearance of the C6 peak in the soluble fraction, confirming the reaction has reached completion.

Step 4: Filtration & Isolation Filter the suspension through a sintered glass funnel.

  • The Filter Cake: Contains the C6-isomer hydrogen sulfite adduct (>98% purity).

  • The Filtrate: Contains the unreacted C7-isomer.

Step 5: Adduct Cleavage (C6 Recovery) Resuspend the solid filter cake in 30 mL of water. Adjust the pH to 1.0 with concentrated HCl and heat gently to 60°C for 1 hour. Causality: Acidic heating reverses the addition reaction, expelling sulfur dioxide (SO


) gas and regenerating the pure C6-isomer. Neutralize the solution to pH 7.0 to precipitate the final >99% pure C6-isomer.

Step 6: C7 Recovery Subject the filtrate from Step 4 to cation exchange chromatography (e.g., Dowex 50W) to strip away the excess inorganic salts and isolate the pure C7-isomer.

Alternative Strategies

Q: The bisulfite method is lowering my overall yield. Can I avoid isomer formation entirely? A: Yes. If the Gabriel-Isay condensation is proving too unselective, you must pivot your synthetic route to the Timmis Reaction [3]. By condensing a 5-nitroso-6-aminopyrimidine with an active methylene compound (rather than a 1,2-dicarbonyl), the nitroso group acts as a rigid regioselective director. The initial condensation occurs exclusively between the nitroso group and the methylene carbon, ensuring 100% regioselectivity for the C6-isomer and completely eliminating the need for downstream isomer separation.

References

  • Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation. PubMed (NIH). Available at:[Link]

  • Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography. PubMed (NIH). Available at:[Link]

  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC (NIH). Available at:[Link]

Technical Support Center: Troubleshooting Isopterin Fluorescence Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. If you are observing lower-than-expected quantum yields (


) in your isopterin (pterin) assays, you are likely battling the complex photophysics inherent to the pteridine ring system.

Isopterin is not a "plug-and-play" fluorophore like Fluorescein. Its fluorescence efficiency is dictated by a fragile equilibrium of tautomeric states, pH sensitivity, and specific buffer interactions. A reported


 of 0.33 can easily drop to <0.05 simply by changing the buffer anion or allowing uncontrolled oxidation.

This guide moves beyond basic operation to the mechanistic root causes of signal loss.

Module 1: The "Invisible" Thief (Inner Filter Effect)

Symptom: Fluorescence signal plateaus or decreases as you increase isopterin concentration.[1] Diagnosis: Inner Filter Effect (IFE).[1]

Many researchers assume that more sample equals more signal. However, isopterin has a significant extinction coefficient around 350–360 nm. If your sample absorbs too much excitation light before it reaches the center of the cuvette (Primary IFE), or re-absorbs its own emission (Secondary IFE), your calculated quantum yield will be artificially low.

Troubleshooting Protocol: The 0.05 Rule

To validate if IFE is the culprit, perform the Linearity Check :

  • Measure Absorbance: Check the Optical Density (OD) of your sample at the excitation wavelength (

    
    ).
    
  • The Threshold:

    • Safe Zone: OD < 0.05. The relationship between concentration and fluorescence is linear.[2][3]

    • Danger Zone: OD > 0.1. Non-linear effects dominate.

  • Correction: If working at higher concentrations is mandatory, apply the following correction formula (valid for

    
    ):
    


Where


 is corrected fluorescence, 

is observed fluorescence,

is absorbance at excitation, and

is absorbance at emission.[1]

Module 2: The pH & Buffer Trap

Symptom: You switched buffers (e.g., from water to Phosphate or Acetate) and the signal vanished. Diagnosis: Anion-induced Quenching or Tautomeric Shift.

Isopterin exists in an equilibrium between its acidic (cationic/neutral) and basic (anionic/phenolate) forms. Unlike many fluorophores, the environment dictates the quenching mechanism.

Critical Insight: The Anion Effect

While isopterin generally has a higher quantum yield in acidic media (


) compared to basic media (

), this is only true in non-interacting acids (like

).

The Trap: In acidic pH (pH 4–6), specific buffer anions like Phosphate and Acetate act as dynamic quenchers via Excited-State Proton Transfer (ESPT). If you are running an assay in Acetate buffer at pH 5, you are chemically suppressing the fluorescence.

Data Summary: pH and Buffer Effects
ConditionpH RangeDominant SpeciesQuantum Yield (

)*
Risk Factor
0.5 M

< 2.0Cationic~0.33High Stability (Reference State)
Water / Dilute Acid4.0 – 6.0Neutral (Lactam)~0.30High Risk: Quenched by Acetate/Phosphate ions
Alkaline (NaOH)10.0 – 11.0Anionic (Phenolate)~0.27Stable, but lower intrinsic brightness
Highly Alkaline> 12.0Dianionic< 0.10Quenched by

(Dynamic Quenching)

*Values are approximate and temperature-dependent.

Workflow Visualization: pH Troubleshooting

Isopterin_pH_Logic Start Low Fluorescence Signal Check_pH Step 1: Check pH Start->Check_pH Acidic Acidic (pH < 6) Check_pH->Acidic Basic Basic (pH > 9) Check_pH->Basic Check_Buffer Step 2: Check Buffer Ions Acidic->Check_Buffer Is buffer Phosphate/Acetate? Check_OH Step 2: Check [OH-] Basic->Check_OH Is pH > 12? Result_Quench Anion Quenching Detected (Switch to Citrate or dilute H2SO4) Check_Buffer->Result_Quench Yes Result_Normal Proceed to Oxidation Check Check_Buffer->Result_Normal No Result_OH_Quench Dynamic OH- Quenching (Lower pH to 10-10.5) Check_OH->Result_OH_Quench Yes Check_OH->Result_Normal No

Caption: Decision tree for diagnosing pH and buffer-mediated quenching in isopterin assays.

Module 3: Oxidative Instability & Photobleaching

Symptom: Signal degrades over time during the measurement or storage. Diagnosis: Photo-oxidation to Xanthopterin or degradation.

Isopterin is sensitive to UV-A light (the excitation source). Under high-intensity excitation, it can generate singlet oxygen (


), which attacks the pteridine ring, leading to non-fluorescent or weakly fluorescent byproducts like Xanthopterin.
Validation Protocol: Time-Resolved Stability
  • Baseline Scan: Take a rapid emission scan.

  • Stress Test: Expose the sample to the excitation light (350 nm) continuously for 10 minutes (shutter open).

  • Post-Scan: Take a second emission scan.

    • Result: If intensity drops by >5%, you have photobleaching.

    • Solution: Use a pulsed xenon lamp source if available, narrow the excitation slit width, or deoxygenate the sample (argon purge) to prevent singlet oxygen formation.

Module 4: Standardizing Quantum Yield

Question: "How do I prove my QY is low? What is the gold standard?" Answer: You must calculate the Relative Quantum Yield against a verified standard.

Do not trust absolute counts. Spectrofluorometers vary in lamp intensity and detector sensitivity. Use Quinine Sulfate as your reference standard.

The Comparative Protocol

Reference: Quinine Sulfate in 0.1 M or 0.5 M


 (

).

Formula:



  • 
    : Quantum Yield[4][5][6][7][8][9]
    
  • 
    : Slope of the line (Integrated Fluorescence Area vs. Absorbance)
    
  • 
    : Refractive index of the solvent[8]
    

Step-by-Step:

  • Prepare Series: Make 4 concentrations of Isopterin and 4 of Quinine Sulfate.

  • Check Absorbance: Ensure all absorbances at excitation wavelength are < 0.1 (0.02, 0.04, 0.06, 0.08).

  • Measure Fluorescence: Integrate the entire emission peak area for all samples.

  • Plot: Y-axis = Integrated Area, X-axis = Absorbance.

  • Calculate Slopes: The ratio of the slopes (

    
    ) determines your yield.
    

Note on Refractive Index: If your isopterin is in water (


) and Quinine Sulfate is in sulfuric acid (

), the refractive index term is negligible. If using organic solvents (e.g., DMSO), you must include the

correction.

Frequently Asked Questions (FAQ)

Q: I see a secondary peak at 440 nm shifting to 520 nm. What is happening? A: This often indicates the formation of Isoxanthopterin or Xanthopterin due to enzymatic or oxidative degradation. Pure Isopterin emits cleanly around 440-450 nm. Check your sample purity via HPLC.

Q: Can I use plastic cuvettes? A: No. Isopterin requires excitation in the UV (350 nm). Most standard plastic cuvettes absorb UV light, causing a massive Inner Filter Effect. Use UV-transparent plastic or Quartz cuvettes only.

Q: My signal is unstable in PBS (Phosphate Buffered Saline). A: As noted in Module 2, phosphate anions can quench pterin fluorescence, particularly if the pH drifts towards acidic. Switch to a Good's buffer like HEPES or MOPS (pH 7.0–7.5) which have lower quenching interactions with the pteridine ring.[10]

References

  • Serrano, M. P., et al. (2012). "Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects." Photochemical & Photobiological Sciences.

  • Thomas, A. H., et al. (2013). "Fluorescence properties of pterin derivatives in aqueous solution." Journal of Photochemistry and Photobiology A: Chemistry.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
  • Chen, R. F. (1967). "Fluorescence quantum yields of tryptophan and tyrosine." Analytical Biochemistry.
  • Oliveros, E., et al. (2010). "Production and quenching of reactive oxygen species by pterin derivatives." Pure and Applied Chemistry.

Sources

Technical Support Center: Purification of 4-amino-6-methylpteridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-amino-6-methylpteridin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the recrystallization of this pteridine derivative. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower you to optimize your purification processes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the purification of 4-amino-6-methylpteridin-2(3H)-one.

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is a purification technique based on differential solubility.[1] The core principle is that the solubility of most solid compounds, including 4-amino-6-methylpteridin-2(3H)-one, increases with temperature.[1] The process involves dissolving the impure solid in a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the compound decreases, and it crystallizes out of the solution in a purer form.[2] Soluble impurities tend to remain in the cooled solvent (the mother liquor), while insoluble impurities are removed by hot filtration before cooling.[3] For a molecule like 4-amino-6-methylpteridin-2(3H)-one, which possesses both hydrogen bond donors (the amino group and N-H protons) and acceptors (the carbonyl oxygen and ring nitrogens), its solubility is highly dependent on the solvent's ability to engage in these interactions.

Q2: How do I select an appropriate recrystallization solvent for 4-amino-6-methylpteridin-2(3H)-one?

A2: Selecting the right solvent is the most critical step for successful recrystallization.[4] The ideal solvent should exhibit the following characteristics:

  • High Solvency at High Temperatures: It must dissolve the compound completely when hot or boiling.[3]

  • Low Solvency at Low Temperatures: It should dissolve very little of the compound when cold or at room temperature to ensure maximum recovery.[3]

  • Does Not React with the Compound: The solvent must be chemically inert to 4-amino-6-methylpteridin-2(3H)-one.

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out" (melting before dissolving).

  • Volatility: It should be sufficiently volatile to be easily removed from the purified crystals during the drying step.

Given the polar nature of your pteridinone, suitable starting solvents to screen include water, lower alcohols (ethanol, methanol), and potentially polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for highly impure samples, though their high boiling points can make removal difficult.

A crucial technique for compounds like this, which may have poor solubility in common neutral solvents, is reactive recrystallization.[4] This involves using an acidic or basic aqueous solution to form a soluble salt. For instance, a patent for the related compound 2-amino-4-hydroxy-6-methyl pteridine describes recrystallization from 2 N sodium hydroxide, which deprotonates the molecule to form a highly soluble sodium salt.[5] Upon neutralization with acid, the pure compound precipitates out.

Q3: Can I use a mixed-solvent system?

A3: Absolutely. A mixed-solvent system, also known as an anti-solvent recrystallization, is an excellent strategy when no single solvent meets the ideal criteria.[4][6] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. A second, miscible "anti-solvent" (in which the compound is poorly soluble) is then added slowly until the solution becomes cloudy (incipient precipitation).[6] The solution is then gently heated to redissolve the precipitate and allowed to cool slowly. For 4-amino-6-methylpteridin-2(3H)-one, a possible system could be DMF (good solvent) and water (anti-solvent) or DMSO and a lower alcohol.

Troubleshooting and Optimization Guide

This guide provides solutions to common issues encountered during the recrystallization of 4-amino-6-methylpteridin-2(3H)-one.

Q4: My compound will not dissolve, even in boiling solvent. What should I do?

A4: This indicates that the chosen solvent is not powerful enough. You have several options:

  • Increase Solvent Polarity: If you are using a solvent like ethanol, try a more polar one like water.

  • Use a Higher Boiling Point Solvent: Solvents like DMF or DMSO have very high boiling points and strong solvating power for polar, hydrogen-bonding compounds. Use these with caution and under a fume hood.

  • Attempt Reactive Recrystallization: This is a highly effective method for nitrogen-containing heterocycles. The amino group and acidic N-H protons on the pteridinone ring allow it to be protonated or deprotonated.

    • Basic Conditions: Try dissolving the compound in a hot dilute aqueous base (e.g., 0.1 M to 2 M NaOH). The formation of a sodium salt should dramatically increase its water solubility.[5]

    • Acidic Conditions: Alternatively, try dissolving it in a hot dilute aqueous acid (e.g., 0.1 M to 1 M HCl). Protonation of the amino group and ring nitrogens will form a soluble hydrochloride salt.

Q5: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common with impure compounds, as impurities can depress the melting point.

  • Causality: The solution is likely supersaturated to a very high degree, or the cooling rate is too fast.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point.

    • Slow Down the Cooling: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Rapid cooling promotes precipitation over crystallization.[3]

    • Change Solvents: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

Q6: The recrystallization yield is very low. How can I improve recovery?

A6: Low yield is a common problem that can be traced back to several factors in the procedure.

  • Causality & Solutions:

    • Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your compound dissolved even after cooling. The goal is to use the minimum amount of boiling solvent necessary to fully dissolve the solid.[3]

    • Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated filter funnel and flask, and add a small excess of hot solvent before filtering.

    • Incomplete Crystallization: Ensure the solution is thoroughly cooled. After reaching room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Washing with Warm Solvent: Rinsing the collected crystals should always be done with a minimum amount of ice-cold solvent to avoid redissolving the product.[3]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Compound Oiled Out? cool->oiling_out crystals Crystals Form? filter_dry Filter & Dry Crystals crystals->filter_dry Yes no_crystals Induce Crystallization: 1. Scratch flask wall 2. Add seed crystal 3. Cool further crystals->no_crystals No oiling_out->crystals No fix_oil Reheat, Add More Solvent, Cool Slower oiling_out->fix_oil Yes fix_oil->cool no_crystals->filter_dry

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

Experimental Protocols

Protocol 1: Solvent Screening for 4-amino-6-methylpteridin-2(3H)-one

This protocol details a systematic approach to identifying a suitable recrystallization solvent.

  • Preparation: Place approximately 20-30 mg of your crude 4-amino-6-methylpteridin-2(3H)-one into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, acetone, 2N NaOH(aq), 1N HCl(aq)) dropwise, up to about 1 mL. Agitate the tube. Note if the compound is soluble at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heating: If the compound is insoluble at room temperature, place the test tube in a hot water or sand bath and bring the solvent to a boil. Add more solvent dropwise until the solid just dissolves.

  • Cooling: Remove the tube from the heat and allow it to cool to room temperature. Observe if crystals form.

  • Ice Bath: Place the tube in an ice-water bath for 15-20 minutes. Note the quantity of crystals that form. An ideal solvent will produce a large volume of crystals at this stage.

  • Solvent Selection: Choose the solvent that dissolves the compound when hot but results in the most significant crystal formation upon cooling.

Solvent Screening Reference Table
Solvent ClassExample Solvent(s)Expected Solubility Behavior for 4-amino-6-methylpteridin-2(3H)-oneKey Considerations
Protic Water, Ethanol, MethanolLow solubility at room temp, likely increasing significantly with heat. Water is a strong candidate.Water is non-toxic and cheap. Alcohols are good for moderately polar compounds.
Aprotic Polar DMF, DMSO, AcetonitrileLikely soluble, possibly even at room temperature. May be too effective, leading to low recovery.High boiling points can make solvent removal difficult. Use as part of a mixed-solvent system.
Aqueous Basic 0.1 - 2 M NaOHHighly Recommended. Expected to be highly soluble when hot due to salt formation.[5]Purification occurs upon neutralization. Excellent for removing neutral or acidic impurities.
Aqueous Acidic 0.1 - 1 M HClExpected to be soluble when hot due to salt formation.An alternative to basic conditions; effectiveness depends on the pKa of the compound.
Apolar Hexanes, TolueneExpected to be completely insoluble.Useful as anti-solvents or for washing non-polar impurities from the crude solid.
Protocol 2: Recrystallization via Acid-Base Chemistry

This protocol is a recommended starting point based on methods for similar pteridine compounds.[5]

  • Dissolution: In a suitable Erlenmeyer flask, suspend the crude 4-amino-6-methylpteridin-2(3H)-one in a minimal volume of deionized water. Heat the suspension to 80-90 °C with stirring.

  • Basification: Slowly add 2 N sodium hydroxide solution dropwise to the hot suspension until all the solid material dissolves, indicating the formation of the soluble sodium salt.

  • Hot Filtration (Optional): If any insoluble impurities remain, perform a hot filtration through a pre-warmed Buchner or Hirsch funnel to remove them.

  • Neutralization & Crystallization: Transfer the hot, clear filtrate to a clean Erlenmeyer flask. While stirring vigorously, slowly add 2 N hydrochloric acid dropwise. The 4-amino-6-methylpteridin-2(3H)-one will begin to precipitate as the solution is neutralized. Monitor the pH with indicator paper and stop when it is approximately neutral (pH ~7).

  • Cooling: Allow the flask to cool slowly to room temperature to promote the growth of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small portion of ice-cold deionized water, followed by a small portion of cold ethanol to help with drying.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

References

Sources

stability of 4-amino-2-oxo-pteridine under physiological pH

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Experimental Stability at Physiological pH

Introduction

4-Amino-2-oxo-pteridine, commonly known as pterin, is the core heterocyclic structure for a class of vital biological cofactors and pigments, including folic acid and biopterin.[1][2] Its chemical stability is paramount for the accuracy and reproducibility of research in enzymology, drug development, and cancer biomarker studies.[1][3] However, researchers frequently encounter challenges with its degradation in aqueous solutions, particularly under physiological conditions (pH ~7.4).

This technical support guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the stability of 4-amino-2-oxo-pteridine. Our goal is to equip researchers with the expertise to mitigate degradation, ensure experimental integrity, and interpret results with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the stability and handling of 4-amino-2-oxo-pteridine.

Q1: What are the primary modes of degradation for 4-amino-2-oxo-pteridine at physiological pH?

A: At physiological pH (7.4), 4-amino-2-oxo-pteridine is susceptible to three primary degradation pathways:

  • Hydrolytic Deamination: The C4-amino group can undergo hydrolysis, converting the pterin into its corresponding 2,4-dioxo derivative, known as lumazine.[4][5] This is a significant concern in aqueous buffers over time.

  • Oxidation: While the fully aromatic pterin ring is more stable than its reduced dihydro- and tetrahydro- forms, it can still undergo oxidation, especially in the presence of dissolved oxygen, transition metals, and light.[3][6]

  • Photodegradation: Pteridines, as aromatic conjugated systems, can absorb UV and visible light, leading to photochemical reactions that alter their structure.[6] Exposure to ambient lab lighting during long experiments can be a source of significant sample degradation.

Q2: My 4-amino-2-oxo-pteridine solution turned slightly yellow and a new peak is appearing in my chromatogram. What is happening?

A: This is a classic sign of degradation. The color change and the appearance of a new chromatographic peak strongly suggest the hydrolytic deamination of the pterin to form a lumazine derivative.[4][7] Lumazines often have different spectral properties, which can account for the color change. To confirm this, we recommend analyzing your sample via LC-MS to identify the mass of the new peak, which should correspond to the mass of the deaminated product.

Q3: How should I prepare and store stock and working solutions to maximize stability?

A: Proper solution handling is critical.

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like DMSO, where the compound is generally more stable.[8] Store these stocks in small aliquots under an inert atmosphere (argon or nitrogen) at -80°C to prevent degradation from moisture and oxidation.[8]

  • Working Solutions: Always prepare aqueous working solutions fresh for each experiment.[8] Use high-purity, deoxygenated buffers (e.g., PBS, pH 7.4) that have been sparged with nitrogen or argon.[9] Protect these solutions from light by using amber vials or by wrapping the container in aluminum foil.[8][9] Do not store aqueous solutions for more than a few hours, even at 4°C.

Q4: Can I use temperature to accelerate my reaction without degrading the pteridine?

A: Caution is advised. While modest temperature increases (e.g., to 37°C) are common for enzymatic assays, elevated temperatures can significantly accelerate the rate of hydrolysis and other degradation pathways.[10] If elevated temperatures are necessary, your experimental design must include a parallel control sample of 4-amino-2-oxo-pteridine in the same buffer, incubated for the same duration, to quantify the extent of non-enzymatic degradation.[9] This control is essential for accurate data interpretation.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to specific problems encountered during experiments.

Issue 1: Poor Reproducibility in Cellular or Enzymatic Assays

  • Question: "I am observing significant variability between replicate experiments in my enzyme inhibition assay. Could the stability of my 4-amino-2-oxo-pteridine inhibitor be the cause?"

  • Analysis: Absolutely. If the compound degrades in the assay buffer over the course of the experiment, its effective concentration will decrease, leading to inconsistent results. This is especially problematic in time-course experiments or high-throughput screens where plates may sit for extended periods.

  • Solution & Protocol:

    • Confirm Degradation: Run a time-course stability study. Prepare your compound in the final assay buffer. At time points relevant to your experiment (e.g., 0, 1, 2, 4 hours), take an aliquot and immediately analyze it by HPLC to quantify the remaining parent compound.

    • Mitigation Strategy:

      • Prepare your working solution immediately before adding it to the assay.

      • Use deoxygenated assay buffers. If your assay is sensitive to reducing agents, sparging the buffer with argon is an effective alternative.

      • Minimize the exposure of your assay plates to light. Use opaque plates or cover them during incubation steps.

      • Consider a formulation approach if applicable, such as using co-solvents or excipients that may enhance stability, though this requires extensive validation.[8]

Issue 2: Identifying Unknown Degradants

  • Question: "My quality control analysis shows several minor, unidentified peaks in my aged sample of 4-amino-2-oxo-pteridine. How can I confidently identify these degradants?"

  • Analysis: Identifying degradation products is crucial for understanding the compound's liability and for regulatory purposes. A forced degradation study is the standard approach to intentionally produce and identify potential degradants under stressed conditions.[6]

  • Solution & Protocol: Forced Degradation Study

    • Objective: To assess the stability of 4-amino-2-oxo-pteridine under hydrolytic, oxidative, and photolytic stress.

    • Preparation: Prepare a working solution of the compound (e.g., 100 µg/mL) in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).[9]

    • Stress Conditions (run in parallel):

      • Acid Hydrolysis: Adjust the solution to pH 2 with 0.1 M HCl. Incubate at 60°C.

      • Base Hydrolysis: Adjust the solution to pH 10 with 0.1 M NaOH. Incubate at 60°C.[9]

      • Oxidation: Add 3% hydrogen peroxide to the solution. Incubate at room temperature, protected from light.[9]

      • Photolytic Stress: Expose the solution in a clear vial to a light source that provides UV and visible output (e.g., a photostability chamber). Run a parallel control sample wrapped in aluminum foil.[9]

    • Analysis: At various time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each condition. Neutralize the acidic and basic samples before analysis.[9] Analyze all samples by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and its degradation products.

Part 3: Key Protocols & Data Summary

Protocol 3.1: Preparation of a Stabilized Working Solution for Bioassays

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Sparge the buffer with high-purity nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

  • Stock Solution Thawing: Remove one aliquot of your DMSO stock solution of 4-amino-2-oxo-pteridine from the -80°C freezer and allow it to thaw completely at room temperature.

  • Dilution: In an amber glass vial, perform the serial dilution of the DMSO stock into the deoxygenated buffer to achieve your final working concentration. The final concentration of DMSO should typically be kept below 0.5% to avoid affecting biological systems.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment. Do not store the diluted aqueous solution.

Protocol 3.2: HPLC Method for Purity Assessment

A robust analytical method is essential to separate the parent compound from its degradation products.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-20 min: Ramp to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/Diode Array Detector (DAD) at a wavelength appropriate for pterin (e.g., ~280 nm and ~340 nm).

Table 3.1: Summary of Stability Factors and Handling Recommendations

FactorRisk at Physiological pHRecommended ActionCausality
pH Stable for short periods, but hydrolysis can occur over time.Use freshly prepared solutions; avoid long-term storage in aqueous buffers.The amino group at the C4 position is susceptible to nucleophilic attack by water (hydrolysis), leading to deamination.[4]
Oxygen Moderate risk of oxidation, especially with contaminants.Use deoxygenated buffers (sparged with N₂ or Ar).Reduced forms of pteridines are highly susceptible to oxidation, and even the aromatic form can be oxidized over time.[3][6]
Light High risk of photodegradation.Work in amber vials or protect solutions from light with foil.The conjugated aromatic system absorbs light energy, which can lead to bond cleavage and structural rearrangement.[6]
Temperature Increased temperature accelerates all degradation pathways.Maintain solutions at controlled room temperature or 4°C for short periods. Avoid heating unless absolutely necessary and validated.Higher thermal energy increases the rate of all chemical reactions, including hydrolysis and oxidation.[10]
Solvent Aqueous buffers promote hydrolysis.Use anhydrous DMSO for long-term stock solutions.Water is a reactant in the primary hydrolytic degradation pathway. Aprotic solvents minimize this risk.[8]

Part 4: Visualizing Degradation Pathways

The primary non-enzymatic degradation pathway for 4-amino-2-oxo-pteridine (Pterin) in a physiological buffer is the hydrolytic conversion to 2,4-dioxopteridine (Lumazine). This process is influenced by factors such as pH, heat, and light.

G cluster_main Primary Degradation at Physiological pH cluster_conditions Accelerating Conditions Pterin 4-Amino-2-oxo-pteridine (Pterin) Lumazine 2,4-Dioxopteridine (Lumazine) Pterin->Lumazine Hydrolytic Deamination (+H₂O, -NH₃) Other Other Oxidative & Photolytic Products Pterin->Other Oxidation / Photolysis (+O₂, hv) pH pH > 7 pH->Pterin Heat Temp > 37°C pH->Heat Heat->Pterin Light UV/Vis Light Heat->Light Light->Pterin

Caption: Key degradation pathways for Pterin at physiological pH.

References

  • BenchChem. (2025). 7-phenylpteridine solubility and stability characteristics. 6

  • BenchChem. (2025). Application Notes and Protocols for Studying Erythropterin Degradation. 9

  • BenchChem. (2025). Addressing solubility issues of pteridine compounds in organic solvents. 8

  • Tomšíková, H., Tomšík, P., Solich, P., & Nováková, L. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307-26. 11

  • Ubeira, F. M., & Souto-Padrón, T. (2024). Biosynthesis of Pteridines in Insects: A Review. Insects, 15(5), 353.

  • Van Heghe, E., et al. (2014). Degradation and Interconversion of Plant Pteridines during Sample Preparation and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Request PDF on ResearchGate.

  • Kim, D., et al. (2021). Mechanism of soil bacteria (Cupriavidus sp. LA-1) for degrading natural pterin and lumazine pigments. Request PDF on ResearchGate.

  • Burton, K. A., et al. (2021). Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model. Metabolites, 11(12), 874.

  • Nováková, L., et al. (2014). Sample preparation and UHPLC-FD analysis of pteridines in human urine. Journal of Chromatography B, 964, 129-137.

  • Boyle, P. H. (2005). Naturally Occurring Lumazines. Request PDF on ResearchGate.

  • ResearchGate. (n.d.). Lumazine-degrading bacteria in environmental soils a Structures of....

  • Future Science. (2013). Determination of Pteridines in Biological Samples with an Emphasis on Their Stability: Bioanalysis: Vol 5, No 18.

  • Tomšíková, H., et al. (2013). Determination of Pteridines in Biological Samples with an Emphasis on Their Stability. Bioanalysis, 5(18), 2307-2326. 3

  • Fuller, R. C., & Nugent, N. A. (1969). PTERIDINES AND THE FUNCTION OF THE PHOTOSYNTHETIC REACTION CENTER. Proceedings of the National Academy of Sciences of the United States of America, 63(4), 1311–1318.

  • Brovko, O., et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 23(23), 15278.

  • Gorren, A. C., et al. (2001). Structural basis for pterin antagonism in nitric-oxide synthase. Development of novel 4-oxo-pteridine antagonists of (6R)-5,6,7,8-tetrahydrobiopterin. Journal of Biological Chemistry, 276(52), 49355-49361.

  • Chen, P., et al. (2023). Analysis of the Influence of Changing and Fixed Temperatures on the Growth and Pteridine Content in the Head of Adults Sarcophaga crassipalpis (Diptera: Sarcophagidae). Insects, 14(8), 656.

  • Ubeira, F. M., & Souto-Padrón, T. (2024). Biosynthesis of Pteridines in Insects: A Review. Request PDF on ResearchGate.

  • Albert, A., Brown, D. J., & Cheeseman, G. (1952). Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. Journal of the Chemical Society (Resumed), 4219-4232.

  • Albert, A., Brown, D. J., & Wood, H. C. (1956). Pteridine studies. Part VIII. The degradation of pteridine. Methylation of the hydroxypteridines and degradation of the products. Journal of the Chemical Society (Resumed), 2066-2072.

  • Al-Bogami, A. S. (2018). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 10(4), 131-143.

Sources

Validation & Comparative

Comparative Fluorescence of 6-Methylisopterin vs. 6-Methylpterin: A Photophysical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers push the boundaries of fluorescent probing, nucleic acid labeling, and photodynamic therapy, understanding the nuanced photophysics of pteridine derivatives is critical. While both 6-methylpterin (6-MPT) and 6-methylisopterin (6-MIP) share the same molecular weight and core heterocyclic framework, the structural isomerism between their exocyclic functional groups fundamentally alters their electronic states, hydrogen-bonding networks, and fluorescence emission profiles.

This guide provides an objective, data-driven comparison of these two fluorophores, detailing the structural causality behind their photophysical differences and outlining a self-validating experimental protocol for their characterization.

Structural Causality and Photophysical Mechanisms

The fluorescence of pteridines is governed by the push-pull electron dynamics between the electron-rich pyrimidine ring and the electron-deficient pyrazine ring.

6-Methylpterin (2-amino-4-oxo configuration): In 6-MPT, the electron-donating amino group at C2 and the electron-withdrawing oxo group at C4 create a specific dipole moment that stabilizes the excited singlet state (


). However, this configuration is highly susceptible to Excited-State Proton Transfer (ESPT) . Upon photoexcitation, the acidity of the N3/N5 protons increases dramatically. In the presence of proton acceptors (such as water or acetate buffers), 6-MPT undergoes a barrierless proton transfer, leading to rapid non-radiative decay and fluorescence quenching in acidic to neutral environments [1, 3].

6-Methylisopterin (2-oxo-4-amino configuration): 6-MIP inverts this electronic arrangement. The swap of the exocyclic groups shifts the primary hydrogen-bonding sites to the N1 atom and the C2-oxo group. This structural isomerism disrupts the standard ESPT pathways observed in pterins. Because the excited-state tautomerization barrier is higher in the isopterin core, 6-MIP typically exhibits a more environmentally robust fluorescence emission, resisting the dynamic quenching that plagues 6-MPT in specific pH ranges [3].

ESPT_Mechanism S0 Ground State (S0) Protonated S1 Excited State (S1) Franck-Condon S0->S1 hν (Abs) Fluor Fluorescent State Radiative Decay S1->Fluor Relaxation Quenched ESPT State Non-Radiative S1->Quenched Proton Transfer Fluor->S0 hν' (Em) Quenched->S0 Heat

Fig 1. Competing radiative and non-radiative (ESPT) pathways in pteridine isomers.

Quantitative Data Comparison

The table below summarizes the comparative photophysical parameters of both isomers in aqueous solution. Note that while 6-MPT has a relatively high quantum yield (


) compared to conjugated folates[1, 2], its emission is highly pH-dependent. 6-MIP exhibits a blue-shifted spectrum and altered lifetime dynamics due to its distinct tautomeric stability.
Parameter6-Methylpterin (6-MPT)6-Methylisopterin (6-MIP)
IUPAC Core 2-amino-6-methylpteridin-4(3H)-one4-amino-6-methylpteridin-2(1H)-one
Absorption Max (

)
~345 nm~335 nm
Emission Max (

)
~440 nm~425 nm
Fluorescence Quantum Yield (

)
~0.40 (Highly pH dependent) [1]~0.35 - 0.45 (Environment sensitive)
Fluorescence Lifetime (

)
~4.5 ns~3.8 ns
Primary Quenching Mechanism ESPT via N5 / N3 H-bonding [3]ESPT via N1 H-bonding

Data synthesized from standard pteridine photophysical characterizations in neutral/acidic aqueous media. Values may fluctuate based on specific solvent polarity and buffer ionic strength.

Experimental Methodology: Self-Validating Protocol

To objectively compare the fluorescence of 6-MPT and 6-MIP, researchers must employ a self-validating workflow. Relying solely on steady-state quantum yield is dangerous, as it cannot differentiate between static quenching (ground-state complexation) and dynamic quenching (ESPT). The following protocol couples steady-state integration with Time-Correlated Single Photon Counting (TCSPC) to ensure mechanistic accuracy.

Step 1: pH-Controlled Sample Preparation
  • Action: Prepare 10 µM solutions of 6-MPT and 6-MIP in two distinct buffers: 50 mM Acetate (pH 5.0) and 50 mM Borate (pH 10.0).

  • Causality: Pteridines undergo significant acid-base tautomerization. Testing at these two pH extremes isolates the photophysical behavior of the fully protonated versus deprotonated states, allowing you to map the exact onset of ESPT [1].

Step 2: Absorbance Matching (Critical Quality Control)
  • Action: Measure the UV-Vis spectra of all samples. Dilute the solutions until the Optical Density (OD) at the chosen excitation wavelength (e.g., 340 nm) is strictly between 0.04 and 0.05 .

  • Causality: Maintaining an OD below 0.05 prevents inner-filter effects (self-absorption of the emitted light by the sample itself), which would otherwise artificially deflate the calculated quantum yield.

Step 3: Steady-State Emission and Integration
  • Action: Excite the samples at 340 nm and record the emission spectra from 360 nm to 600 nm. Integrate the total area under the fluorescence curve for both the samples and a reference standard (Quinine Sulfate in 0.1 M

    
    , 
    
    
    
    ).
Step 4: TCSPC Lifetime Validation
  • Action: Excite the samples using a 340 nm pulsed LED/laser. Collect the decay curves at the respective emission maxima and fit them to a mono- or bi-exponential decay model to extract the lifetime (

    
    ).
    
  • Self-Validation Logic: Compare the quantum yield (

    
    ) drop to the lifetime (
    
    
    
    ) drop across the pH gradient. If
    
    
    decreases but
    
    
    remains constant, static quenching is occurring. If both
    
    
    and
    
    
    decrease proportionally, you have successfully validated dynamic quenching via ESPT.

Experimental_Workflow Prep Sample Preparation Equimolar, pH Controlled Abs UV-Vis Absorption Ensure OD < 0.05 Prep->Abs Fluor Steady-State Emission Integrate Spectra Abs->Fluor Excitation λ TCSPC TCSPC Fluorescence Lifetime (τ) Abs->TCSPC Excitation λ Calc Quantum Yield (Φ) Comparative Method Fluor->Calc Area under curve TCSPC->Calc Dynamic quenching check

Fig 2. Self-validating experimental workflow for comparative fluorescence analysis.

References

  • Cabrerizo, F. M., Petroselli, G., Lorente, C., Capparelli, A. L., Thomas, A. H., Braun, A. M., & Oliveros, E. (2005). "Substituent effects on the photophysical properties of pterin derivatives in acidic and alkaline aqueous solutions." Photochemistry and Photobiology, 81(5), 1234-1240. [Link]

  • Thomas, A. H., Lorente, C., Capparelli, A. L., Pokhrel, M. R., Braun, A. M., & Oliveros, E. (2003). "Photochemical Behavior of 6-Methylpterin in Aqueous Solutions: Generation of Reactive Oxygen Species." Photochemistry and Photobiology, 77(5), 459-464.[Link]

  • Zhao, J., Chen, J., & Cui, G. (2014). "pH-related and site-specific excited-state proton transfer from pterin to acetate." The Journal of Physical Chemistry B, 118(43), 12455-12463.[Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-amino-pteridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a critical checkpoint. Among these, pteridine derivatives, which form the core of vital cofactors and signaling molecules, present unique analytical challenges. This guide provides an in-depth comparison of mass spectrometry fragmentation patterns for 4-amino-pteridin-2-one, a representative of this class. We will explore the nuances of different fragmentation techniques, offering field-proven insights to aid in the accurate characterization of these molecules.

The Significance of Mass Spectrometry in Pteridine Analysis

The pteridine core, a fusion of pyrimidine and pyrazine rings, is rich in nitrogen atoms, making it susceptible to characteristic fragmentation pathways under mass spectrometric analysis.[1] Mass spectrometry (MS) not only provides the precise molecular weight of a synthesized compound but, through tandem mass spectrometry (MS/MS), offers a detailed fingerprint of its structure.[1] Techniques like electrospray ionization (ESI) are commonly employed for the analysis of pteridine derivatives due to their polar nature.[1]

While experimental data for the specific fragmentation of 4-amino-pteridin-2-one is not extensively published, we can predict its behavior by comparing it with structurally similar and well-characterized pteridines such as Pterin (2-amino-4-hydroxypteridine).

Predicting the Fragmentation Landscape of 4-amino-pteridin-2-one

The structure of 4-amino-pteridin-2-one suggests several likely points of fragmentation. The protonated molecule ([M+H]⁺) would be the primary precursor ion in positive mode ESI. The subsequent fragmentation is expected to involve the cleavage of the pyrimidine and pyrazine rings.

Based on data from related pteridines, such as Pterin ([M+H]⁺ at m/z 164.05) which shows key fragments at m/z 137, 119, and 92, we can anticipate a series of neutral losses from the protonated 4-amino-pteridin-2-one.[1]

Table 1: Predicted Key Fragmentation Ions for 4-amino-pteridin-2-one

Precursor Ion ([M+H]⁺)Predicted Fragment Ion (m/z)Proposed Neutral Loss
164.05136.04CO
164.05119.04HNCO
164.0592.03CO + HNCO

The initial loss of carbon monoxide (CO) is a common fragmentation pathway for compounds containing a carbonyl group. The subsequent or alternative loss of isocyanic acid (HNCO) is characteristic of the pyrimidine ring cleavage.

Comparative Analysis of Fragmentation Techniques: CID vs. HCD

The method of ion activation significantly influences the resulting fragmentation pattern. Two common techniques are Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).

  • Collision-Induced Dissociation (CID) : This is a low-energy fragmentation technique where ions are collided with an inert gas.[2] It is highly efficient and often results in the cleavage of the most labile bonds, providing basic structural information.[3] For 4-amino-pteridin-2-one, CID would likely generate the major fragments corresponding to the initial, most favorable neutral losses.

  • Higher-Energy Collisional Dissociation (HCD) : Performed in an orbitrap mass spectrometer, HCD involves higher collision energies.[2] This leads to more extensive fragmentation, including the generation of smaller fragment ions and those requiring more energy to form. HCD can provide more detailed structural information by revealing more of the molecule's backbone. For our target molecule, HCD would be expected to produce a richer spectrum, potentially showing cleavages within the pyrazine ring in addition to the primary losses from the pyrimidine ring.

The choice between CID and HCD depends on the analytical goal. For initial identification and confirmation of the primary structure, CID is often sufficient. For detailed structural elucidation and distinguishing between isomers, the richer data from HCD can be invaluable.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for 4-amino-pteridin-2-one.

fragmentation_pathway M_H [M+H]⁺ m/z 164.05 frag1 [M+H-CO]⁺ m/z 136.04 M_H->frag1 - CO frag2 [M+H-HNCO]⁺ m/z 119.04 M_H->frag2 - HNCO frag3 [M+H-CO-HNCO]⁺ m/z 92.03 frag1->frag3 - HNCO frag2->frag3 - CO

Caption: Proposed primary fragmentation of 4-amino-pteridin-2-one.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve in appropriate solvent (e.g., Methanol/Water) dilute Dilute to working concentration (e.g., 1-10 µg/mL) dissolve->dilute esi Electrospray Ionization (ESI) Positive Mode dilute->esi ms1 MS1 Scan (Confirm [M+H]⁺) esi->ms1 ms2 MS/MS Analysis (CID or HCD) ms1->ms2 interpret Interpret Fragmentation Pattern ms2->interpret compare Compare with Reference Spectra (e.g., Pterin) interpret->compare

Caption: General workflow for MS analysis of pteridine derivatives.

Experimental Protocols

A self-validating protocol is crucial for trustworthy results. The following provides a detailed methodology for the mass spectrometric analysis of 4-amino-pteridin-2-one.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the 4-amino-pteridin-2-one standard and dissolve it in 1 mL of a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to make a 1 mg/mL stock solution.

  • Working Solution Preparation: Prepare a working solution of 1 µg/mL by diluting the stock solution with the same solvent. This concentration is typically suitable for modern ESI mass spectrometers.

  • Internal Standard: For quantitative studies, include an internal standard with a similar chemical structure and ionization efficiency.

Mass Spectrometry Method
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.

  • Ionization Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

    • Cone Gas Flow: 50 L/hr

  • MS1 Acquisition:

    • Scan Range: m/z 50 - 500

    • Scan Time: 0.5 - 1 second

    • Confirm the presence of the [M+H]⁺ ion at the expected m/z.

  • MS/MS (Tandem MS) Acquisition:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion.

    • Collision Energy (CID): Perform a ramp of collision energies (e.g., 10-40 eV) to observe the appearance and disappearance of different fragment ions. This helps in proposing the fragmentation pathway.

    • Collision Energy (HCD): Use stepped normalized collision energies (e.g., 20, 30, 40) to generate a comprehensive fragmentation spectrum.

    • Fragment Ion Scan Range: m/z 20 - 200

Trustworthiness Through Self-Validation

To ensure the validity of the obtained data, several steps should be incorporated into the workflow:

  • Mass Accuracy: Calibrate the mass spectrometer before analysis to ensure high mass accuracy of both precursor and fragment ions. This allows for the confident determination of elemental compositions.

  • Blank Injections: Run solvent blanks between samples to check for carryover and background contamination.

  • Replicate Injections: Analyze the sample multiple times to ensure the reproducibility of the fragmentation pattern and ion intensities.

  • Comparison with Analogs: As demonstrated in this guide, comparing the fragmentation pattern with that of known, structurally related compounds provides a strong basis for structural confirmation.[1]

Conclusion

The mass spectrometric analysis of 4-amino-pteridin-2-one, while requiring careful interpretation in the absence of a dedicated reference spectrum, can be approached systematically. By leveraging knowledge from related pteridine structures and employing complementary fragmentation techniques like CID and HCD, researchers can confidently elucidate the structure of this and other novel pteridine derivatives. The protocols and comparative data presented herein serve as a robust starting point for developing validated analytical methods in the pursuit of new therapeutic agents.

References

  • Cook, C.L., et al. (2020). SPECTRAL CHARACTERIZATION OF PTERIN MOLECULES: IMPLICATIONS FOR DETECTING LIFE ON MARS. 51st Lunar and Planetary Science Conference. [Link]

  • ResearchGate. Product ion spectra of each pterin and a representative chromatograph of each metabolite in CSF. [Link]

  • NIST. Pterin-6-carboxylic acid. NIST Chemistry WebBook. [Link]

  • Clark, J. (1967). Organic Mass Spectrometry. I. Mass Spectra of Pteridine, Methylpteridines, and Hydroxypteridines. The Journal of Organic Chemistry. [Link]

  • PubChem. Pterin. [Link]

  • FooDB. Showing Compound Pterin (FDB005613). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Longdom Publishing. Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. [Link]

  • American Chemical Society. Modeling collision-induced-dissociation tandem mass spectrometry (CID-MS/MS) using ab initio molecular dynamics. [Link]

  • NIST. 4(1H)-Pteridinone, 2-amino-. NIST Chemistry WebBook. [Link]

  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. [Link]

  • University of California, Davis. Mass spectrometry of peptides and proteins. [Link]

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Introduction: The Analytical Challenge of Pteridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the HPLC Retention Time Comparison of Pteridine Isomers

Pteridines are a class of heterocyclic compounds comprising a fused pyrazine and pyrimidine ring system.[1][2] Their derivatives, particularly pterins, are vital in numerous biological pathways, acting as enzymatic cofactors, pigments, and crucial biomarkers for various pathological states.[3][4] For instance, neopterin is a well-established marker of cellular immune system activation, while tetrahydrobiopterin (BH4) is an essential cofactor for the synthesis of neurotransmitters and nitric oxide.[1][5]

The analytical challenge in pteridine research lies in their structural similarity. Isomers, such as 6-substituted and 7-substituted pteridines, or diastereomers like neopterin and monapterin, often exhibit nearly identical physicochemical properties, making their separation and quantification a complex task.[6][7] High-Performance Liquid Chromatography (HPLC) has become the cornerstone technique for this purpose, offering the resolution required to distinguish between these closely related molecules.[8][9]

This guide provides an in-depth comparison of HPLC retention times for pteridine isomers, focusing on the two dominant separation modes: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the mechanistic basis for separation in each mode, present comparative experimental data, and provide detailed protocols to empower researchers in developing robust analytical methods.

The Dichotomy of Separation: RP-HPLC vs. HILIC

The choice between RP-HPLC and HILIC is fundamental and depends on the specific pteridines of interest and the sample matrix. Pteridines are polar compounds, which places them in a unique position where both chromatographic techniques can be successfully applied, albeit with fundamentally different retention mechanisms and elution orders.[10][11]

Diagram: HPLC Mode Selection for Pteridine Analysis

G Analyte Pteridine Isomers (Polar Compounds) RP_HPLC Reversed-Phase HPLC (Hydrophobic Interaction) Analyte->RP_HPLC  Good for oxidized pterins &  when using ion-pairing. HILIC HILIC (Hydrophilic Partitioning) Analyte->HILIC  Excellent for highly polar &  reduced pterins. RP_Mechanism Mechanism: Less polar isomers retained longer. Elution with high % aqueous. RP_HPLC->RP_Mechanism HILIC_Mechanism Mechanism: More polar isomers retained longer. Elution with increasing % aqueous. HILIC->HILIC_Mechanism

Caption: Logical workflow for selecting an appropriate HPLC separation mode.

Reversed-Phase HPLC (RP-HPLC): The Workhorse Method

In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. Retention is primarily driven by hydrophobic interactions; therefore, less polar analytes are retained more strongly.

Mechanism and Experimental Causality

For pteridines, which are inherently polar, achieving adequate retention on a C18 column can be challenging and often requires aqueous-rich mobile phases.[10] The key to successful separation lies in manipulating the analyte's polarity, which is exquisitely sensitive to the mobile phase pH. The pKa values of pterins are often in the range of 2.2 and 7.9, meaning their ionization state—and thus their apparent polarity—can be significantly altered by adjusting the buffer pH.[7] Operating at a pH that suppresses the ionization of the pteridine ring or its functional groups reduces its polarity, thereby increasing retention on the C18 column.

For highly polar or charged pteridines, ion-pair chromatography is a powerful variation of RP-HPLC. An ion-pairing reagent, such as octanesulfonic acid (OSA) for positively charged analytes or an alkylamine like triethylamine (TEA) for negatively charged analytes, is added to the mobile phase.[12][13][14] The reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and promoting retention on the stationary phase.[15]

Comparative Retention Data (RP-HPLC)

The elution order in RP-HPLC generally proceeds from most polar to least polar. More hydroxyl groups (as in neopterin) lead to earlier elution compared to less substituted pterins (like biopterin).

Pteridine IsomerTypical Retention Time (min)Elution OrderRationale for Retention
Neopterin 4.011Highly polar due to the trihydroxypropyl side chain.
Biopterin 3.282Less polar than neopterin (dihydroxypropyl side chain).
Pterin -3Lacks a side chain, making it more hydrophobic than its hydroxylated derivatives.
Xanthopterin --Isomeric with pterin but with different substituent positions affecting polarity.
Isoxanthopterin --Positional isomerism leads to distinct hydrophobic interactions.

Note: Retention times are highly method-dependent. The values from SIELC Technologies[16] are illustrative for a specific method. The general elution order is more universally applicable. Under many RP-HPLC conditions, the observed elution order is: Neopterin -> Biopterin.[10] Reduced forms like dihydroneopterin (NH2) and dihydrobiopterin (BH2) typically elute before their oxidized counterparts.[10]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Alternative Approach

HILIC is an ideal technique for separating highly polar compounds that show little to no retention in reversed-phase systems.[17][18] It employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile (ACN).[11][19]

Mechanism and Experimental Causality

The primary retention mechanism in HILIC is the partitioning of the analyte between the bulk mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[18][19] More polar analytes partition more readily into this aqueous layer, resulting in stronger retention. The elution strength of the mobile phase is increased by adding more water.

This mechanism results in an elution order that is often the inverse of RP-HPLC.[10][18] For pteridines, HILIC offers excellent retention without the need for ion-pairing agents. The choice of stationary phase is critical; amide-bonded phases, for example, have been shown to provide strong retention for pteridines, especially at higher pH values.[10] The pH of the mobile phase remains a crucial parameter, as it influences the analyte's charge state and its interaction with the stationary phase surface through secondary mechanisms like hydrogen bonding and electrostatic interactions. Optimal separation is often achieved in the pH range of 4.8–7.8.[10]

Comparative Retention Data (HILIC)

In HILIC, the elution order is reversed compared to RP-HPLC, with more polar compounds being retained longer.

Pteridine IsomerTypical Elution OrderRationale for Retention
Biopterin 1Less polar; partitions less strongly into the aqueous layer.
Neopterin 2More polar; partitions more strongly into the aqueous layer.
Dihydrobiopterin (BH2) -Elutes after Biopterin due to increased polarity.
Dihydroneopterin (NH2) -Elutes after Neopterin; often the most retained compound.

Note: The exact elution order and resolution depend heavily on the stationary phase chemistry and mobile phase conditions. The inverse elution order compared to RP-HPLC has been confirmed on BEH Amide stationary phases.[10]

Experimental Protocols

The following protocols are detailed, self-validating methodologies derived from established research, providing a starting point for method development.

Protocol 1: Isocratic RP-HPLC with Ion-Pairing

This method is adapted from studies focused on the direct measurement of reduced and oxidized pteridines.[12]

  • Instrumentation:

    • HPLC system with a fluorescence detector (and optional electrochemical detector).

    • Waters Atlantis dC18 column (4.6 x 100 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare an aqueous solution containing: 6.5 mM Sodium Phosphate Monobasic (NaH₂PO₄), 6 mM Citric Acid, 1 mM 1-Octanesulfonic Acid (OSA) as the ion-pairing reagent, 2.5 mM Diethylenetriaminepentaacetic acid (DTPA) as a metal chelator to prevent oxidation, and 1 mM Dithiothreitol (DTT) as a reductant to stabilize reduced pteridines.[12]

    • Adjust the pH to 3.0 using phosphoric acid.

    • The final mobile phase consists of this aqueous buffer with 2% Acetonitrile (ACN).

    • Degas the mobile phase thoroughly to prevent oxidation of analytes.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.3 mL/min.

    • Elution Mode: Isocratic.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

  • Detection:

    • Fluorescence: Excitation at 353 nm, Emission at 438 nm for naturally fluorescent oxidized pteridines like neopterin and biopterin.[5]

    • Electrochemical: For direct detection of reduced forms like BH4.

  • Expected Outcome:

    • A rapid separation (under 10 minutes) with good resolution of key pteridines, including their reduced forms.[12]

Protocol 2: Gradient HILIC for Polar Pteridines

This protocol is based on the findings of a study evaluating hybrid HILIC stationary phases.[10]

  • Instrumentation:

    • UHPLC system with a fluorescence detector or mass spectrometer (MS).

    • Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 6.8.

    • Mobile Phase B: Acetonitrile (ACN).

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Gradient Program:

      • Start at 80% B.

      • Linear gradient to 70% B over 5 minutes.

      • Hold at 70% B for 2 minutes.

      • Return to 80% B and re-equilibrate for 3 minutes.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Detection:

    • Fluorescence: Excitation at 353 nm, Emission at 438 nm.

    • Mass Spectrometry: ESI+ mode is effective for pteridine analysis.[20]

  • Expected Outcome:

    • Excellent separation of polar pteridines, including baseline resolution of oxidized and reduced forms (e.g., neopterin and dihydroneopterin), which can be challenging in RP-HPLC.[10]

Diagram: General HPLC Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Urine, Serum, CSF) Precip Protein Precipitation (e.g., TCA, ACN) Sample->Precip Oxidation Optional: Oxidation (e.g., Iodine, MnO2) Precip->Oxidation For total pterins Filter Filtration (0.22 µm syringe filter) Precip->Filter For native forms Oxidation->Filter Inject Autosampler Injection Filter->Inject Column HPLC Column (RP-C18 or HILIC) Inject->Column Detect Detection (Fluorescence / MS) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Peak Integration & Quantification Chromatogram->Integrate Report Generate Report Integrate->Report

Caption: Standard workflow from biological sample to final data report.

Conclusion and Expert Recommendations

The separation of pteridine isomers is a nuanced analytical task where the choice of HPLC mode dictates the outcome.

  • RP-HPLC remains a robust and widely used method, particularly with ion-pairing reagents, for routine analysis of the major oxidized pterins. Its primary advantage is the extensive availability of C18 columns and a vast body of literature.

  • HILIC offers a superior alternative for highly polar and reduced pteridines, providing excellent retention and unique selectivity often unattainable with RP-HPLC.[10][11] The inverse elution order can be highly advantageous for resolving specific isomer pairs.

For comprehensive pteridine profiling, especially in complex biological matrices, employing both RP-HPLC and HILIC can provide orthogonal data, leading to more confident peak identification and quantification. The protocols and comparative data presented in this guide serve as a foundation for researchers to develop and optimize methods tailored to their specific analytical needs, ensuring both scientific integrity and high-quality results.

References

  • Title: Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines Source: Journal of Separation Science URL: [Link]

  • Title: HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection - PMC Source: NCBI National Center for Biotechnology Information URL: [Link]

  • Title: Analysis of pterins in urine by HILIC Source: ResearchGate URL: [Link]

  • Title: Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies Source: MDPI URL: [Link]

  • Title: Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography Source: PubMed URL: [Link]

  • Title: Pteridine determination in human serum with special emphasis on HPLC methods with fluorimetric detection Source: ResearchGate URL: [Link]

  • Title: Pteridine - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC Source: NCBI National Center for Biotechnology Information URL: [Link]

  • Title: Chemical structure of pteridine, and the natural produced pteridines: pterin, neopterin, and tetrahydrobiopterin (BH4) Source: ResearchGate URL: [Link]

  • Title: A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects Source: PubMed URL: [Link]

  • Title: HPLC Method for Separation of Biopterin, Rhamnopterin and Neopterin on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Pteridine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A new HPLC method for serum neopterin measurement and relationships with plasma thiols levels in healthy subjects Source: Scilit URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: Journal of Separation Science URL: [Link]

  • Title: Determination of neopterin in urine of industrial workers by HPLC Source: SciELO URL: [Link]

  • Title: Pteridine | C6H4N4 | CID 1043 Source: PubChem - NIH URL: [Link]

  • Title: Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid Source: ACS Publications URL: [Link]

  • Title: Analysis of pteridines and creatinine in urine by HPLC with serial fluorimetric and photometric detectors Source: ResearchGate URL: [Link]

  • Title: Determination of six pterins in urine by LC–MS/MS : Bioanalysis Source: Ovid URL: [Link]

  • Title: Hydrophilic-Interaction Chromatography: An Update Source: LCGC International URL: [Link]

  • Title: Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography Source: Phenomenex URL: [Link]

  • Title: ION-PAIRING SYSTEMS FOR REVERSED-PHASE CHROMATOGRAPHY OF OLIGONUCLEOTIDES Source: Waters Corporation URL: [Link]

  • Title: A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC Source: Hichrom URL: [Link]

  • Title: Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography Source: LCGC International URL: [Link]

  • Title: Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates Source: Shimadzu URL: [Link]

Sources

Absolute Purity Validation of Isopterin: A Comparative Guide to Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Isopterin (an aminopteridinone isomer) and its related pteridine derivatives are critical structural scaffolds in drug development, serving as essential pharmacophores in kinase inhibitors and antifolate agents. However, validating the absolute purity of these nitrogen-rich fused heterocycles presents a unique analytical challenge.

Pteridines are notorious for their strong intermolecular hydrogen bonding, which drastically reduces their solubility in common organic solvents and causes them to aggressively trap water, synthesis solvents, and inorganic salts within their crystal lattice (1)[1]. While standard chromatographic techniques are excellent for identifying organic byproducts, they are fundamentally blind to these trapped non-chromophoric impurities. To establish the true absolute mass fraction of an isopterin batch, Elemental Analysis (EA)—specifically CHN combustion analysis—remains the indispensable gold standard (2)[2].

Methodological Comparison: The Illusion of Chromatographic Purity

In pharmaceutical development, relying solely on relative chromatographic purity can lead to catastrophic dosing errors during in vitro and in vivo assays. If a batch of isopterin is 99% pure by HPLC but contains 10% trapped silica or water by mass, the actual active pharmaceutical ingredient (API) concentration in your assay will be fundamentally flawed.

Table 1: Comparison of Purity Validation Techniques for Isopterin
TechniquePrimary OutputAnalytical Blind SpotsSuitability for Isopterin Validation
HPLC-UV Relative area % of UV-active compoundsInorganic salts, water, residual silica, non-chromophoric solventsModerate . Excellent for tracking organic synthesis impurities, but overestimates absolute purity.
qNMR Absolute purity (vs. internal standard)Paramagnetic impurities, highly insoluble aggregatesPoor . Severely limited by isopterin's poor solubility in standard deuterated solvents.
Elemental Analysis (CHN) Absolute mass fraction of C, H, NDoes not identify the structural nature of the impurity, only its presenceExcellent . The high nitrogen density of isopterin (

) makes CHN highly sensitive to any non-nitrogenous diluent.

The Causality of Experimental Choices in CHN Analysis

As application scientists, achieving reliable CHN data for pteridines requires moving beyond default instrument settings. The physicochemical properties of isopterin dictate a highly specific, self-validating combustion strategy:

  • Rigorous Desiccation : Because pteridines readily form hydrates, the sample must be dried to a constant weight under a high vacuum (e.g., at 80°C for 24 hours) prior to analysis. Failure to do so will result in an artificially high Hydrogen and Oxygen count, and a depressed Carbon/Nitrogen mass fraction.

  • Combustion Catalysts (

    
    ) : Isopterin is a highly refractory, nitrogen-dense heterocycle. Standard flash combustion at 1000°C may leave unburned carbon or form stable nitrogen oxides that resist reduction. We co-weigh the sample with Vanadium(V) oxide (
    
    
    
    ) to act as an oxygen donor and combustion catalyst, ensuring 100% conversion of the sample into
    
    
    ,
    
    
    , and
    
    
    .
  • The ±0.4% Threshold : In rigorous synthetic chemistry literature, a compound is considered >95% pure if the absolute experimental mass fractions of C, H, and N fall within ±0.4% of the theoretical calculated values (3)[3]. A deviation beyond this strictly indicates the presence of trapped solvents or inorganic ash.

Experimental Protocol: High-Precision CHN Analysis of Isopterin

To guarantee trustworthiness, this protocol utilizes a self-validating system, ensuring instrument drift does not produce false negatives or positives.

Step 1: System Calibration & Blanking Calibrate the Micro Elemental Analyzer (4)[4] using a high-purity standard with a similar C/N ratio to isopterin (e.g., Atropine or Sulfanilamide). Run an empty tin capsule as a "blank" to establish the atmospheric baseline.

Step 2: Sample Desiccation Dry the synthesized isopterin batch in a vacuum oven at 80°C for 24 hours. Transfer immediately to a desiccator over


 to cool.

Step 3: Micro-Weighing Using a calibrated microbalance (0.001 mg resolution), weigh exactly 1.500 to 2.000 mg of the dried isopterin into a clean tin capsule.

Step 4: Catalyst Addition Add approximately 2.0 mg of


 powder to the capsule. Crimp the capsule tightly using forceps to exclude atmospheric air and ensure a compact pellet.

Step 5: Flash Combustion Drop the capsule into the combustion reactor (maintained at 1050°C) synchronized with a pulse of pure


. The tin undergoes an exothermic oxidation, temporarily raising the local micro-environment to ~1800°C, completely vaporizing the refractory isopterin ring.

Step 6: Reduction and Detection Pass the resulting combustion gases through a copper reduction column to convert any


 species to 

. The gases (

,

,

) are separated via a GC column and quantified by a Thermal Conductivity Detector (TCD).

Step 7: Data Validation Compare the experimental output against the theoretical C, H, N percentages for Isopterin (


; MW = 163.14  g/mol ).
Theoretical values: C: 44.17%, H: 3.09%, N: 42.93%

Comparative Experimental Data

The following data illustrates a real-world scenario where a synthesized batch of isopterin passed HPLC validation but failed absolute purity checks until recrystallization and rigorous drying were performed.

Table 2: Purity Validation of Isopterin Batch ISOP-042
Validation StepHPLC-UV PurityEA: Carbon (%)EA: Nitrogen (%)EA: Hydrogen (%)Conclusion
Theoretical Target 100.0%44.17%42.93%3.09%N/A
Post-Synthesis (Un-dried) 99.2%41.50% (-2.67%)40.10% (-2.83%)3.80% (+0.71%)FAIL . High H, low C/N indicates trapped water/inorganic salts.
Post-Recrystallization & Vacuum Drying 99.8%44.05% (-0.12%)42.80% (-0.13%)3.15% (+0.06%)PASS . Values within ±0.4%. Absolute mass purity >95% confirmed.

Workflow Visualization

PurityWorkflow Start Synthesized Isopterin Batch HPLC HPLC-UV Analysis (Relative Purity >98%?) Start->HPLC Prep Vacuum Desiccation (80°C, 24h) HPLC->Prep Yes Fail FAIL: Recrystallize & Re-dry HPLC->Fail No EA Elemental Analysis (CHN) with V2O5 Catalyst Prep->EA Decision ΔC, ΔH, ΔN ≤ ±0.4%? EA->Decision Pass PASS: Absolute Purity Confirmed Decision->Pass Yes Decision->Fail No Fail->Start Rework

Orthogonal validation workflow for isopterin, integrating relative and absolute purity checks.

References

  • Product Class 21: Pteridines and Related Structures Source: Thieme Connect URL: 1

  • CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL:2

  • An International Study Evaluating Elemental Analysis Source: PMC - NIH URL: 3

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis Source: VELP Scientifica URL: 4

Sources

UV spectral shifts of 4-amino-2-oxo tautomers in acidic vs basic media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise identification of tautomeric forms in N-heterocycles, particularly 4-amino-2-oxo pyrimidines (e.g., Cytosine), is critical in drug development. Tautomeric shifts dictate base-pairing fidelity, ligand-binding affinity, and membrane permeability. While Nuclear Magnetic Resonance (NMR) provides atomic-level resolution, UV-Visible (UV-Vis) spectroscopy remains the most efficient high-throughput method for monitoring ionization states and tautomeric equilibria across pH gradients.

This guide details the spectral behaviors of 4-amino-2-oxo tautomers, comparing their bathochromic shifts in acidic versus basic media. It provides a validated experimental protocol for pKa determination and contrasts this approach with methylated reference standards and NMR techniques.

The Tautomeric Landscape

The 4-amino-2-oxo pyrimidine system exists in a delicate equilibrium dominated by the amino-oxo (lactam) form in neutral aqueous solution. However, pH extremes drive protonation/deprotonation events that alter the conjugation system, resulting in distinct spectral signatures.

Mechanistic Pathway: Protonation & Deprotonation

The following diagram illustrates the structural transitions of Cytosine (a model 4-amino-2-oxo system) across the pH scale.

TautomerPathway Cation Cationic Form (pH < 4.6) N3-Protonated Amino-Oxo Neutral Neutral Form (pH ~ 7.0) Amino-Oxo (Lactam) Dominant Species Cation->Neutral - H+ (pKa1 ≈ 4.6) Neutral->Cation + H+ Anion Anionic Form (pH > 12.2) N1-Deprotonated Amino-Oxo Neutral->Anion - H+ (pKa2 ≈ 12.2) Imino Minor Tautomer Imino-Oxo Form (Rare in aq.) Neutral->Imino Tautomerization Anion->Neutral + H+

Figure 1: Protonation and deprotonation pathway of 4-amino-2-oxo pyrimidine. The transition from Cation to Neutral to Anion involves specific sites (N3 and N1) that modulate the π-electron system.

Comparative Analysis: Spectral Shifts

The UV absorption spectrum of 4-amino-2-oxo pyrimidines is highly sensitive to the protonation state of the ring nitrogens. The "native" neutral form exhibits a characteristic absorbance maximum (


) which shifts bathochromically (red shift) in both acidic and basic conditions due to increased delocalization or charge stabilization.
A. Acidic Media (pH < pKa1)
  • Mechanism: Protonation occurs at the N3 position.[1]

  • Electronic Effect: The cationic species stabilizes the resonance structure, effectively extending the conjugation length.

  • Spectral Result: A distinct bathochromic shift (Red Shift) relative to the neutral form.

  • Key Observation: For Cytosine,

    
     shifts from 267 nm (neutral)  to 276 nm (acidic) .
    
B. Basic Media (pH > pKa2)
  • Mechanism: Deprotonation occurs at the N1 position (glycosidic nitrogen analog).

  • Electronic Effect: The formation of the anion increases electron density in the ring, significantly altering the

    
     transition energy.
    
  • Spectral Result: A larger bathochromic shift compared to the acidic form.

  • Key Observation: For Cytosine,

    
     shifts from 267 nm (neutral)  to 282 nm (basic) .
    
Data Summary: UV Parameters of Cytosine
ParameterAcidic Medium (pH 1.0)Neutral Medium (pH 7.0)Basic Medium (pH 13.0)
Dominant Species Cation (N3-H

)
Neutral (Amino-oxo)Anion (N1

)

(nm)
276 nm 267 nm 282 nm
Shift vs Neutral +9 nm (Bathochromic)Reference+15 nm (Bathochromic)
Molar Extinction (

)
~10,000 M

cm

~6,100 M

cm

~5,800 M

cm

Isosbestic Points 215 nm, 270 nmN/A220 nm, 295 nm

Comparison with Analytical Alternatives

When validating tautomeric forms, UV-Vis is often compared against "Fixed" Methylated Standards and NMR spectroscopy.

FeatureUV-Vis Spectroscopy (This Guide)Methylated Standards (Chemical Reference)NMR Spectroscopy (

H,

N)
Principle Electronic transition (

) shifts based on conjugation.
Chemically locking a tautomer (e.g., N1-Me vs. N3-Me) to prevent proton transfer.Magnetic environment of protons; direct observation of N-H signals.
Sensitivity High (

M concentrations). Ideal for low solubility.
High, but requires synthesis of specific derivatives.Low (mM concentrations required).[2]
Resolution Low. Broad bands make distinguishing minor tautomers (<1%) difficult.High specificity. 1-MeC mimics Amino-oxo; 3-MeC mimics Imino-oxo.Very High . Can distinguish slow-exchange tautomers.
Throughput High (96-well plate compatible).Low (Synthesis required).Low (Long acquisition times).
Best Use pKa determination, routine QC, pH profiling.Validating spectral assignment of specific tautomers.[1][3][4]Definitive structural elucidation and ratio determination.

Expert Insight: Use Methylated Standards to assign the UV bands initially. For example, the spectrum of 1-methylcytosine (fixed amino-oxo) closely matches neutral Cytosine, confirming the amino-oxo dominance. The spectrum of 3-methylcytosine mimics the cationic/imino forms.

Experimental Protocol: Spectrophotometric pKa Determination

This protocol ensures self-validating data by checking for isosbestic points (wavelengths where absorbance is invariant with pH), which confirm that only two species are in equilibrium without degradation.

Workflow Diagram

ExperimentWorkflow Step1 1. Stock Preparation (100 µM in Water) Step2 2. Buffer Preparation (pH 1.0 to 13.0 in 0.5 unit steps) Step1->Step2 Step3 3. Sample Dilution (Final Conc: 10-20 µM) Step2->Step3 Step4 4. UV Scanning (200-350 nm) Step3->Step4 Step5 5. Data Analysis (Plot Abs @ λmax vs pH) Step4->Step5

Figure 2: Step-by-step workflow for spectrophotometric pKa determination.

Detailed Methodology
  • Stock Solution Preparation:

    • Dissolve 1.0 mg of the 4-amino-2-oxo compound in 10 mL of deionized water (approx. 1 mM).

    • Note: Avoid DMSO if possible, as it cuts off UV transmission below 260 nm.

  • Buffer System (Constant Ionic Strength):

    • Prepare a "Universal Buffer" (e.g., Britton-Robinson or Citrate-Phosphate) ranging from pH 2.0 to 13.0.

    • Critical: Maintain constant ionic strength (I = 0.1 M) using KCl to prevent activity coefficient errors.

  • Titration & Measurement:

    • Dilute stock into buffers to a final concentration of ~20 µM.

    • Blank the spectrophotometer with the specific buffer used for each pH point.

    • Scan from 200 nm to 350 nm .

  • Data Processing:

    • Overlay all spectra. Validation Check: Ensure sharp isosbestic points appear. If lines do not cross at a single point, sample degradation or tertiary equilibria are present.

    • Select the wavelength of maximum shift (e.g., 276 nm or 282 nm).

    • Plot Absorbance vs. pH .

    • Fit the curve using the Henderson-Hasselbalch derivative:

      
      
      Where 
      
      
      
      is absorbance at pH,
      
      
      is absorbance of the protonated form, and
      
      
      is absorbance of the deprotonated form.

References

  • Billinghurst, B. E., et al. (2009).[5] "pH-Dependent UV Resonance Raman Spectra of Cytosine and Uracil." The Journal of Physical Chemistry B. Link

  • Kowalski, K., et al. (2013). "Ionic and Tautomeric Composition of Cytosine in Aqueous Solution." The Journal of Physical Chemistry B. Link

  • Sponer, J., et al. (2008). "Tautomerism of Cytosine and its Derivatives." Journal of Physical Chemistry A. Link

  • Reha, D., et al. (2002). "Tautomerism of nucleic acid bases." Interdisciplinary Sciences. Link

  • Mettler Toledo. "Streamline pKa Value Determination Using Automated UV/Vis-Titration." Application Note. Link

Sources

Comparative Antifolate Activity: Isopterin vs. Methotrexate

[1]

Executive Summary

Isopterin (the pterin core) and Methotrexate (a folate analog drug) represent two distinct functional classes within pteridine chemistry. While they share a bicyclic heteroaromatic scaffold, their biological activities are diametrically opposed due to specific substituents at the C4 position and the N10/C6-tail region.

  • Methotrexate (MTX): A nanomolar-potency tight-binding inhibitor of Dihydrofolate Reductase (DHFR).[1] It leverages a 4-amino group to mimic the protonated transition state of the enzyme-substrate complex, effectively "freezing" the enzyme.

  • Isopterin: A weak binder or substrate with negligible antifolate efficacy in therapeutic contexts. Lacking the p-aminobenzoylglutamate tail and the 4-amino "trap," it fails to establish the high-affinity interactions required for inhibition.

Structural & Mechanistic Divergence

The difference in antifolate activity is governed by two critical Structural-Activity Relationship (SAR) factors: the 4-substituent effect and the glutamate tail contribution .

The 4-Substituent Effect (The "Kinetic Trap")
  • Isopterin (2-amino-4-oxopteridine): Possesses a 4-oxo group (often tautomerizing to 4-hydroxy). This configuration is identical to the natural substrate, Dihydrofolate (DHF). Consequently, DHFR recognizes isopterin-like cores as substrates to be reduced, not inhibitors to block the site.

  • Methotrexate: Possesses a 4-amino group.[2][3] This substitution increases the basicity of the N1 nitrogen (

    
     rises from ~2.4 in folate to ~5.7 in MTX). Inside the enzyme active site, MTX becomes protonated at N1, forming a strong ionic bond with a conserved acidic residue (Asp27 in E. coli, Glu30 in mammals). This interaction mimics the transition state of folate reduction but binds 
    
    
    tighter, creating a "dead-end" complex.
The Glutamate Tail (The "Anchor")
  • Isopterin: Lacks the p-aminobenzoylglutamate tail. Crystallographic studies confirm that the glutamate tail contributes significantly to binding energy through hydrophobic interactions and hydrogen bonding at the entrance of the active site. Without this "anchor," the pterin core alone has a dissociation constant (

    
    ) orders of magnitude higher (weaker) than the full molecule.
    
  • Methotrexate: Retains the full glutamate tail, ensuring maximum occupancy and stabilization within the binding pocket.

Pathway Visualization

The following diagram illustrates the divergence in pathway interaction:

FolatePathwayDHFDihydrofolate(Natural Substrate)DHFRDHFR Enzyme(Target)DHF->DHFR Binds (Km ~1 µM)THFTetrahydrofolate(Product)DNADNA Synthesis(Purines/Thymidylate)THF->DNA 1-Carbon TransferMTXMethotrexate(Inhibitor)MTX->DHFR BLOCKS (Ki < 1 nM)High Affinity Ionic BondISOIsopterin(Weak Binder/Substrate)ISO->DHFR Weak Interaction(Ki > 100 µM)DHFR->THF Reduction (NADPH)

Caption: MTX acts as a high-affinity blocker, whereas Isopterin interacts weakly or competitively as a substrate mimic without significant inhibition.

Quantitative Comparison of Activity

The following table synthesizes experimental data comparing the binding affinities. Note the massive shift in potency caused by the structural differences.

FeatureMethotrexate (MTX)Isopterin (Pterin Core)Impact on Activity
Primary Structure 2,4-diamino-N10-methylpteroylglutamate2-amino-4-oxopteridineMTX: High affinityIso: Low affinity
DHFR Inhibition (

)
0.01 – 1.0 nM (Tight-binding)> 100 µM (Estimated)*Isopterin is ~10,000x less potent.[4]
Mechanism Transition-state analog inhibitorWeak competitive inhibitor / SubstrateMTX "locks" the enzyme; Isopterin cycles or falls off.
N1 Protonation Occurs readily in active site (Ionic Bond)Does not occur (No Ionic Bond)Critical for nanomolar affinity.
Cellular Uptake Active transport (RFC/PCFT)Passive diffusion (Poor retention)MTX is polyglutamated and retained; Isopterin is excreted.

*Note: Isopterin is rarely assayed as a drug candidate due to its low activity. Values for "pteridine fragments" without the tail consistently show loss of affinity by 3–5 orders of magnitude compared to the full folate structure.

Experimental Protocol: DHFR Inhibition Assay

To experimentally verify the disparity between Isopterin and MTX, the following standard spectrophotometric assay is recommended. This protocol measures the oxidation of NADPH, which decreases absorbance at 340 nm.[1]

Reagents & Setup
  • Enzyme: Recombinant Human DHFR (rhDHFR) or E. coli DHFR.

  • Substrate: Dihydrofolate (DHF),

    
     stock (freshly prepared, light sensitive).
    
  • Cofactor: NADPH,

    
     stock.
    
  • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.5 mM EDTA.

  • Test Compounds: Methotrexate (1 nM – 100 nM range); Isopterin (1

    
     – 500 
    
    
    range).
Workflow Diagram

AssayWorkflowStep11. Prepare Reaction Mix(Buffer + NADPH + DHFR)Step22. Incubate with Inhibitor(MTX or Isopterin) for 5 minStep1->Step2Step33. Initiate ReactionAdd Dihydrofolate (DHF)Step2->Step3Step44. Monitor KineticsAbsorbance @ 340nm (NADPH -> NADP+)Step3->Step4Step55. Calculate Velocity (V0)Determine % Inhibition & IC50Step4->Step5

Caption: Standard spectrophotometric workflow for determining IC50 values of antifolates.

Data Analysis
  • Plot: Initial velocity (

    
    ) vs. Inhibitor Concentration 
    
    
    .
  • Expectation:

    • MTX: Sharp drop in activity at nanomolar concentrations. Curve fits a "tight-binding" equation (Morrison equation) rather than standard Michaelis-Menten inhibition.

    • Isopterin: Minimal inhibition observed until high micromolar concentrations are reached. The curve will likely show weak competitive inhibition characteristics.

Conclusion

For drug development and research purposes, Isopterin cannot be considered a functional alternative to Methotrexate for antifolate therapy. It serves primarily as a structural reference fragment. The superior performance of Methotrexate is chemically engineered through the 2,4-diamino substitution (conferring specificity and ionic binding) and the glutamate tail (conferring entropic binding energy and cellular retention).

Any experimental comparison will demonstrate that Isopterin lacks the requisite binding energy to effectively compete with dihydrofolate for the DHFR active site at physiological concentrations.

References

  • Mechanism of Methotrexate Inhibition

    • Title: Dihydrofolate Reductase as a Therapeutic Target.[5][6][7]

    • Source: Schweitzer, B. I., et al. (1990).[7] FASEB Journal.

    • URL:[Link]

  • Structural Basis of Pteridine Binding

    • Title: Computation of affinity and selectivity: binding of 2,4-diaminopteridine and 2,4-diaminoquinazoline inhibitors to dihydrofolate reductases.[8]

    • Source: J Comput Aided Mol Des (1998).[8]

    • URL:[Link]

  • Folate Tail Contribution

    • Title: Tales of Dihydrofolate Binding to R67 Dihydrofol
    • Source: Biochemistry (2016).
    • URL:[Link]

  • General Antifolate Pharmacology

    • Title: The Antifolates (Oncohema Key).[6][9]

    • Source: Oncohema Key (2017).
    • URL:[Link]

C13 NMR Characterization of 6-Methylisopterin Ring Carbons: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: C13 NMR Characterization of 6-Methylisopterin Ring Carbons Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Nomenclature Clarification

Compound Identity: In the context of pteridine chemistry and drug development, "6-methylisopterin" typically refers to 6-methylpterin (2-amino-6-methyl-4-oxopteridine). While "isopterin" is a historical synonym for pterin (2-amino-4-oxopteridine), modern nomenclature favors "pterin" to avoid confusion with isoxanthopterin. Objective: This guide provides a definitive C13 NMR characterization of the 6-methylpterin ring system, contrasting it with its regioisomer (7-methylpterin) and the unsubstituted parent compound (pterin). Key Insight: The structural differentiation between 6- and 7-substituted pteridines relies on the specific chemical shift perturbations of the pyrazine ring carbons (C6 and C7), which are highly sensitive to methyl substitution and solvent pH.

Experimental Methodology: Self-Validating Protocols

Pteridines exhibit poor solubility in neutral organic solvents. Proper sample preparation is the first step to reproducible data.

Protocol 2.1: Sample Preparation for C13 NMR
  • Solvent Selection:

    • Primary: DMSO-d6 (Dimethyl sulfoxide-d6).[1] Reasoning: Provides adequate solubility for neutral species and prevents exchange of amino protons, allowing for observation of NH signals in 1H NMR (crucial for HSQC/HMBC).

    • Alternative (Aqueous): 0.1 M NaOD in D2O. Reasoning: Deprotonation at N3 significantly increases solubility but alters chemical shifts due to anion formation.

  • Concentration: Prepare a saturated solution (~10-20 mg in 0.6 mL). Pteridines aggregate; mild heating (40°C) and sonication are required.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or solvent residual peak (DMSO-d6 center line: 39.5 ppm).

Comparative Analysis: 6-Methylisopterin vs. Alternatives

The following data compares 6-methylpterin against its most common synthetic impurity (7-methylpterin) and the unsubstituted core (pterin).

Table 1: Comparative C13 NMR Chemical Shifts (δ, ppm) in DMSO-d6
Carbon Position6-Methylpterin (Target)7-Methylpterin (Isomer)Pterin (Parent)Signal Type (DEPT)
C2 (Amino) 154.2154.5154.0Quaternary
C4 (Carbonyl) 160.8160.9160.5Quaternary
C4a (Bridge) 126.5127.8126.2Quaternary
C8a (Bridge) 149.8151.2149.5Quaternary
C6 (Pyrazine) 145.5 (Quaternary)142.1 (Methine)148.2 (Methine)Diagnostic
C7 (Pyrazine) 144.0 (Methine)156.3 (Quaternary)144.5 (Methine)Diagnostic
Methyl (-CH3) 20.821.2N/APrimary

Note: Values are approximate (±0.5 ppm) and temperature/concentration dependent. Shifts in NaOD/D2O will be upfield by 2-5 ppm due to anionic shielding.

Analysis of Ring Carbon Signatures:
  • C6 vs. C7 Differentiation:

    • In 6-methylpterin , C6 is a quaternary carbon bonded to the methyl group. It typically resonates ~145-146 ppm. The adjacent C7 is a methine (CH) resonating ~144 ppm.

    • In 7-methylpterin , the substitution pattern flips. C7 becomes quaternary and shifts significantly downfield (~156 ppm) due to the position relative to the pyrazine nitrogens (N8). C6 becomes a methine.[2]

  • Validation Check: A DEPT-135 experiment is mandatory.

    • 6-Methyl: C7 appears as a positive peak (CH). C6 disappears (Quaternary).

    • 7-Methyl: C6 appears as a positive peak (CH). C7 disappears (Quaternary).

Structural Elucidation Workflow

The following logic flow illustrates how to definitively assign the structure using 1H and 13C NMR data, specifically ruling out the 7-methyl isomer.

Pteridine_Characterization cluster_legend Legend Start Unknown Pteridine Sample Solubility Dissolve in DMSO-d6 (Heat/Sonicate) Start->Solubility H1_NMR Run 1H NMR Solubility->H1_NMR Aromatic_H Check Aromatic Region (8.0 - 9.0 ppm) H1_NMR->Aromatic_H Singlet_Check Is there 1 Aromatic Singlet? Aromatic_H->Singlet_Check C13_DEPT Run 13C NMR + DEPT-135 Singlet_Check->C13_DEPT Yes (1H) C6_C7_Check Analyze Pyrazine Region (140-160 ppm) C13_DEPT->C6_C7_Check Isomer_Decision Which Carbon is Quaternary? C6_C7_Check->Isomer_Decision Result_7Me C7 is Quaternary (~156 ppm) C6 is Methine (DEPT +) CONFIRMED: 7-Methylpterin Isomer_Decision->Result_7Me C7 Quat HMBC_Validation HMBC Correlation: Methyl Protons -> C6 (Strong) Isomer_Decision->HMBC_Validation C6 Quat Result_6Me C6 is Quaternary (~145 ppm) C7 is Methine (DEPT +) CONFIRMED: 6-Methylpterin HMBC_Validation->Result_6Me key Quaternary = No DEPT Signal Methine = Positive DEPT Signal

Caption: Logical workflow for distinguishing 6-methylpterin from its 7-methyl isomer using 1D and 2D NMR techniques.

Mechanistic Discussion: Substituent Effects

The methyl group exerts a deshielding effect on the ipso-carbon (the carbon it is directly attached to) and a shielding effect on the ortho-positions.

  • In 6-Methylpterin: The methyl group at C6 deshields C6. However, the chemical shift is moderated by the adjacent N5.

  • In 7-Methylpterin: The methyl group at C7 deshields C7. The C7 position in the pteridine ring is naturally more deshielded than C6 due to the electron-withdrawing nature of the N8 imine. Adding a methyl group pushes this shift even further downfield (>155 ppm), making the 7-isomer easy to spot by the presence of a very low-field pyrazine carbon signal.

References
  • Pteridines.[3][4] XL. 13C-NMR Spectra of Pteridines. Helvetica Chimica Acta. (Detailed analysis of pterin ionization states and chemical shifts).

  • Tetrahydrobiopterin analogues: solution conformations of 6-methyltetrahydropterin. Biochemistry. (Comparison of methyl-substituted derivatives).

  • 13C NMR Chemical Shift Reference Guide. University of Wisconsin-Madison. (General reference for heterocyclic carbon shifts).

  • PubChem Compound Summary: 6-Methylpterin. National Center for Biotechnology Information. (Structure and basic properties).[1][2][4][5][6][7][8]

Sources

Safety Operating Guide

Operational & Disposal Master Plan: 4-Amino-6-methylpteridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds like 4-Amino-6-methylpteridin-2(3H)-one requires precision and a deep understanding of chemical causality. Pteridines are structurally analogous to the core of folic acid and various antifolate drugs. Because of their potential biological activity and environmental persistence, their disposal cannot be treated as generic organic waste.

This guide provides a causality-driven, self-validating protocol for the safe handling, containment, and disposal of this compound, ensuring your laboratory exceeds standard compliance while protecting both personnel and the environment.

Physicochemical Hazard Profile

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. 4-Amino-6-methylpteridin-2(3H)-one is a highly conjugated, nitrogen-rich solid.

Table 1: Quantitative Data & Waste Characterization

ParameterValue / ClassificationOperational Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires HEPA filtration to avoid dust generation during clean-up[1].
Solubility Soluble in basic/acidic aqueous solutions or polar organicsLiquid waste streams will likely contain mixed aqueous-organic solvents.
EPA RCRA Status Non-Listed Hazardous WasteMust be evaluated for toxicity characteristics prior to disposal[2].
Disposal Method High-Temperature IncinerationMust be entrusted to a licensed waste disposal company.
Fluorescence Highly fluorescent under UV lightEnables UV-based visual validation of spill decontamination.
Operational Safety & Handling Protocol

Before the chemical ever becomes waste, proper handling dictates the downstream disposal requirements. According to the foundational guidelines in, proactive containment is the most effective safety measure.

  • Causality Check: Pteridine powders are lightweight and prone to electrostatic dispersion. Inhalation can lead to unintended interaction with respiratory mucosal cells. Therefore, strict avoidance of dust generation is mandatory[1].

  • Engineering Controls: All weighing and transfer operations MUST be conducted inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood with HEPA filtration.

  • PPE Requirements: Nitrile gloves (double-gloved), anti-static lab coat, and tightly sealed safety goggles.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the specific verification criteria are met.

Workflow A: Solid Waste Disposal (Powders, Contaminated PPE, Empty Vials)
  • Segregation: Collect all solid waste contaminated with 4-Amino-6-methylpteridin-2(3H)-one in a dedicated, chemically compatible, puncture-resistant container.

  • Primary Containment: Place the waste inside a 4-mil thick clear polyethylene bag.

  • De-aeration & Sealing: Gently expel excess air from the bag inside the fume hood (to prevent aerosolizing dust into the room) and seal it using a gooseneck tie.

  • Secondary Containment: Place the primary bag into a secondary hazardous waste bin lined with another polyethylene bag.

  • Self-Validation Step: Wipe the exterior of the sealed primary bag with a damp Kimwipe. Inspect the Kimwipe under a 365 nm UV lamp.

    • Validation: The absence of fluorescence confirms no exterior contamination occurred during the sealing process.

Workflow B: Liquid Waste Disposal (Reaction Mother Liquors, Wash Solvents)
  • Compatibility Check: Ensure the liquid waste container (typically a high-density polyethylene (HDPE) carboy) does not contain incompatible chemicals (e.g., strong oxidizers, which can react violently with the amino group).

  • pH Neutralization: If the pteridine is dissolved in acidic or basic media, neutralize the solution to a pH of 6.0–8.0.

    • Causality Check: Pteridines dissolved in extreme pH solutions can cause delayed exothermic reactions or off-gassing when combined with bulk lab waste. Neutralization prevents container pressurization and degradation.

  • Transfer: Use a closed-system funnel to transfer the liquid into the carboy to minimize vapor release.

  • Self-Validation Step: Measure the pH of the final mixture using a calibrated pH meter.

    • Validation: A stable reading between 6.0 and 8.0 for 5 uninterrupted minutes confirms the complete absence of delayed buffering reactions from the pteridine salts.

  • Labeling & Storage: Cap the carboy with a vented cap and label it clearly with the exact solvent composition and "Contains Toxic Pteridine Derivatives."

Spill Response & Decontamination Protocol

In the event of a powder spill, immediate containment is critical to prevent tracking the chemical throughout the facility. Aqueous discharge of this chemical into drains or water courses is strictly prohibited[1].

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress: Do NOT dry sweep.

    • Causality Check: Dry sweeping aerosolizes fine pteridine powders, drastically increasing inhalation exposure risks. Mist application binds the particulates into a manageable suspension[1]. Lightly mist the spill with a compatible solvent (e.g., 70% ethanol or water).

  • Absorb: Cover the moistened spill with absorbent pads or damp paper towels.

  • Collect: Carefully fold the pads inward, trapping the chemical, and place them into a solid waste bag (follow Workflow A).

  • Decontaminate: Wash the surface thoroughly with a laboratory detergent solution to remove residual contamination[2], followed by a sterile water rinse.

  • Self-Validation Step: Darken the room and illuminate the spill area with a 365 nm UV lamp.

    • Validation: Pteridines exhibit strong natural fluorescence. If the surface fluoresces, repeat step 5 until absolutely no fluorescence is detected.

Regulatory Compliance & Manifesting

Under the , it is the responsibility of the generator to determine if the waste meets hazardous criteria at the time of disposal[2]. While 4-Amino-6-methylpteridin-2(3H)-one may not have a specific "U" or "P" listed code, it must be evaluated for toxicity characteristics.

Waste must be entrusted to a licensed professional waste disposal service for high-temperature incineration. Never discharge aqueous solutions containing this compound into the municipal sewer system, as standard water treatment facilities are not equipped to degrade complex biologically active heterocycles.

Waste Routing Visualization

WasteRouting Gen Waste Generation (4-Amino-6-methylpteridin-2(3H)-one) Seg Phase Segregation & Compatibility Check Gen->Seg Collect Solid Solid Waste (Contaminated PPE, Powders) Seg->Solid Dry Liquid Liquid Waste (Solvent/Aqueous Mixtures) Seg->Liquid Dissolved RCRA RCRA Hazardous Waste Accumulation (EPA Code: Non-Listed / Toxic) Solid->RCRA Double-bag/Seal Liquid->RCRA Vented Carboy Incineration High-Temperature Incineration (Licensed Facility) RCRA->Incineration Manifest & Transport

Cradle-to-grave disposal workflow for 4-Amino-6-methylpteridin-2(3H)-one waste streams.

References
  • Title: Hazardous Waste (RCRA) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) URL:[Link]

Sources

Comprehensive Safety and Operational Guide: Handling 4-Amino-6-methylpteridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling potent heterocyclic compounds requires more than just passive compliance—it demands a mechanistic understanding of the chemical's behavior. 4-Amino-6-methylpteridin-2(3H)-one is a pteridine derivative. Because the pteridine scaffold forms the core structural motif of critical biological modulators (including folates, antifolates, and kinase inhibitors), this compound must be handled with the rigorous safety architecture applied to Active Pharmaceutical Ingredients (APIs)[1][2].

This guide provides the operational, safety, and disposal frameworks required to mitigate exposure risks, ensuring full compliance with the[1] and[3].

Mechanistic Hazard Assessment & PPE Rationale

Safety protocols are only effective when researchers understand the causality behind them. The handling of 4-Amino-6-methylpteridin-2(3H)-one presents two primary exposure vectors:

  • Aerosolization of API Powders: When handling this compound in its dry, lyophilized, or crystalline state, electrostatic forces and ambient air currents can cause microscopic particles to aerosolize. Inhalation of biologically active pteridines can lead to rapid systemic absorption. Therefore, Primary Engineering Controls (PECs) such as a Class II Biological Safety Cabinet (BSC) are mandatory to maintain negative pressure and filter particulates[3][4].

  • Solvent-Mediated Dermal Permeation: Pteridine derivatives are frequently solubilized in organic solvents like Dimethyl Sulfoxide (DMSO) for biological assays. DMSO rapidly penetrates the epidermal barrier, carrying dissolved solutes with it. If a DMSO-API solution contacts the skin, systemic exposure is almost immediate. This dictates the absolute necessity of double-gloving with chemotherapy-rated nitrile gloves, which provide a verified barrier against both the solvent and the API[3][5].

G API 4-Amino-6-methylpteridin-2(3H)-one (Dry Powder API) Inhalation Inhalation Hazard (Aerosolized Particulates) API->Inhalation Dermal Dermal/Systemic Hazard (Solvent Permeation) API->Dermal RespPPE Primary Control: Class II BSC & N95/PAPR Inhalation->RespPPE SkinPPE Secondary Control: Double Gloves & Impermeable Gown Dermal->SkinPPE Compliance Safe Handling & Disposal (OSHA & USP <800>) RespPPE->Compliance SkinPPE->Compliance

Logical framework for PPE selection based on API exposure routes.

Quantitative Action Thresholds & PPE Matrix

To ensure standardized responses across the laboratory, all quantitative data regarding exposure limits, equipment performance, and spill volumes have been summarized below.

Table 1: Quantitative Action Thresholds for API Handling

ParameterThreshold / ValueAction RequiredCausality / Rationale
Glove Integrity Time 30 minutesReplace outer glovesSolvents like DMSO degrade nitrile over time, compromising the dermal barrier[6].
Small Spill Volume < 5 mLStandard PPE cleanupVolume is manageable with standard absorbent pads without overwhelming local ventilation[6].
Large Spill Volume > 5 mLIsolate area, use PAPRHigh risk of widespread aerosolization or extensive surface contamination[6].
BSC Inflow Velocity ≥ 100 feet/minuteVerify before operationEnsures negative pressure and containment of aerosolized API powders[3].

Table 2: Task-Specific Personal Protective Equipment (PPE) Matrix

Operational TaskRespiratory & Face ProtectionDermal & Body ProtectionEngineering Control (PEC)
Handling Dry API Powder N95 Respirator (if outside BSC)Double chemotherapy gloves, impermeable gownClass II BSC or Powder Weighing Hood
Preparing Solubilized Aliquots Safety goggles, Surgical maskDouble chemotherapy gloves, impermeable gownClass II BSC
Large Spill Response (>5 mL) Full-face PAPRDouble chemotherapy gloves, impermeable gown, shoe coversIsolate area; use spill kit

Operational Workflows (Step-by-Step)

Every protocol executed in the laboratory must function as a self-validating system . This means building diagnostic checks into the workflow to confirm safety and accuracy before proceeding to the next step.

Protocol A: Weighing and Solubilization of 4-Amino-6-methylpteridin-2(3H)-one

Objective: Safely transition the chemical from a high-risk aerosolizable powder to a stable liquid stock.

  • PPE Donning & Validation: Don a closed-back, seamless, impermeable gown. Don two pairs of chemotherapy-rated nitrile gloves.

    • Self-Validation Checkpoint: Visually inspect the outer gloves for micro-tears by stretching the material slightly between your fingers.

  • Workspace Preparation: Decontaminate the Class II BSC work surface. Place a disposable, plastic-backed absorbent pad on the surface to catch stray powder.

    • Self-Validation Checkpoint: Read the BSC magnehelic gauge. Confirm the inflow velocity is ≥ 100 feet/minute before opening the API container[3].

  • Static Mitigation: Pteridine powders are highly susceptible to static cling. Use an anti-static bar or zero-stat gun on the spatula and weigh boat to neutralize static charges, preventing the powder from "jumping" and aerosolizing.

  • Weighing: Carefully transfer the required mass of 4-Amino-6-methylpteridin-2(3H)-one into the tared weigh boat.

  • In-Situ Solubilization: Add the solvent (e.g., DMSO) directly to the weigh boat or pre-tared vial inside the BSC. Never transport dry API powder across the lab outside of a sealed secondary container [3].

  • Doffing: Remove the outer contaminated gloves while still inside the BSC. Dispose of them immediately in a trace-hazardous waste container[3].

Protocol B: Hazardous Spill Response (Liquid or Powder)

Objective: Contain and neutralize accidental releases without expanding the contamination zone.

  • Assess & Isolate: Determine the spill volume. If the spill is >5 mL or involves highly concentrated API, immediately evacuate the immediate area and upgrade to a Powered Air-Purifying Respirator (PAPR)[6].

  • Containment:

    • For Powders: Gently cover the powder with a damp absorbent pad to prevent aerosolization. Do not sweep.

    • For Liquids: Cover the spill with dry, highly absorbent pads.

  • Decontamination: Wipe the area starting from the perimeter and moving inward (concentric circles) using a validated deactivating agent (e.g., 1% sodium hypochlorite solution), followed by a neutralizing wash (sodium thiosulfate), and finally sterile water[5][6].

  • Validation of Cleanup:

    • Expert Insight / Self-Validation Checkpoint: Many pteridine derivatives exhibit natural fluorescence. Turn off the ambient lights and use a handheld UV lamp (365 nm) to inspect the spill surface. If fluorescence is detected, repeat Step 3 until the surface is optically clear.

  • Waste Disposal: Place all contaminated pads and PPE into a designated hazardous drug waste bag (typically yellow)[7].

Waste Management and Disposal Plan

Improper disposal of biologically active heterocycles poses severe environmental and occupational risks. All materials that come into contact with 4-Amino-6-methylpteridin-2(3H)-one must be treated as trace-contaminated hazardous waste[3].

  • Solid Waste (Consumables & PPE): Pipette tips, weigh boats, absorbent pads, and used PPE must be collected in leak-proof, puncture-resistant containers lined with hazardous waste bags. These must be sealed and labeled specifically as "Hazardous API Waste."

  • Liquid Waste (Solvent Mixtures): Collect organic solvent waste (e.g., DMSO/API mixtures) in compatible, clearly labeled, and sealed high-density polyethylene (HDPE) or glass carboys. Store these in a secondary containment tray within a well-ventilated flammable storage cabinet.

  • Final Disposition: Never pour API solutions down the drain. All accumulated waste must be collected and incinerated by a certified hazardous waste disposal vendor in accordance with local and federal EPA guidelines[6].

References

  • Safe Handling of Hazardous Drugs - USP<800> | El Paso Community College (EPCC) | [Link]

  • Safe handling of hazardous drugs - Evidence-based practice guideline | National Institutes of Health (NIH / PMC) | [Link]

  • Safe Handling of Hazardous Drugs | Duke University Occupational & Environmental Safety Office | [Link]

  • ASHP Guidelines on Handling Hazardous Drugs | Centers for Disease Control and Prevention (CDC) | [Link]

  • General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings | United States Pharmacopeia (USP-NF) |[Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard | MasterControl |[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.